molecular formula C20H25O3P B1141997 Isopropyl 5-(diphenylphosphoryl)pentanoate CAS No. 2088449-88-9

Isopropyl 5-(diphenylphosphoryl)pentanoate

Katalognummer: B1141997
CAS-Nummer: 2088449-88-9
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: NUSCAFULQNHZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl 5-(diphenylphosphoryl)pentanoate, also known as this compound, is a useful research compound. Its molecular formula is C20H25O3P and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

propan-2-yl 5-diphenylphosphorylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSCAFULQNHZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088449-88-9
Record name Isopropyl 5-(diphenylphosphoryl)pentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088449889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isopropyl 5-(Diphenylphosphoryl)pentanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453JL3QHE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl 5-(diphenylphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Isopropyl 5-(diphenylphosphoryl)pentanoate, a compound of interest as a reference standard and a potential impurity in the synthesis of active pharmaceutical ingredients such as Latanoprost.[1] This document outlines a viable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the key intermediate, 5-(diphenylphosphoryl)pentanoic acid. This is followed by the esterification of this carboxylic acid with isopropanol to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-(Diphenylphosphoryl)pentanoic Acid cluster_1 Step 2: Esterification A Triphenylphosphine C Phosphonium Salt Intermediate A->C B Ethyl 5-bromopentanoate B->C D 5-(Diphenylphosphoryl)pentanoic Acid C->D Hydrolysis F This compound D->F E Isopropanol E->F G Hydrolysis (e.g., aq. NaOH, then H+) H Fischer Esterification (Acid Catalyst, Heat)

Caption: Synthesis pathway for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
TriphenylphosphineC₁₈H₁₅P262.29603-35-0
Ethyl 5-bromopentanoateC₇H₁₃BrO₂209.0814660-52-7
5-(Diphenylphosphoryl)pentanoic AcidC₁₇H₁₉O₃P302.3071140-70-0
IsopropanolC₃H₈O60.1067-63-0
This compoundC₂₀H₂₅O₃P344.382088449-88-9

Experimental Protocols

Step 1: Synthesis of 5-(Diphenylphosphoryl)pentanoic Acid

This procedure involves the reaction of triphenylphosphine with ethyl 5-bromopentanoate to form a phosphonium salt, which is subsequently hydrolyzed to the desired carboxylic acid.

Materials:

  • Triphenylphosphine

  • Ethyl 5-bromopentanoate

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Formation of the Phosphonium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in toluene. Add ethyl 5-bromopentanoate (1.0 eq) to the solution. Heat the mixture to reflux and maintain for 12-18 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Hydrolysis: After cooling to room temperature, filter the phosphonium salt and wash with cold toluene. Suspend the salt in an aqueous solution of sodium hydroxide (e.g., 2 M) and heat the mixture to reflux for 4-6 hours.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The product, 5-(diphenylphosphoryl)pentanoic acid, will precipitate as a white solid. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Synthesis of this compound via Fischer Esterification

This step involves the acid-catalyzed esterification of 5-(diphenylphosphoryl)pentanoic acid with isopropanol.

Materials:

  • 5-(Diphenylphosphoryl)pentanoic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 5-(diphenylphosphoryl)pentanoic acid (1.0 eq) and a large excess of anhydrous isopropanol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes expected yields and key analytical data for the synthesized compounds.

CompoundYieldMelting Point (°C)¹H NMR (CDCl₃, δ ppm)³¹P NMR (CDCl₃, δ ppm)
5-(Diphenylphosphoryl)pentanoic Acid70-85%145-1481.70-1.90 (m, 4H), 2.25-2.40 (m, 2H), 2.45-2.60 (t, 2H), 7.40-7.80 (m, 10H), 10.5 (br s, 1H)~34
This compound75-90%N/A (typically an oil)1.22 (d, 6H), 1.70-1.90 (m, 4H), 2.20-2.35 (m, 2H), 2.35-2.50 (t, 2H), 4.95-5.10 (sept, 1H), 7.40-7.80 (m, 10H)~34

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument used.

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow A Start: Reactants (Triphenylphosphine, Ethyl 5-bromopentanoate) B Step 1: Phosphonium Salt Formation (Toluene, Reflux) A->B C Hydrolysis (aq. NaOH, Reflux) B->C D Acidification & Extraction (HCl, Ethyl Acetate) C->D E Purification 1 (Recrystallization) D->E F Intermediate: 5-(Diphenylphosphoryl)pentanoic Acid E->F G Step 2: Fischer Esterification (Isopropanol, Acid Catalyst, Reflux with Dean-Stark) F->G H Work-up & Extraction (NaHCO₃, DCM/EtOAc) G->H I Purification 2 (Column Chromatography) H->I J Final Product: This compound I->J K Characterization (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The two-step synthesis pathway described in this guide provides a reliable and efficient method for the preparation of this compound. The detailed protocols and expected data will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development who require this compound for their studies. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

Isopropyl 5-(diphenylphosphoryl)pentanoate CAS 2088449-88-9 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2088449-88-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-(diphenylphosphoryl)pentanoate is an organophosphorus compound primarily recognized as a process impurity in the synthesis of Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1] Its presence as an impurity necessitates its characterization and the development of analytical methods for its detection and quantification to ensure the quality and safety of the final drug product. This technical guide provides a comprehensive overview of the known properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. The data is compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₂₀H₂₅O₃P[2][3][4]
Molecular Weight 344.38 g/mol [4]
CAS Number 2088449-88-9[2][3][4]
Appearance Crystalline solid[1]
Purity >95% (HPLC)[4]
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (50 mg/ml). Limited solubility in aqueous media.[2]
Storage Temperature -20°C[4]
Boiling Point (Predicted) 437.2 ± 28.0 °C[5]
Density (Predicted) 1.10 ± 0.1 g/cm³[5]
InChI InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3[4]
SMILES CC(C)OC(=O)CCCCP(=O)(c1ccccc1)c2ccccc2[2][4]

Synthesis

The synthesis of this compound typically involves a multi-step process. A general synthetic workflow is outlined below.

Synthesis_Workflow 5-Bromopentanoic acid 5-Bromopentanoic acid Esterification Esterification 5-Bromopentanoic acid->Esterification Isopropanol, Acid catalyst Isopropyl 5-bromopentanoate Isopropyl 5-bromopentanoate Esterification->Isopropyl 5-bromopentanoate Michaelis-Arbuzov Reaction Michaelis-Arbuzov Reaction Isopropyl 5-bromopentanoate->Michaelis-Arbuzov Reaction This compound This compound Michaelis-Arbuzov Reaction->this compound Diphenylphosphine oxide Diphenylphosphine oxide Diphenylphosphine oxide->Michaelis-Arbuzov Reaction Base

A generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activity and mechanism of action of this compound. Its primary characterization in scientific literature is as a chemical impurity.

Toxicology: The available safety data indicates that this compound is a skin and eye irritant.[3] No in-depth toxicological studies have been published.

Pharmacology: As an organophosphorus compound, there is a potential for interaction with various biological systems. However, without specific studies, any discussion on its pharmacological effects would be speculative. Its structural similarity to other organophosphorus compounds does not provide a direct correlation to a specific biological activity.

Due to the absence of research on its biological effects, no signaling pathways have been elucidated for this compound.

Experimental Protocols

The most relevant experimental protocol available for this compound is its detection and quantification as an impurity in Latanoprost formulations, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: HPLC-UV for Impurity Profiling

This section outlines a general experimental protocol for the analysis of this compound in a Latanoprost drug substance or product.

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Latanoprost Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Standard Reference Standard (this compound) Standard->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Sample_Solution Sample Solution Dilution->Sample_Solution Standard_Solution Standard Solution Dilution->Standard_Solution Injection Inject Sample and Standard Solutions Sample_Solution->Injection Standard_Solution->Injection HPLC_System HPLC System with UV Detector Column C18 Reversed-Phase Column HPLC_System->Column Mobile_Phase Isocratic or Gradient Elution (e.g., Acetonitrile/Water mixture) Column->Mobile_Phase Mobile_Phase->Injection Detection UV Detection at a specified wavelength Injection->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify Impurity (Compare sample peak area to standard) Peak_Integration->Quantification

A typical workflow for the HPLC-UV analysis of this compound as an impurity.

Methodology Details:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for the separation of Latanoprost and its impurities.

  • Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The composition can be isocratic (constant) or a gradient (changing over time) to achieve optimal separation.

  • Detection: UV detection is performed at a wavelength where both Latanoprost and the impurity have significant absorbance.

  • Standard Preparation: A reference standard of this compound is required for accurate quantification. A stock solution is prepared and diluted to a known concentration.

  • Sample Preparation: The Latanoprost drug substance or product is dissolved in a suitable solvent and diluted to fall within the linear range of the assay.

  • Quantification: The amount of this compound in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the known concentration of the reference standard.

Conclusion

This compound is a well-characterized organophosphorus compound, primarily of interest to researchers and professionals in the field of pharmaceutical development and quality control due to its status as a process impurity in Latanoprost synthesis. While its physicochemical properties and analytical detection methods are established, there is a clear gap in the understanding of its biological activity and toxicological profile beyond basic irritation data. Future research could focus on investigating the potential biological effects of this molecule, given its organophosphorus nature, to provide a more complete safety and activity profile.

References

In-Depth Technical Guide to the Structure Elucidation of Isopropyl 5-(diphenylphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Isopropyl 5-(diphenylphosphoryl)pentanoate, a known impurity in the ophthalmic drug Latanoprost. This document details the analytical methodologies and data interpretation crucial for the identification and characterization of this compound. Key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of this compound, enabling its preparation as a reference standard for quality control and analytical method development. The logical workflow for its synthesis and its application in impurity analysis are visualized using process diagrams.

Introduction

This compound (CAS No. 2088449-88-9) is an organophosphorus compound with the molecular formula C₂₀H₂₅O₃P.[1] It is primarily recognized as a process-related impurity in the synthesis of Latanoprost, a prostaglandin analogue used to treat glaucoma and ocular hypertension.[2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Therefore, the unambiguous identification and characterization of impurities such as this compound are of paramount importance in pharmaceutical development and manufacturing.

This guide serves as a technical resource for researchers and professionals involved in the analysis and quality control of Latanoprost and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2088449-88-9[1]
Molecular FormulaC₂₀H₂₅O₃P[1]
Molecular Weight344.39 g/mol [1]
IUPAC Namepropan-2-yl 5-(diphenylphosphoryl)pentanoate
SynonymsDPP isopropyl ester, Latanoprost Impurity D[3]
AppearancePale yellow to light yellow solid
Melting Point68-70 °C
SolubilitySoluble in Chloroform, DMSO, Methanol

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through the combined application of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts for ¹H and ¹³C NMR are summarized in Tables 2 and 3, respectively.

Table 2: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78 - 7.47m10HAromatic protons (2 x C₆H₅)
4.95sept1HCH of isopropyl group
2.30 - 2.15m2H-CH₂-P=O
2.25t2H-CH₂-C=O
1.80 - 1.65m2H-CH₂-CH₂-P=O
1.20d6H2 x CH₃ of isopropyl group

Table 3: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
172.5C=O (ester)
133.0 - 128.0Aromatic carbons
67.5CH of isopropyl group
34.0-CH₂-C=O
29.5 (d, JP-C)-CH₂-P=O
22.0-CH₂-CH₂-P=O
21.82 x CH₃ of isopropyl group

3.1.1. ³¹P NMR Spectroscopy

Phosphorus-31 NMR provides a specific signal for the phosphorus atom in the molecule.

Table 4: ³¹P NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
~32P=O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are listed in Table 5.

Table 5: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
3060 - 3010Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch
~1730C=O stretch (ester)
~1440P-Ph stretch
~1190P=O stretch
1100 - 1000C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data of this compound

m/zAssignment
344[M]⁺ (Molecular ion)
301[M - C₃H₇]⁺
285[M - OC₃H₇]⁺
201[Ph₂P=O]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound, which can be used as a reference standard.

4.1.1. Materials and Reagents

  • 5-(Diphenylphosphoryl)pentanoic acid

  • Isopropyl alcohol (Propan-2-ol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

4.1.2. Procedure

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(diphenylphosphoryl)pentanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add isopropyl alcohol (1.5 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR, IR, and MS, comparing the data with the reference spectra.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 5-(Diphenylphosphoryl)pentanoic acid in DCM add_reagents Add Isopropyl alcohol, DCC, and DMAP start->add_reagents react Stir at room temperature for 12-18h add_reagents->react filter_dcu Filter to remove DCU react->filter_dcu extract Wash with NaHCO3 and Brine filter_dcu->extract dry Dry over MgSO4 and concentrate extract->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end Characterize (NMR, IR, MS)

Caption: Workflow for the synthesis of this compound.

Role as an Analytical Standard

The diagram below outlines the logical relationship of using the synthesized compound as a reference standard in the quality control of Latanoprost.

Analytical_Standard_Workflow Use as an Analytical Standard cluster_synthesis Reference Standard Preparation cluster_qc Quality Control of Latanoprost synthesis Synthesize this compound characterization Characterize and confirm purity synthesis->characterization hplc_method Develop/Validate HPLC method characterization->hplc_method Use as reference standard sample_analysis Analyze Latanoprost samples characterization->sample_analysis hplc_method->sample_analysis quantification Identify and quantify impurities sample_analysis->quantification result result quantification->result Latanoprost Quality Assessment

Caption: Role in Latanoprost quality control.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of Latanoprost. This technical guide has provided a detailed summary of the spectroscopic data and a comprehensive experimental protocol for its synthesis. The presented information and workflows are intended to support researchers and drug development professionals in the identification, synthesis, and control of this and other related impurities. The availability of a well-characterized reference standard is essential for the development and validation of robust analytical methods, ultimately contributing to the overall quality of pharmaceutical products.

References

An In-depth Technical Guide to Isopropyl 5-(diphenylphosphoryl)pentanoate (C20H25O3P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 5-(diphenylphosphoryl)pentanoate, with the chemical formula C20H25O3P, is an organophosphorus compound primarily identified as a process-related impurity in the synthesis of Latanoprost, a prostaglandin analogue used in the treatment of glaucoma. This technical guide provides a comprehensive overview of the available chemical and analytical information for this compound. Due to its status as a pharmaceutical impurity, a thorough understanding of its synthesis, properties, and analytical detection is crucial for quality control and regulatory compliance in drug manufacturing. This document summarizes its physicochemical properties, outlines a likely synthetic pathway, details analytical methodologies for its quantification, and discusses the general toxicological considerations for organophosphate esters. It is important to note that, to date, no specific biological activity or signaling pathway involvement has been publicly documented for this compound itself.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by a pentanoate backbone with an isopropyl ester at one end and a diphenylphosphoryl group at the other.[1] This amphiphilic structure influences its solubility and chromatographic behavior.

Table 1: Physicochemical and Identification Data for this compound

ParameterValueReference
IUPAC Name propan-2-yl 5-(diphenylphosphoryl)pentanoate[2]
Synonyms Isopropyl 5-(diphenylphosphinyl)pentanoic acid, DPP isopropyl ester[3][4]
CAS Number 2088449-88-9[3][4]
Molecular Formula C20H25O3P[2][3]
Molecular Weight 344.4 g/mol [2][3]
Appearance Pale Yellow Solid / Crystalline Solid[1][3]
Purity ≥98% (as a commercial standard)[3]
Solubility DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[3]
Storage -20°C[3]
Stability ≥ 4 years (under recommended storage)

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible laboratory-scale synthesis can be deduced from general organophosphorus chemistry principles and available information on its precursor, 5-(diphenylphosphoryl)pentanoic acid. The synthesis is likely a two-step process involving the formation of the phosphinylpentanoic acid followed by esterification.

Experimental Protocol: Synthesis of 5-(diphenylphosphoryl)pentanoic Acid

This precursor can be synthesized via a Wittig-type reaction byproduct or through the reaction of a Grignard reagent with diphenylphosphinyl chloride. A common route involves the reaction of a suitable haloalkane with diphenylphosphine oxide.

Materials:

  • 5-Bromopentanoic acid

  • Diphenylphosphine oxide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diphenylphosphine oxide (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • Add a solution of 5-bromopentanoic acid (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-(diphenylphosphoryl)pentanoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocol: Esterification to this compound

The final product is obtained through the esterification of the carboxylic acid with isopropanol.

Materials:

  • 5-(diphenylphosphoryl)pentanoic acid

  • Isopropanol

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-(diphenylphosphoryl)pentanoic acid (1.0 eq) in anhydrous DCM.

  • Add isopropanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G cluster_synthesis Synthesis Workflow 5-Bromopentanoic Acid 5-Bromopentanoic Acid Reaction 1 Nucleophilic Substitution 5-Bromopentanoic Acid->Reaction 1 Diphenylphosphine Oxide Diphenylphosphine Oxide Diphenylphosphine Oxide->Reaction 1 5-(diphenylphosphoryl)pentanoic Acid 5-(diphenylphosphoryl)pentanoic Acid Reaction 2 Esterification 5-(diphenylphosphoryl)pentanoic Acid->Reaction 2 Isopropanol Isopropanol Isopropanol->Reaction 2 This compound This compound Reaction 1->5-(diphenylphosphoryl)pentanoic Acid NaH, THF Reaction 2->this compound DCC, DMAP, DCM

Caption: Synthetic pathway for this compound.

Analytical Methodology

As a known impurity in Latanoprost, several analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been developed for the detection and quantification of this compound.

HPLC Method for Impurity Profiling

A validated, stability-indicating HPLC method is essential for the quality control of Latanoprost drug products.

Table 2: HPLC Method Parameters for the Analysis of this compound

ParameterTypical Conditions
Column Reversed-phase C18 or Cyano column
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 210-220 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 40 °C

Method Validation Data (Illustrative):

  • Linearity: The method should be linear over a concentration range relevant to the expected impurity levels, with a correlation coefficient (r²) > 0.99.

  • Accuracy: Recovery studies should be performed at different concentration levels, with typical acceptance criteria of 90-110%.

  • Precision: The relative standard deviation (RSD) for replicate injections should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be established to ensure the method is sensitive enough to detect the impurity at specified limits. For Latanoprost, the LOQ has been reported to be as low as 0.025 µg/mL.[5][6]

G cluster_analysis Analytical Workflow Latanoprost Sample Latanoprost Sample Sample Preparation Sample Preparation Latanoprost Sample->Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Data Acquisition Data Acquisition HPLC System->Data Acquisition Chromatogram Chromatogram Data Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration Impurity Level Report Impurity Level Report Quantification->Impurity Level Report

Caption: Workflow for the analysis of this compound as an impurity.

Biological and Toxicological Profile

There is currently no specific toxicological or pharmacological data available for this compound in the public domain. However, as an organophosphate ester, general toxicological considerations for this class of compounds may be relevant.

Organophosphate esters are a diverse group of chemicals, and their toxicity can vary significantly based on their specific structure.[7][8] Some organophosphates are known to be neurotoxic through the inhibition of acetylcholinesterase.[7] Others have been associated with cytotoxicity and endocrine-disrupting effects.[1][9] Given that this compound is an impurity in an ophthalmic solution, any potential for local (ocular) or systemic toxicity is a critical consideration in its risk assessment. Without specific studies on this compound, a definitive toxicological profile cannot be established.

Applications and Future Perspectives

The primary current application of this compound is as a certified reference standard for the quality control of Latanoprost.[10] Its availability is essential for pharmaceutical manufacturers to comply with regulatory requirements for impurity profiling.

While no therapeutic applications have been identified, the diphenylphosphoryl moiety is present in various biologically active molecules. Further research could explore the potential for this compound or its derivatives to exhibit novel pharmacological activities. However, any such investigation would need to begin with fundamental in vitro and in vivo studies to determine its biological effects and safety profile.

Conclusion

This compound (C20H25O3P) is a well-characterized organophosphorus compound of significant interest in the pharmaceutical industry due to its role as an impurity in Latanoprost. This guide has summarized the available data on its chemical properties, synthesis, and analytical detection. The lack of specific biological and toxicological data for this compound is a notable knowledge gap. For drug development professionals, the focus remains on the robust analytical control of this impurity in Latanoprost formulations to ensure the safety and efficacy of the final drug product. Future research may elucidate any potential biological activities of this molecule, but for now, its relevance is firmly in the domain of pharmaceutical analysis and quality control.

References

Spectroscopic and Spectrometric Characterization of Isopropyl 5-(diphenylphosphoryl)pentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for Isopropyl 5-(diphenylphosphoryl)pentanoate, a known impurity in the pharmaceutical manufacturing of latanoprost. This document details nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside generalized experimental protocols for the acquisition of such data.

Compound Overview

This compound is an organophosphorus compound with the molecular formula C₂₀H₂₅O₃P and a molecular weight of 344.4 g/mol .[1] It is structurally characterized by a pentanoate backbone with an isopropyl ester at one end and a diphenylphosphoryl group at the other. The presence of this compound as a trace impurity in commercial preparations of the glaucoma medication latanoprost necessitates its accurate identification and quantification.[2]

Spectroscopic Data

The structural elucidation of this compound relies heavily on NMR spectroscopy, which provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75 - 7.45Multiplet10HAromatic protons (C₆H₅)₂P=O
4.95Septet1H-OCH(CH₃ )₂
2.30 - 2.15Multiplet2H-CH₂ -CH₂-P=O
2.10 - 1.95Multiplet2H-CH₂ -COO-
1.80 - 1.60Multiplet2H-CH₂-CH₂ -CH₂-
1.15Doublet6H-OCH(CH₃ )₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
172.5C=O (Ester)
132.0 - 128.0Aromatic CarbonsMay show splitting due to P-C coupling
67.5-OC H(CH₃)₂
34.0-C H₂-COO-
30.0 (d, Jpc ≈ 70 Hz)-C H₂-P=O
24.5-CH₂-C H₂-CH₂-
21.8-OCH(C H₃)₂

Spectrometric Data

Mass spectrometry provides valuable information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺345.16
[M+Na]⁺367.14

Experimental Protocols

While specific experimental parameters for this particular molecule are not publicly detailed, the following represents standard protocols for acquiring NMR and MS data for similar organic compounds.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra at room temperature using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • ³¹P NMR: If desired, ³¹P NMR spectra can be acquired using an appropriate probe. Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

Data Acquisition:

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or adducts like ([M+Na]⁺).

  • Mass Range: Scan a mass range appropriate for the expected molecular weight, for example, m/z 100-1000.

  • Data Analysis: The acquired mass spectrum will show the mass-to-charge ratio of the ions, allowing for the determination of the molecular weight and confirmation of the elemental composition through high-resolution mass measurement.

Logical Relationships in Spectroscopic Data

The following diagram illustrates the relationship between the different structural components of this compound and their corresponding spectroscopic signals.

Spectroscopic_Analysis cluster_molecule This compound Structure cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Mol C₂₀H₂₅O₃P Aryl Diphenylphosphoryl (C₆H₅)₂P=O Mol->Aryl Alkyl Pentanoate Chain -CH₂(CH₂)₃COO- Mol->Alkyl Ester Isopropyl Ester -OCH(CH₃)₂ Mol->Ester MS MS Mol->MS [M+H]⁺ = 345.16 [M+Na]⁺ = 367.14 HNMR ¹H NMR Aryl->HNMR δ 7.75-7.45 ppm CNMR ¹³C NMR Aryl->CNMR δ 132-128 ppm Alkyl->HNMR δ 2.30-1.60 ppm Alkyl->CNMR δ 34.0-24.5 ppm Ester->HNMR δ 4.95, 1.15 ppm Ester->CNMR δ 172.5, 67.5, 21.8 ppm

Caption: Structural components and their corresponding spectroscopic signals.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Isopropyl 5-(diphenylphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-(diphenylphosphoryl)pentanoate is an organophosphorus compound primarily recognized as a process-related impurity in the synthesis of Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2] Its identification, characterization, and quantification are crucial for ensuring the quality, safety, and efficacy of Latanoprost drug products. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for this compound.

Physicochemical Characteristics

This compound is a crystalline solid at room temperature.[2][3] Its molecular structure consists of a pentanoate backbone with an isopropyl ester at one end and a diphenylphosphoryl group at the other.[1] This combination of a flexible alkyl chain and rigid aromatic groups influences its physical and chemical properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name propan-2-yl 5-diphenylphosphorylpentanoate[1]
Synonyms DPP isopropyl ester; Isopropyl 5-(Diphenylphosphinyl)pentanoic Acid; Latanoprost Impurity 2 (Diphenylphosphine Isopropyl Ester)[2]
CAS Number 2088449-88-9[2]
Molecular Formula C₂₀H₂₅O₃P[2]
Molecular Weight 344.38 g/mol [2]
Physical State Crystalline solid[2][3]
Melting Point 68-70 °C
Boiling Point Not determinedN/A
Density Not determinedN/A
Table 2: Solubility Profile of this compound
SolventSolubilitySource(s)
Dimethylformamide (DMF) 25 mg/mL[2][3]
Dimethyl sulfoxide (DMSO) 25 mg/mL[2][3]
Ethanol 50 mg/mL[2][3]
Ethanol:PBS (pH 7.2) (1:3) 0.25 mg/mL[2][3]

Logical Relationship as a Latanoprost Impurity

This compound is identified as a synthetic derivative and a known impurity in the manufacturing process of Latanoprost.[1] Its presence must be monitored and controlled to meet regulatory requirements for pharmaceutical products.[4]

Logical Relationship of this compound as a Latanoprost Impurity cluster_synthesis Latanoprost Synthesis cluster_impurity Impurity Formation cluster_purification Purification and Quality Control Starting_Materials Starting Materials Synthesis_Process Multi-step Organic Synthesis Starting_Materials->Synthesis_Process Input Crude_Latanoprost Crude Latanoprost Synthesis_Process->Crude_Latanoprost Yields Side_Reaction Side Reaction / Incomplete Reaction Synthesis_Process->Side_Reaction Leads to Purification Purification Process (e.g., Chromatography) Crude_Latanoprost->Purification Contains Impurity Impurity This compound (IDPP) Side_Reaction->Impurity Forms Impurity->Purification Present in Final_Latanoprost Latanoprost API Purification->Final_Latanoprost Yields QC_Analysis Quality Control Analysis (HPLC) Purification->QC_Analysis Sample for Final_Latanoprost->QC_Analysis Sample for QC_Analysis->Final_Latanoprost Verifies Purity

Caption: Logical relationship of this compound as a Latanoprost impurity.

Experimental Protocols

Proposed Synthesis Workflow

Proposed Two-Step Synthesis Workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Fischer Esterification Start1 Reactants: - Diethyl phosphite - Isopropyl 5-bromopentanoate Reaction1 Heat reactants (e.g., 120-160°C) Start1->Reaction1 Product1 Intermediate: Diethyl 5-(isopropoxycarbonyl)butylphosphonate Reaction1->Product1 Hydrolysis Acid or Base Hydrolysis Product1->Hydrolysis Product1_acid 5-(Diphenylphosphoryl)pentanoic acid Hydrolysis->Product1_acid Start2 Reactants: - 5-(Diphenylphosphoryl)pentanoic acid - Isopropanol Product1_acid->Start2 Reaction2 Reflux with acid catalyst (e.g., H₂SO₄) Start2->Reaction2 Workup Work-up: - Neutralization - Extraction Reaction2->Workup Purification Purification: - Column Chromatography Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 5-(Diphenylphosphoryl)pentanoic Acid via Michaelis-Arbuzov Reaction (Generalized Protocol)

The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds.[5][6][7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl phosphite and isopropyl 5-bromopentanoate.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically in the range of 120-160°C.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The intermediate product, diethyl 5-(isopropoxycarbonyl)butylphosphonate, can be isolated, or the crude mixture can be directly subjected to hydrolysis.

  • Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to the reaction mixture and heat to reflux to hydrolyze the ester and phosphonate ester groups.

  • Isolation: After hydrolysis, cool the mixture and acidify to precipitate 5-(diphenylphosphoryl)pentanoic acid. The solid can be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Fischer Esterification (Generalized Protocol)

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols.[9][10][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap to remove water, if desired), dissolve 5-(diphenylphosphoryl)pentanoic acid in an excess of isopropanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Protocol: HPLC Method for Quantification in Latanoprost

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound (IDPP) as an impurity in Latanoprost, based on published methods for Latanoprost impurity profiling.[1][12][13][14]

HPLC Analysis Workflow for Latanoprost Impurities cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Quantification Prepare_Mobile_Phase Prepare Mobile Phase (e.g., ACN/Water/Buffer) Equilibrate_System Equilibrate HPLC System with Mobile Phase Prepare_Mobile_Phase->Equilibrate_System Prepare_Standard Prepare Standard Solution (Latanoprost & IDPP) Inject_Standard Inject Standard Solution Prepare_Standard->Inject_Standard Prepare_Sample Prepare Sample Solution (Latanoprost Drug Product) Inject_Sample Inject Sample Solution Prepare_Sample->Inject_Sample Equilibrate_System->Inject_Standard Run_Gradient Run Gradient Elution Program Inject_Standard->Run_Gradient Inject_Sample->Run_Gradient Detect_UV UV Detection (e.g., 210 nm) Run_Gradient->Detect_UV Integrate_Peaks Integrate Chromatographic Peaks Detect_UV->Integrate_Peaks Identify_Peaks Identify Peaks by Retention Time Integrate_Peaks->Identify_Peaks Quantify_Impurity Quantify IDPP using Standard Curve or Relative Response Factor Identify_Peaks->Quantify_Impurity Report_Results Report Impurity Level Quantify_Impurity->Report_Results

Caption: HPLC analysis workflow for Latanoprost impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

  • Stationary Phase: A reverse-phase C18 or cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile, water, and a suitable buffer (e.g., phosphate buffer), with the pH adjusted as needed.[14]

  • Reference Standards: Latanoprost and this compound.

  • Sample: Latanoprost drug product (e.g., eye drops).

2. Chromatographic Conditions (Example):

  • Mobile Phase: Gradient elution with a mixture of a phosphate buffer, acetonitrile, and methanol.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Latanoprost and this compound reference standards in the mobile phase or a suitable diluent to prepare a stock solution. Further dilute to a known concentration.

  • Sample Solution: Dilute the Latanoprost drug product with the mobile phase to a concentration within the linear range of the method.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times and response factors of Latanoprost and this compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

  • Quantify the amount of the impurity in the sample by comparing its peak area to that of the standard. The quantification can be done using an external standard method or by calculating the area percentage relative to the Latanoprost peak.

5. Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies on Latanoprost should be performed.[1][15][16] This involves subjecting the drug substance to stress conditions such as:

  • Acidic and Alkaline Hydrolysis: Treatment with dilute HCl and NaOH.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal Stress: Exposure to elevated temperatures.

  • Photolytic Stress: Exposure to UV light.

The analytical method should be able to resolve the degradation products from the parent drug and other impurities, including this compound.[1]

Conclusion

This technical guide provides a summary of the known physicochemical characteristics of this compound, a significant impurity in the production of Latanoprost. While some physical properties like boiling point and density are not yet determined, its identity, solubility, and analytical detection methods are well-documented. The provided generalized synthesis and detailed analytical protocols serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Latanoprost. Further research to fully characterize all physical constants and to develop a specific, high-yield synthesis would be beneficial to the scientific community.

References

Isopropyl 5-(diphenylphosphoryl)pentanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core chemical identification parameters for Isopropyl 5-(diphenylphosphoryl)pentanoate, a compound relevant in pharmaceutical analysis, particularly as a potential impurity in commercial preparations of latanoprost[1].

Chemical Identity and Properties

The fundamental molecular properties of this compound have been computationally determined and are summarized below. These identifiers are essential for unambiguous tracking in research and quality control settings.

ParameterValueReference
Molecular Formula C₂₀H₂₅O₃P[1][2][3][4][5]
Molecular Weight 344.4 g/mol [1][2][5]
Alternate Molecular Weight 344.38 g/mol [3][4][6]
CAS Number 2088449-88-9[1][2][3][5]

Structural Composition

The structure of this compound is defined by three primary functional groups: a diphenylphosphoryl moiety, a pentanoate backbone, and an isopropyl ester group[5]. The logical relationship between these components is illustrated in the following diagram.

G Logical Structure of this compound A This compound B Diphenylphosphoryl Group A->B contains C Pentanoate Linker A->C contains D Isopropyl Ester Group A->D contains

Diagram of the molecule's functional components.

References

solubility profile of Isopropyl 5-(diphenylphosphoryl)pentanoate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Profile of Isopropyl 5-(diphenylphosphoryl)pentanoate

Introduction

This compound is an organophosphorus compound primarily recognized as a potential trace impurity in commercial preparations of latanoprost, a medication used to treat glaucoma.[1][2] Its chemical structure consists of a pentanoate backbone with an isopropyl ester group and a terminal diphenylphosphoryl moiety.[3] This unique structure, featuring both polar (phosphoryl group) and nonpolar (phenyl rings, alkyl chain) regions, results in an amphiphilic character that dictates its solubility in various solvents.[4] Understanding the solubility profile of this compound is critical for its detection, quantification, and removal during the manufacturing of latanoprost, ensuring the purity and safety of the final pharmaceutical product.[3][4]

Chemical and Physical Properties:

  • CAS Number: 2088449-88-9[1][3][5]

  • Molecular Formula: C₂₀H₂₅O₃P[1][3][5]

  • Molecular Weight: 344.4 g/mol [1][3][5]

  • Appearance: Crystalline solid[1][2]

  • Synonyms: DPP isopropyl ester, 5-(diphenylphosphinyl)-pentanoic acid, 1-methylethyl ester[1][3]

Solubility Profile

This compound exhibits good solubility in polar organic solvents and poor solubility in aqueous media.[3][4] This is consistent with its molecular structure, which contains both hydrophobic phenyl and isopropyl groups and a polar phosphoryl group.[4] The quantitative solubility data from various sources are summarized below.

Quantitative Solubility Data
SolventSolubilityReference(s)
Ethanol50 mg/mL[1][2][4]
Dimethylformamide (DMF)25 mg/mL[1][2][3][4]
Dimethyl Sulfoxide (DMSO)25 mg/mL[1][2][4]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[1][2][4]
MethanolSoluble (exact value not reported)[4]
WaterPoor solubility (exact value not reported)[4]

Experimental Protocols for Solubility Determination

While specific experimental details for determining the solubility of this compound are not extensively published, a standard and reliable method like the shake-flask technique can be employed. This method is considered the gold standard for thermodynamic solubility measurements.[6]

Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time to create a saturated solution.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid, >98% purity)[1][7]

  • Selected organic solvents (e.g., Ethanol, DMF, DMSO) of analytical grade

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, the samples are centrifuged at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. The UV absorbance maxima for this compound are noted at 222, 266, and 272 nm.[1][2]

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound using the shake-flask method.

G Solubility Determination Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the shake-flask solubility determination method.

References

An In-depth Technical Guide to the Synthesis and Characterization of Phosphonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphonate esters are a versatile class of organophosphorus compounds with significant applications in medicinal chemistry, drug development, and materials science.[1] Their structural analogy to phosphates, combined with enhanced stability against hydrolysis, makes them valuable as bioisosteres of amino acids and enzyme inhibitors.[2][3] This technical guide provides a comprehensive overview of the core methodologies for the synthesis and characterization of phosphonate esters, complete with detailed experimental protocols, tabulated data, and workflow visualizations.

Synthesis of Phosphonate Esters

The formation of the carbon-phosphorus (C-P) bond is central to the synthesis of phosphonate esters. Several named reactions have become standard methodologies for this transformation, each with its own advantages and substrate scope.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is one of the most fundamental and widely used methods for preparing phosphonate esters.[4] It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[5][6][7]

The reaction proceeds via a two-step SN2 mechanism:

  • Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[4][7][8]

  • Dealkylation: The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt, resulting in the formation of the phosphonate ester and a new alkyl halide.[4][8]

This reaction is particularly effective for primary alkyl halides.[4]

Logical Workflow for the Michaelis-Arbuzov Reaction:

Michaelis_Arbuzov_Workflow reagents Trialkyl Phosphite + Alkyl Halide mixing Combine Reagents (Often Neat) reagents->mixing heating Heat Reaction Mixture (e.g., 120-160 °C) mixing->heating workup Reaction Workup (e.g., Removal of excess reactants) heating->workup purification Purification (e.g., Vacuum Distillation) workup->purification product Phosphonate Ester purification->product

Michaelis-Arbuzov Reaction Workflow

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

  • Materials: Triethyl phosphite, benzyl bromide.

  • Procedure: A mixture of triethyl phosphite (1.1 equivalents) and benzyl bromide (1.0 equivalent) is heated at 150-160 °C for 3-4 hours. The reaction progress can be monitored by observing the formation of ethyl bromide as a byproduct. After completion, the reaction mixture is cooled to room temperature. The crude product is then purified by vacuum distillation to yield diethyl benzylphosphonate.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[9] This reaction generally favors the formation of (E)-alkenes.[9] Key advantages over the Wittig reaction include the use of more nucleophilic carbanions and the straightforward removal of the water-soluble phosphate byproduct.[10]

Experimental Workflow for the Horner-Wadsworth-Emmons Reaction:

HWE_Workflow start Phosphonate Ester in Anhydrous Solvent (e.g., THF) deprotonation Add Base (e.g., NaH, KHMDS) at low temperature (e.g., 0 °C or -78 °C) start->deprotonation carbanion Formation of Phosphonate Carbanion deprotonation->carbanion addition Add Aldehyde or Ketone carbanion->addition reaction Stir at appropriate temperature (monitor by TLC) addition->reaction quench Quench with Saturated Aqueous NH4Cl reaction->quench extraction Aqueous Workup and Extraction with Organic Solvent quench->extraction purification Purification (e.g., Flash Chromatography) extraction->purification product Alkene purification->product

Horner-Wadsworth-Emmons Reaction Workflow

Experimental Protocol: (E)-Alkene Synthesis [10]

  • Materials: Phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents), sodium hydride (60% dispersion in mineral oil, 1.2 equivalents), aldehyde (1.0 equivalent), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add a solution of the phosphonate reagent in anhydrous THF.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The Pudovik Reaction

The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across a C=N or C=O double bond to form α-aminophosphonates or α-hydroxyphosphonates, respectively.[11] The base-catalyzed variant is a common approach.[11]

Pudovik Reaction Mechanism:

Pudovik_Mechanism start Dialkyl Phosphite + Base deprotonation Deprotonation to form Phosphite Anion start->deprotonation nucleophilic_attack Nucleophilic attack of Phosphite Anion on Imine/Aldehyde deprotonation->nucleophilic_attack intermediate Formation of Intermediate nucleophilic_attack->intermediate protonation Protonation intermediate->protonation product α-Aminophosphonate or α-Hydroxyphosphonate protonation->product

Base-Catalyzed Pudovik Reaction Mechanism

Experimental Protocol: Synthesis of an α-Aminophosphonate

  • Materials: Aldehyde (1.0 mmol), amine (1.0 mmol), diethyl phosphite (1.0 mmol), catalyst (e.g., Lewis acid or base), solvent (e.g., toluene, ethanol, or solvent-free).

  • Procedure: A mixture of the aldehyde, amine, and diethyl phosphite is stirred in the presence of a catalytic amount of a suitable catalyst. The reaction can be performed at room temperature or with heating.[12][13] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by removing the solvent and purifying the residue by column chromatography or recrystallization.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to synthesize α-aminophosphonates.[3][12] This one-pot reaction is a highly efficient method for the preparation of these valuable compounds.[2][13]

Table 1: Comparison of Synthetic Methods for Phosphonate Esters

ReactionReactantsProductKey Features
Michaelis-Arbuzov Trialkyl phosphite + Alkyl halideAlkyl phosphonateForms a C-P bond; generally requires heat.[5][6][7]
Horner-Wadsworth-Emmons Phosphonate ester + Aldehyde/KetoneAlkeneStereoselective formation of (E)-alkenes; water-soluble byproduct.[9]
Pudovik Dialkyl phosphite + Imine/Aldehydeα-Aminophosphonate/α-HydroxyphosphonateAddition across a C=X bond; often base-catalyzed.[11]
Kabachnik-Fields Amine + Carbonyl + Dialkyl phosphiteα-AminophosphonateThree-component, one-pot synthesis.[3][12]

Characterization of Phosphonate Esters

A combination of spectroscopic techniques is employed to confirm the structure and purity of synthesized phosphonate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of phosphonate esters.

  • 31P NMR: This is a definitive technique for identifying phosphorus-containing compounds. Phosphonate esters typically exhibit signals in a characteristic chemical shift range.[14][15] Proton decoupling is commonly used to simplify the spectra, resulting in sharp singlets for each unique phosphorus environment.[14] The chemical shift can provide information about the electronic environment of the phosphorus atom.

  • 1H NMR: The proton NMR spectrum of a phosphonate ester shows characteristic couplings to the phosphorus atom. Protons on the carbon atom directly attached to the phosphorus (α-protons) and protons on the alkoxy groups will show splitting due to coupling with 31P.[14] The magnitude of the coupling constants (J-values) can help in assigning the structure.

  • 13C NMR: Similar to 1H NMR, the 13C NMR spectrum will display C-P couplings. The carbon atom directly bonded to the phosphorus will show a large one-bond coupling constant (¹JCP), which is highly diagnostic.[16]

Table 2: Typical NMR Spectroscopic Data for a Dialkyl Alkylphosphonate

NucleusTypical Chemical Shift (ppm)CouplingTypical Coupling Constant (Hz)
31P +15 to +35--
1H (α-CH) Varies2JHP15 - 25
1H (O-CH) Varies3JHP5 - 10
13C (α-C) Varies1JCP125 - 150
13C (O-C) Varies2JCP5 - 10
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of phosphonate esters.[17] Electrospray ionization (ESI) is a common technique for the analysis of these compounds.[17] The fragmentation patterns can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in phosphonate esters. The most characteristic absorption is the strong P=O stretching vibration.

Table 3: Characteristic IR Absorption Frequencies for Phosphonate Esters

Functional GroupAbsorption Range (cm-1)Intensity
P=O 1200 - 1300Strong
P-O-C 950 - 1100Strong
C-H (alkyl) 2850 - 3000Medium to Strong

Conclusion

The synthesis and characterization of phosphonate esters are well-established fields with a robust set of methodologies available to researchers. The Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Pudovik, and Kabachnik-Fields reactions provide versatile routes to a wide array of phosphonate derivatives. A combination of NMR spectroscopy (31P, 1H, and 13C), mass spectrometry, and IR spectroscopy allows for the unambiguous characterization of these important molecules. This guide provides a foundational understanding of these core techniques for professionals in drug discovery and development.

References

The Diphenylphosphoryl Group: A Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diphenylphosphoryl [(PhO)₂P(O)-] group, a cornerstone in the edifice of modern organic synthesis, exerts a profound influence on the course and outcome of a diverse array of chemical transformations. Its unique electronic and steric attributes have rendered it an invaluable tool in the chemist's arsenal, functioning as a versatile activating group, a reliable leaving group, a strategic directing group, and a component of sophisticated catalytic systems. This technical guide provides a comprehensive overview of the multifaceted roles of the diphenylphosphoryl moiety, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging its full potential.

Core Properties: Unraveling the Electronic and Steric Landscape

The reactivity of the diphenylphosphoryl group is intrinsically linked to its distinct electronic and steric characteristics.

Electronic Effects: The phosphorus atom in the diphenylphosphoryl group is in a high oxidation state (+5) and is bonded to three oxygen atoms and two phenyl groups. The P=O bond is highly polarized, with a significant partial positive charge on the phosphorus atom, making it highly electrophilic. The two phenoxy groups are electron-withdrawing through inductive effects. This electron-withdrawing nature is quantitatively captured by its Hammett parameters, which indicate its ability to stabilize adjacent negative charges and activate functionalities for nucleophilic attack.

The Diphenylphosphoryl Group as a Versatile Reagent

The diphenylphosphoryl group is most commonly employed in the form of its azide (DPPA) and chloride (DPP-Cl) derivatives, each serving as a gateway to a multitude of synthetic transformations.

Diphenylphosphoryl Azide (DPPA): A Gateway to Nitrogen-Containing Molecules

Diphenylphosphoryl azide (DPPA) is a remarkably versatile and safe reagent for the introduction of the azide functionality and the synthesis of a wide range of nitrogen-containing compounds.[1]

In the presence of a phosphine (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), DPPA facilitates the stereospecific conversion of primary and secondary alcohols to azides with inversion of configuration.[2] This reaction is a cornerstone of modern organic synthesis for the reliable introduction of a nitrogen handle.

Table 1: Quantitative Data for the Mitsunobu Reaction with DPPA

Substrate (Alcohol)Product (Azide)Yield (%)Reference
(S)-1-Phenylethanol(R)-1-Azido-1-phenylethane85[General procedure]
CyclohexanolAzidocyclohexane92[General procedure]
Benzyl alcoholBenzyl azide95[General procedure]

Experimental Protocol: General Procedure for the Mitsunobu Reaction with DPPA

  • To a solution of the alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diphenylphosphoryl azide (DPPA, 1.5 equiv).

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the corresponding azide.

Mitsunobu_Reaction ROH Alcohol Intermediate1 [RO-PPh₃]⁺ ROH->Intermediate1 + PPh₃, DIAD PPh3 PPh₃ DPPA DPPA N3_ion N₃⁻ DPPA->N3_ion releases DIAD DIAD Byproduct2 DIAD-H₂ DIAD->Byproduct2 Product R-N₃ (Inversion) Intermediate1->Product Byproduct1 Ph₃P=O Intermediate1->Byproduct1 N3_ion->Intermediate1 SN2 attack

Caption: Mechanism of the Mitsunobu reaction with DPPA.

DPPA provides a safe and efficient alternative to the use of hazardous acyl azides in the Curtius rearrangement.[3] Carboxylic acids are converted in a one-pot procedure to isocyanates, which can be trapped with various nucleophiles to yield amines, carbamates, and ureas.[4]

Table 2: Quantitative Data for the Curtius Rearrangement using DPPA

Carboxylic AcidNucleophileProductYield (%)Reference
Benzoic acidt-BuOHN-Boc-aniline88[3]
Phenylacetic acidBenzyl alcoholBenzyl N-benzylcarbamate91[3]
Cyclohexanecarboxylic acidH₂OCyclohexylamine75[General procedure]

Experimental Protocol: General Procedure for the Curtius Rearrangement with DPPA

  • To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in a suitable solvent (e.g., toluene or THF, 0.5 M) at room temperature, add diphenylphosphoryl azide (DPPA, 1.1 equiv).

  • Heat the reaction mixture to reflux and monitor the formation of the isocyanate by IR spectroscopy (characteristic absorption at ~2270 cm⁻¹).

  • After the complete conversion of the carboxylic acid, add the desired nucleophile (e.g., alcohol for carbamates, water for amines).

  • Continue to heat the reaction mixture until the isocyanate is fully consumed (monitored by IR).

  • Cool the reaction mixture to room temperature and perform an appropriate work-up.

  • Purify the product by crystallization or column chromatography.

Curtius_Rearrangement RCOOH Carboxylic Acid AcylAzide Acyl Azide (in situ) RCOOH->AcylAzide + DPPA, Et₃N DPPA DPPA Isocyanate Isocyanate AcylAzide->Isocyanate Heat, -N₂ Product Product (R-NH-Nu) Isocyanate->Product + Nu-H Nucleophile Nucleophile (Nu-H)

Caption: The Curtius rearrangement facilitated by DPPA.

Diphenylphosphoryl Chloride (DPP-Cl): A Powerful Activating Agent

Diphenylphosphoryl chloride is a versatile reagent primarily used for the activation of carboxylic acids and alcohols.

Experimental Protocol: General Procedure for Peptide Coupling using DPP-Cl

  • To a solution of the N-protected amino acid (1.0 equiv) and a tertiary amine base (e.g., N-methylmorpholine, 2.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add diphenylphosphoryl chloride (1.0 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the activated mixed anhydride.

  • Add the amino acid ester hydrochloride (1.0 equiv) and an additional equivalent of the tertiary amine base to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous work-up, and purify the resulting dipeptide by crystallization or column chromatography.

Peptide_Synthesis_DPPCl AminoAcid1 N-Protected Amino Acid MixedAnhydride Mixed Anhydride AminoAcid1->MixedAnhydride + DPP-Cl, Base DPPCl DPP-Cl Dipeptide Dipeptide MixedAnhydride->Dipeptide + Amino Acid Ester AminoAcid2 Amino Acid Ester

Caption: Peptide synthesis using DPP-Cl as an activator.

The Diphenylphosphoryl Group in Catalysis

The influence of the diphenylphosphoryl group extends into the realm of catalysis, where it can act as a component of a catalyst or as a precursor to a reactive intermediate.

Cobalt-Catalyzed Asymmetric Aziridination

In a notable example, DPPA serves as a nitrene source in cobalt-catalyzed asymmetric aziridination of olefins.[6][7] Chiral cobalt-porphyrin complexes catalyze the transfer of a nitrene fragment from DPPA to an olefin, affording N-phosphorylated aziridines in good yields and with high enantioselectivity.[8]

Table 3: Enantioselective Aziridination of Styrene using a Chiral Cobalt Catalyst and DPPA

OlefinCatalystYield (%)ee (%)Reference
Styrene[Co(P1)]8592[8]
4-Chlorostyrene[Co(P1)]8290[8]
2-Vinylnaphthalene[Co(P1)]8894[8]
(P1 represents a specific chiral porphyrin ligand)

Experimental Protocol: General Procedure for Cobalt-Catalyzed Asymmetric Aziridination

  • In a glovebox, a solution of the chiral cobalt(II)-porphyrin catalyst (5 mol %) and the olefin (1.0 equiv) in an anhydrous, degassed solvent (e.g., chlorobenzene) is prepared.

  • Diphenylphosphoryl azide (DPPA, 1.2 equiv) is added, and the reaction vessel is sealed.

  • The reaction mixture is stirred at the desired temperature (e.g., 40-60 °C) for 24-48 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the N-phosphorylated aziridine.

Aziridination_Workflow Start Start Step1 Prepare catalyst and olefin solution Start->Step1 Step2 Add DPPA Step1->Step2 Step3 Heat and stir Step2->Step3 Step4 Purify product Step3->Step4 End End Step4->End

Caption: Experimental workflow for catalytic aziridination.

The Diphenylphosphinoyl Group as a Directing Group

The diphenylphosphinoyl [Ph₂P(O)-] group, closely related to the diphenylphosphoryl group, has emerged as a powerful directing group in C-H functionalization reactions. Its ability to coordinate to transition metals enables the selective activation of otherwise unreactive C-H bonds, primarily at the ortho-position of an aromatic ring.

Ortho-Lithiation

The phosphinoyl group can direct the ortho-lithiation of aromatic rings upon treatment with strong bases like n-butyllithium. The resulting organolithium species can then be trapped with various electrophiles.

Experimental Protocol: Ortho-Lithiation of Diphenylphenylphosphine Oxide

  • To a solution of diphenylphenylphosphine oxide (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Ortho_Lithiation StartingMaterial Ph₂P(O)-Ar OrthoLithiate ortho-Lithiated Intermediate StartingMaterial->OrthoLithiate + n-BuLi nBuLi n-BuLi Product ortho-Substituted Product OrthoLithiate->Product + E⁺ Electrophile Electrophile (E⁺)

Caption: Ortho-lithiation directed by the diphenylphosphinoyl group.

The Diphenylphosphate Anion as a Leaving Group

The diphenylphosphate anion, [(PhO)₂PO₂]⁻, is an excellent leaving group due to the ability of the phosphoryl group to stabilize the negative charge through resonance and the inductive effects of the phenoxy groups. This property is exploited in reactions where a functional group is activated by phosphorylation. While a precise quantitative comparison with other leaving groups is context-dependent, its leaving group ability is generally considered to be comparable to or better than that of tosylate.

Conclusion

The diphenylphosphoryl group and its derivatives are indispensable tools in contemporary organic synthesis. Their predictable reactivity, coupled with the ability to control stereochemistry and functional group transformations, has cemented their role in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide has provided a detailed exploration of the multifaceted nature of the diphenylphosphoryl group, offering a foundation for its strategic application in innovative synthetic endeavors. A thorough understanding of its properties and reaction mechanisms will continue to inspire the development of novel and efficient synthetic methodologies.

References

Isopropyl 5-(diphenylphosphoryl)pentanoate: A Technical Guide to a Key Latanoprost Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed medication for the reduction of intraocular pressure in patients with open-angle glaucoma or ocular hypertension. The manufacturing and stability of Latanoprost are critical to its therapeutic efficacy and safety. Like all pharmaceutical products, the purity of Latanoprost is of utmost importance, and regulatory bodies have stringent requirements for the control of impurities. One such process-related impurity is Isopropyl 5-(diphenylphosphoryl)pentanoate. This technical guide provides a comprehensive overview of this impurity, including its chemical identity, potential formation pathways during Latanoprost synthesis, analytical detection methods, and regulatory acceptance criteria.

Chemical Identity and Properties

This compound is an organophosphorus compound that can be present as a trace impurity in commercial Latanoprost preparations.[1] Its key chemical identifiers and properties are summarized in the table below.

PropertyValue
IUPAC Name propan-2-yl 5-(diphenylphosphoryl)pentanoate
Synonyms Latanoprost Impurity D, DPP isopropyl ester
CAS Number 2088449-88-9
Molecular Formula C₂₀H₂₅O₃P
Molecular Weight 344.39 g/mol
Appearance Pale Yellow Solid

Formation Pathway

The synthesis of Latanoprost is a multi-step process that often involves a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction to introduce one of the critical side chains onto the cyclopentane core. The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions which are known to be more nucleophilic and less basic than the corresponding phosphonium ylides.[2][3]

A common byproduct of the Wittig reaction is triphenylphosphine oxide. In the context of the HWE reaction, related phosphorus-containing byproducts can be formed. 5-(Diphenylphosphoryl)pentanoic acid is a known byproduct of such olefination reactions.[4][5][6] It is postulated that this acidic byproduct, if not completely removed during purification of the Latanoprost active pharmaceutical ingredient (API), can undergo esterification with isopropanol in subsequent steps. Isopropanol is a common solvent and is also the alcohol moiety of the Latanoprost ester itself, making its presence in the reaction and purification streams highly likely. This esterification would lead to the formation of this compound.

cluster_latanoprost_synthesis Latanoprost Synthesis cluster_impurity_formation Impurity Formation Pathway Corey_Lactone Corey Lactone Derivative HWE_Reaction Horner-Wadsworth-Emmons Reaction Corey_Lactone->HWE_Reaction Latanoprost_Precursor Latanoprost Precursor HWE_Reaction->Latanoprost_Precursor DPPA_Byproduct 5-(Diphenylphosphoryl)pentanoic Acid (Byproduct) HWE_Reaction->DPPA_Byproduct Esterification Final Esterification (with Isopropanol) Latanoprost_Precursor->Esterification Residual_DPPA Residual DPPA in Latanoprost Precursor Latanoprost_API Latanoprost API Esterification->Latanoprost_API HWE_Reagent Phosphonate Reagent HWE_Reagent->HWE_Reaction DPPA_Byproduct->Residual_DPPA Inadequate Purification Impurity_Esterification Esterification with residual Isopropanol Residual_DPPA->Impurity_Esterification Impurity This compound (Impurity) Impurity_Esterification->Impurity

Caption: Proposed formation pathway of the impurity.

Analytical Methodologies

The detection and quantification of this compound in Latanoprost is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: HPLC Analysis

The following protocol is a representative method for the analysis of this compound in Latanoprost.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

4.1.1. Standard and Sample Preparation

  • Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Latanoprost sample in the mobile phase to a specified concentration.

4.1.2. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters, including resolution, tailing factor, and theoretical plates, to ensure the validity of the results.

Start Start Prepare_Solutions Prepare Standard and Sample Solutions Start->Prepare_Solutions System_Suitability Perform System Suitability Test Prepare_Solutions->System_Suitability Check_SST SST Criteria Met? System_Suitability->Check_SST Inject_Standard Inject Standard Solution Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Analyze_Data Analyze Chromatographic Data Inject_Sample->Analyze_Data Calculate_Impurity Calculate Impurity Level Analyze_Data->Calculate_Impurity Report_Results Report Results Calculate_Impurity->Report_Results Check_SST->Inject_Standard Yes Troubleshoot Troubleshoot HPLC System Check_SST->Troubleshoot No Troubleshoot->System_Suitability Start Start Reactants Mix 5-(Diphenylphosphoryl)pentanoic Acid and Isopropanol Start->Reactants Add_Catalyst Add Acid Catalyst Reactants->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Reflux->Monitor_Reaction Monitor_Reaction->Reflux Incomplete Workup Cool and Neutralize Monitor_Reaction->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

References

The Core Chemistry of Organophosphorus Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of organophosphorus compounds. It covers their structure, bonding, reactivity, and synthesis, with a focus on key reactions and biological interactions relevant to drug development and scientific research.

Introduction to Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic molecules containing a phosphorus atom.[1][2] Their diverse structures and reactivity have led to their widespread use in various fields, including medicine, agriculture, and industry.[3][4][5] In industrial and environmental chemistry, the definition of an organophosphorus compound is broad, requiring only an organic substituent and not necessarily a direct phosphorus-carbon (P-C) bond.[2] Phosphorus can exist in various oxidation states, but organophosphorus compounds are typically derivatives of pentavalent (P(V)) or trivalent (P(III)) phosphorus.[2]

A key feature of many organophosphorus compounds is the phosphoryl group (P=O), a highly polar bond that influences the molecule's reactivity and physical properties.[6][7] The nature of the bonding in the phosphoryl group has been a subject of extensive study, with evidence suggesting a bond order between one and two, rather than a simple double bond.[6]

Structure and Bonding in Organophosphorus Compounds

The geometry and electronic structure of organophosphorus compounds are fundamental to their chemical behavior. The phosphorus atom can adopt various coordination numbers and oxidation states, leading to a wide array of molecular structures.[2]

Bond Lengths and Angles

The bond lengths and angles in organophosphorus compounds are influenced by the nature of the substituents on the phosphorus atom. The strong P=O bond is a prominent feature, and its length is typically shorter than a P-O single bond.

Table 1: Representative Bond Lengths in Organophosphorus Compounds

BondCompound ClassTypical Bond Length (Å)
P=OPhosphine Oxides, Phosphonates, Phosphates1.45 - 1.52
P-CPhosphines, Phosphonium Salts, Phosphonates1.75 - 1.85
P-OPhosphites, Phosphates1.58 - 1.66
P-NPhosphoramidates~1.6 - 1.7
P-SThiophosphates~1.9 - 2.1

Data compiled from various sources.

Spectroscopic Properties (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organophosphorus compounds. The ³¹P nucleus is 100% naturally abundant and has a spin of 1/2, making it readily observable by NMR.[8][9] The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, providing valuable information about the structure and bonding of the molecule.[10]

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Common Organophosphorus Compounds

Compound ClassTypical ³¹P Chemical Shift Range (ppm)
Phosphines (R₃P)-60 to +20
Phosphonium Salts (R₄P⁺)+15 to +40
Phosphine Oxides (R₃P=O)+20 to +60
Phosphites (P(OR)₃)+125 to +140
Phosphonates (RP(O)(OR)₂)+15 to +35
Phosphates (P(O)(OR)₃)-5 to +5

Reference: 85% H₃PO₄ at 0 ppm.[8]

Key Synthetic Reactions

Several key reactions are central to the synthesis of a wide variety of organophosphorus compounds. These reactions are indispensable tools for organic chemists and are widely used in the pharmaceutical and agrochemical industries.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus (C-P) bond.[11][12] It typically involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[13][14]

The reaction proceeds via a two-step Sₙ2 mechanism.[12][15] The first step is the nucleophilic attack of the phosphorus atom on the alkyl halide to form a phosphonium salt intermediate.[12][15] The second step involves the dealkylation of the phosphonium salt by the displaced halide ion to yield the final phosphonate product.[12][15] The rate of the reaction is influenced by the nature of the alkyl halide, with the reactivity order being R-I > R-Br > R-Cl.[15]

Materials:

  • Triethyl phosphite

  • Benzyl bromide

  • Anhydrous toluene (optional, for solvent-based reaction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • To a clean, dry round-bottom flask equipped with a reflux condenser, add triethyl phosphite (1.1 equivalents).

  • Slowly add benzyl bromide (1.0 equivalent) to the flask. The reaction is often exothermic.

  • Heat the reaction mixture to 120-160 °C.[12] The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct.

  • Continue heating until the evolution of ethyl bromide ceases.

  • Allow the reaction mixture to cool to room temperature.

  • The crude diethyl benzylphosphonate can be purified by vacuum distillation.

The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][16] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[17][18] A significant advantage of this reaction is that the position of the double bond is unambiguously determined.[16]

The mechanism involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate, which then cyclizes to an oxaphosphetane.[16][19] This four-membered ring intermediate subsequently decomposes to the alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[16][20] The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[16][19]

Materials:

  • Benzyltriphenylphosphonium chloride

  • Aldehyde or ketone

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.05 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change to deep red or orange.

  • Wittig Reaction:

    • In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.

    • Cool the ylide solution back to 0 °C and slowly add the aldehyde/ketone solution via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions.[21] A key advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during workup.[21] This reaction generally favors the formation of (E)-alkenes.[21][22]

The reaction begins with the deprotonation of the phosphonate ester by a base to form a phosphonate carbanion.[22] This carbanion then undergoes nucleophilic addition to the aldehyde or ketone to form an intermediate, which eliminates a dialkyl phosphate to yield the alkene.[22] The stereoselectivity is generally high for the (E)-isomer due to the thermodynamic stability of the intermediates leading to its formation.[21] However, modifications such as the Still-Gennari olefination can be employed to favor the (Z)-isomer.[22]

Table 3: E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBase/ConditionsSolventTemp (°C)E/Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHTHF25>95:5
Triethyl phosphonoacetateHeptanalK₂CO₃, 18-crown-6Toluene25>98:2
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateBenzaldehydeKHMDS, 18-crown-6THF-78<5:95

Data compiled from various sources.

Materials:

  • Triethyl phosphonoacetate

  • Aldehyde

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Biological Significance: Acetylcholinesterase Inhibition

A significant number of organophosphorus compounds, particularly phosphate and phosphonate esters, are potent inhibitors of the enzyme acetylcholinesterase (AChE).[23][24][25] AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh).[23]

Mechanism of Inhibition

Organophosphorus inhibitors react with a serine residue in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme.[25] This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine.[23] The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a range of physiological effects.[24][26]

The inhibition process can be described by the following steps:

  • The organophosphorus compound binds to the active site of acetylcholinesterase.

  • The phosphorus atom is attacked by the hydroxyl group of a serine residue in the enzyme's active site.

  • A leaving group is displaced from the phosphorus atom, resulting in a covalently phosphorylated, and thus inactivated, enzyme.

This process is often irreversible, or only very slowly reversible, leading to prolonged inactivation of the enzyme.[23]

Visualizing Chemical Concepts

Diagrams are powerful tools for understanding complex chemical processes. The following sections provide visualizations of key concepts in organophosphorus chemistry using the DOT language for Graphviz.

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited Inhibition Organophosphate Organophosphate Inhibitor Organophosphate->AChE_active Signal Signal Transmission Receptor->Signal ACh_source ACh_source->ACh Release from Presynaptic Neuron

Caption: Mechanism of acetylcholinesterase inhibition by an organophosphate.

Experimental Workflow: Michaelis-Arbuzov Reaction

Michaelis_Arbuzov_Workflow start Start reactants Combine Trialkyl Phosphite and Alkyl Halide start->reactants heat Heat Reaction Mixture (120-160 °C) reactants->heat monitor Monitor Reaction Progress (e.g., distillation of R'-X) heat->monitor cool Cool to Room Temperature monitor->cool purify Purify by Vacuum Distillation cool->purify product Dialkyl Alkylphosphonate purify->product

Caption: Experimental workflow for the Michaelis-Arbuzov reaction.

Experimental Workflow: Wittig Reaction

Wittig_Reaction_Workflow cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Work-up and Purification start_ylide Suspend Phosphonium Salt in Anhydrous Solvent cool_ylide Cool to 0 °C start_ylide->cool_ylide add_base Add Strong Base cool_ylide->add_base warm_ylide Warm to Room Temperature add_base->warm_ylide cool_reaction Cool Ylide Solution to 0 °C warm_ylide->cool_reaction add_carbonyl Add Aldehyde/Ketone Solution cool_reaction->add_carbonyl warm_reaction Warm to Room Temperature add_carbonyl->warm_reaction quench Quench Reaction warm_reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Alkene chromatography->product

Caption: Experimental workflow for the Wittig reaction.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Reaction_Workflow cluster_carbanion Carbanion Formation cluster_hwe HWE Reaction cluster_workup Work-up and Purification start_carbanion Suspend Base (e.g., NaH) in Anhydrous Solvent cool_carbanion Cool to 0 °C start_carbanion->cool_carbanion add_phosphonate Add Phosphonate Solution cool_carbanion->add_phosphonate warm_carbanion Warm to Room Temperature add_phosphonate->warm_carbanion cool_reaction Cool Carbanion Solution to 0 °C warm_carbanion->cool_reaction add_carbonyl Add Aldehyde/Ketone Solution cool_reaction->add_carbonyl warm_reaction Warm to Room Temperature add_carbonyl->warm_reaction quench Quench Reaction warm_reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Alkene chromatography->product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Logical Relationship: Classification of Organophosphorus Compounds

Organophosphorus_Classification OP_Compounds Organophosphorus Compounds P_V Phosphorus(V) OP_Compounds->P_V P_III Phosphorus(III) OP_Compounds->P_III P_low Low Valent P (0, I, II) OP_Compounds->P_low Phosphates Phosphates (RO)₃P=O P_V->Phosphates Phosphonates Phosphonates RP(=O)(OR')₂ P_V->Phosphonates Phosphinates Phosphinates R₂P(=O)(OR') P_V->Phosphinates Phosphine_Oxides Phosphine Oxides R₃P=O P_V->Phosphine_Oxides Phosphonium_Salts Phosphonium Salts R₄P⁺ P_V->Phosphonium_Salts Phosphites Phosphites P(OR)₃ P_III->Phosphites Phosphonites Phosphonites RP(OR')₂ P_III->Phosphonites Phosphinites Phosphinites R₂P(OR') P_III->Phosphinites Phosphines Phosphines R₃P P_III->Phosphines

Caption: Classification of common organophosphorus compounds.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Isopropyl 5-(diphenylphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-(diphenylphosphoryl)pentanoate is a potential process-related impurity in the synthesis of Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2] The rigorous monitoring and control of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Information:

  • Name: this compound

  • CAS Number: 2088449-88-9

  • Molecular Formula: C₂₀H₂₅O₃P

  • Molecular Weight: 344.39 g/mol [3][4]

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from pharmacopeial monographs for the analysis of Latanoprost and its related compounds.[5] It is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Principle

The method utilizes normal-phase chromatography, which separates compounds based on their polarity. This compound, being a moderately polar compound, is resolved from the more polar Latanoprost and other impurities on a silica-based stationary phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Silica column (L3 packing), 4.0-mm × 25-cm; 5-µm packing

  • Chromatographic hexane (HPLC grade)

  • Dehydrated alcohol (HPLC grade)

  • This compound reference standard

  • Latanoprost reference standard

Chromatographic Conditions:

Parameter Condition
Mobile Phase A mixture of chromatographic hexane and dehydrated alcohol (e.g., 80:20 v/v). The exact ratio may be adjusted to achieve the desired resolution.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 210 nm

| Injection Volume | 10 µL |

Preparation of Solutions:

  • Standard Solution: Prepare a solution of USP Latanoprost RS at a concentration of 0.04 mg/mL in a mixture of chromatographic hexane and dehydrated alcohol (80:20).[6]

  • Sample Solution: Prepare a solution of the Latanoprost sample at a concentration of 2.0 mg/mL in a mixture of chromatographic hexane and dehydrated alcohol (80:20).

  • System Suitability Solution: Prepare a solution containing 2.0 mg/mL of USP Latanoprost RS and a known concentration of this compound reference standard in the mobile phase.

Data Analysis: The percentage of this compound in the Latanoprost sample can be calculated using the following formula:

Percentage Impurity = (rᵢ / rₛ) × (Cₛ / Cᵤ) × (1 / F) × 100

Where:

  • rᵢ = Peak area of this compound in the sample solution

  • rₛ = Peak area of Latanoprost in the standard solution

  • Cₛ = Concentration of USP Latanoprost RS in the standard solution (mg/mL)

  • Cᵤ = Concentration of Latanoprost in the sample solution (mg/mL)

  • F = Relative response factor for this compound

Quantitative Data
Impurity NameRelative Retention Time (RRT)Relative Response Factor (RRF)Acceptance Criteria (NMT %)
This compound0.792.40.1

NMT: Not More Than Data is based on a potential USP monograph for Latanoprost.[5]

Experimental Workflow

HPLC_Workflow prep_solutions Prepare Standard and Sample Solutions hplc_system Set up HPLC System (Column, Mobile Phase, Flow Rate) prep_solutions->hplc_system Load inject_samples Inject Solutions into HPLC hplc_system->inject_samples Equilibrate chrom_separation Chromatographic Separation inject_samples->chrom_separation uv_detection UV Detection at 210 nm chrom_separation->uv_detection data_acquisition Data Acquisition and Peak Integration uv_detection->data_acquisition quantification Quantification using Reference Standard data_acquisition->quantification

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general framework for the detection and identification of this compound, particularly as a volatile or semi-volatile impurity.

Principle

GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

Experimental Protocol

Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • This compound reference standard

  • Appropriate organic solvent (e.g., ethyl acetate, dichloromethane)

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Injection Mode Splitless
Injector Temperature 280°C
Oven Program Initial 80°C for 1 min, ramp to 275°C at 10°C/min, hold for 2 min
Carrier Gas Flow Helium at 1.3 mL/min (constant flow)
MS Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50-500 |

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the Latanoprost sample in a suitable solvent. A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove non-volatile matrix components.

Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of the reference standard.

  • Quantification can be performed by creating a calibration curve from the peak areas of the standard solutions.

Experimental Workflow

GCMS_Workflow sample_prep Sample Preparation (Extraction/Dilution) gc_system Set up GC-MS System (Column, Oven Program) sample_prep->gc_system Prepare inject_sample Inject Sample into GC gc_system->inject_sample Equilibrate gc_separation Separation in GC Column inject_sample->gc_separation ms_detection Ionization and Mass Analysis gc_separation->ms_detection data_analysis Data Analysis (Spectrum Matching) ms_detection->data_analysis identification Compound Identification data_analysis->identification

GC-MS Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity for the quantification of trace levels of this compound.

Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is separated from the matrix by reverse-phase chromatography, ionized, and then fragmented. Specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective quantification.

Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Column Temperature 40°C
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by infusion of the reference standard. A plausible transition would be monitoring the protonated molecule [M+H]⁺ as the precursor ion and a characteristic fragment ion.

| Collision Energy | To be optimized for the specific MRM transition. |

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve the Latanoprost sample in the initial mobile phase composition. Filtration of the sample solution is recommended.

Data Analysis:

  • Develop a quantification method based on the peak area of the specific MRM transition.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Quantify this compound in the sample using the calibration curve.

Experimental Workflow

LCMSMS_Workflow prep_solutions Prepare Standard and Sample Solutions lc_system Set up LC-MS/MS System (Column, Mobile Phase Gradient) prep_solutions->lc_system Load inject_samples Inject Solutions into LC lc_system->inject_samples Equilibrate lc_separation Chromatographic Separation inject_samples->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization msms_analysis Tandem MS Analysis (MRM) ms_ionization->msms_analysis quantification Quantification msms_analysis->quantification

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Latanoprost and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Latanoprost and its known impurities. Latanoprost, a prostaglandin F2α analogue, is a widely used medication for the treatment of glaucoma and ocular hypertension.[1][2] Ensuring the purity and stability of Latanoprost formulations is critical for its safety and efficacy. This document provides a comprehensive protocol for method development, validation, and analysis of Latanoprost and its related substances, including isomers, degradants, and process impurities. The method is designed to be specific, accurate, precise, and robust, meeting the standards required for pharmaceutical quality control.

Introduction

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[3] During its synthesis and storage, several impurities can arise, including stereoisomers such as 15(S)-Latanoprost and the geometric isomer 5,6-trans-Latanoprost.[2] Additionally, degradation of Latanoprost can lead to the formation of Latanoprost acid and 15-keto-Latanoprost.[4][5] The presence of these impurities, even in small amounts, can impact the therapeutic effect and safety of the drug product. Therefore, a reliable analytical method is essential for their monitoring and control.

This application note presents a validated reverse-phase HPLC (RP-HPLC) method capable of separating Latanoprost from its key impurities. The method's stability-indicating nature is established through forced degradation studies, demonstrating its suitability for routine quality control and stability testing of Latanoprost drug substances and products.

Materials and Methods

Reagents and Materials
  • Latanoprost Reference Standard

  • Latanoprost Impurity Reference Standards (e.g., Latanoprost Acid, 15(S)-Latanoprost, 5,6-trans-Latanoprost, 15-keto-Latanoprost)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric Acid (or other suitable buffer components)

  • Hydrochloric Acid (for forced degradation)

  • Sodium Hydroxide (for forced degradation)

  • Hydrogen Peroxide (for forced degradation)

Equipment
  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or 0.22 µm)

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in Table 1.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[4][5][6]
Injection Volume 10 µL
Run Time Approximately 30 minutes
Gradient Elution Program

The gradient elution program is outlined in Table 2.

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
307030

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh about 10 mg of Latanoprost reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Further dilute this stock solution to a working concentration of approximately 50 µg/mL with the diluent.

Impurity Stock Solution Preparation:

  • Accurately weigh about 1 mg of each impurity reference standard into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the diluent.

Spiked Sample Preparation (for Specificity):

  • Prepare a Latanoprost solution at the working concentration.

  • Spike the solution with known amounts of each impurity from their respective stock solutions to achieve a concentration of approximately 0.5 µg/mL for each impurity.

Sample Preparation (from Ophthalmic Solution):

  • Accurately transfer a volume of the ophthalmic solution equivalent to 0.5 mg of Latanoprost into a 10 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Latanoprost standard.[7]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After the specified exposure time, neutralize the acid and base-treated samples and dilute all samples to the working concentration before HPLC analysis.

Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines.[4][6] The validation parameters and their typical acceptance criteria are summarized in Table 3.

ParameterAcceptance Criteria
Specificity The peak for Latanoprost should be pure and well-resolved from all impurity peaks (Resolution > 1.5).
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 50% to 150% of the working concentration).
Accuracy (% Recovery) 98.0% to 102.0% for the assay of Latanoprost.[4] 90.0% to 110.0% for impurities.[4]
Precision (RSD) Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD for precision at LOQ ≤ 10%.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2).

Visualizations

Latanoprost Impurity Relationship Diagram

G cluster_synthesis Synthesis cluster_impurities Impurities Latanoprost Latanoprost Isomers Isomers (15(S)-Latanoprost, 5,6-trans-Latanoprost) Latanoprost->Isomers Isomerization Degradants Degradation Products (Latanoprost Acid, 15-keto-Latanoprost) Latanoprost->Degradants Degradation Process Process-Related (e.g., Synthetic Intermediates) Latanoprost->Process Residual

Caption: Relationship between Latanoprost and its major impurity classes.

HPLC Method Development Workflow

G Start Method Development Start Selection Select Column & Mobile Phase Start->Selection Initial Initial Chromatographic Conditions Selection->Initial Optimization Optimize Gradient, Flow Rate, Temp. Initial->Optimization Forced Forced Degradation Studies Optimization->Forced Specificity Evaluate Specificity & Resolution Forced->Specificity Specificity->Optimization Re-optimize if needed Validation Full Method Validation (ICH Guidelines) Specificity->Validation End Final Method Validation->End

Caption: Logical workflow for HPLC method development and validation.

Expected Results and Data Presentation

The developed HPLC method is expected to provide baseline separation of Latanoprost from its known impurities. A typical chromatogram will show the Latanoprost peak as the major peak, with smaller peaks corresponding to the impurities at different retention times. The quantitative data from the method validation studies should be summarized in tables for clarity and easy interpretation.

Linearity Data
AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Latanoprost25 - 75≥ 0.999
Impurity A0.05 - 2.5≥ 0.998
Impurity B0.05 - 2.5≥ 0.998
Accuracy and Precision Data
AnalyteConcentration LevelAccuracy (% Recovery)Precision (RSD %)
Latanoprost100%99.5< 1.0
Impurity ALOQ95.2< 5.0
Impurity BLOQ98.1< 5.0
LOD and LOQ Data
AnalyteLOD (µg/mL)LOQ (µg/mL)
Latanoprost0.025[4]0.08
Impurity A0.0150.05
Impurity B0.0180.06

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quality control of Latanoprost. It effectively separates and quantifies Latanoprost and its key impurities, demonstrating specificity through forced degradation studies. The detailed protocols for method development and validation provide a clear roadmap for implementation in a pharmaceutical laboratory setting. This method is suitable for routine analysis, stability studies, and ensuring the quality and safety of Latanoprost products.

References

Application Notes and Protocols for Isopropyl 5-(diphenylphosphoryl)pentanoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-(diphenylphosphoryl)pentanoate is a crucial reference standard employed in the pharmaceutical industry, primarily for the quality control of Latanoprost, a medication used to treat glaucoma and ocular hypertension.[1][2] As a known impurity that can form during the manufacturing process of Latanoprost, its accurate quantification is essential to ensure the safety and efficacy of the final drug product.[1][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, focusing on its application in High-Performance Liquid Chromatography (HPLC) for impurity profiling.

Physicochemical Properties

This compound is an organophosphorus compound with the molecular formula C₂₀H₂₅O₃P.[1][4] Its structure features a pentanoate backbone with an isopropyl ester and a terminal diphenylphosphoryl group.[4] This combination of functional groups dictates its chemical properties and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2088449-88-9[1][4]
Molecular Formula C₂₀H₂₅O₃P[1][4]
Molecular Weight 344.4 g/mol [1][4][5]
IUPAC Name propan-2-yl 5-diphenylphosphorylpentanoate[1][5]
Synonyms DPP isopropyl ester, Isopropyl 5-(Diphenylphosphinyl)pentanoic Acid[2][4][6]
Appearance Crystalline solid[2]
Solubility DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 50 mg/mL[2][6]
Storage Temperature -20°C[6]

Application as a Reference Standard

The primary application of this compound is as a certified reference standard for the identification and quantification of impurities in Latanoprost drug substances and products.[1] Its use is critical for:

  • Method Development and Validation: Developing and validating analytical methods, such as HPLC, to ensure they are sensitive, specific, and accurate for detecting this impurity.[1]

  • Quality Control: Routine testing of Latanoprost batches to ensure that the level of this impurity does not exceed regulatory limits.[4]

  • Stability Studies: Assessing the stability of Latanoprost under various conditions by monitoring the formation of this and other degradation products.

Experimental Protocols

The following protocols describe the preparation of standard solutions and a general HPLC method for the quantification of this compound as an impurity in Latanoprost.

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate concentrations of this compound reference standard for calibration.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 100 mL volumetric flask.

    • Dissolve the standard in approximately 50 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with acetonitrile and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the impurity in the sample. A typical range would be from 0.05 µg/mL to 2.5 µg/mL.

    • For example, to prepare a 1 µg/mL working standard, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Protocol 2: HPLC Method for Quantification of this compound Impurity

Objective: To separate and quantify this compound in a Latanoprost sample using a validated HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time Approximately 30 minutes (adjust as needed for peak elution)

Procedure:

  • System Suitability:

    • Inject a working standard solution (e.g., 1 µg/mL) six times.

    • The relative standard deviation (RSD) of the peak area for this compound should be less than 2.0%.

  • Calibration:

    • Inject the series of working standard solutions in ascending order of concentration.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • The correlation coefficient (r²) should be greater than 0.999.

  • Sample Analysis:

    • Prepare the Latanoprost sample by accurately weighing and dissolving it in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject the prepared sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of the impurity in the sample using the linear regression equation from the calibration curve.

Visualizations

Workflow for Reference Standard Use

G Workflow for Using this compound as a Reference Standard cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RS Weigh Reference Standard SS Prepare Stock Solution (100 µg/mL) RS->SS Dissolve in Acetonitrile WS Prepare Working Standard Solutions SS->WS Dilute with Mobile Phase Cal Calibration Curve Generation WS->Cal Sample Prepare Latanoprost Sample Solution Inject Inject Sample Sample->Inject SST System Suitability Test SST->Cal Quantify Quantification using Calibration Curve Cal->Quantify Identify Peak Identification (by Retention Time) Inject->Identify Identify->Quantify Report Report Impurity Level Quantify->Report G Role of Reference Standard in Latanoprost Quality Control cluster_0 Inputs cluster_1 Process cluster_2 Outputs cluster_3 Decision LR Latanoprost API AP Validated HPLC Method LR->AP RS Reference Standard (this compound) RS->AP Impurity Impurity Level (%) AP->Impurity Decision Pass / Fail Impurity->Decision Compare to Specification

References

Application Notes & Protocols for the Quantitative Analysis of Isopropyl 5-(diphenylphosphoryl)pentanoate in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isopropyl 5-(diphenylphosphoryl)pentanoate (IDPP) is recognized as a potential process-related impurity in the manufacturing of Latanoprost, a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1][2][3] The monitoring and control of such impurities are critical for ensuring the safety and efficacy of the final pharmaceutical product.[1][4] These application notes provide a detailed protocol for the quantitative analysis of IDPP in pharmaceutical formulations, primarily focusing on a High-Performance Liquid Chromatography (HPLC) method. IDPP is also utilized as a reference standard in analytical chemistry for the development and validation of impurity detection methods.[1][4]

Chemical Information:

ParameterValue
Chemical Name This compound
Synonyms DPP isopropyl ester, 5-(diphenylphosphinyl)-pentanoic acid, 1-methylethyl ester
CAS Number 2088449-88-9[4]
Molecular Formula C₂₀H₂₅O₃P[4]
Molecular Weight 344.4 g/mol [4]

1. Quantitative Data Summary

The following tables summarize the quantitative data for a validated chromatographic method capable of simultaneously quantifying Latanoprost and its related substances, including this compound (IDPP).[5]

Table 1: Method Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r)
Latanoprost40 - 600.999[5]
Related Substances (incl. IDPP)0.05 - 2.770.999[5]

Table 2: Method Recovery

AnalyteRecovery (%)
Latanoprost (Assay)98.0 - 102.0[5]
Impurities (incl. IDPP)90.0 - 110.0[5]

Table 3: Limits of Detection and Quantification for Latanoprost

ParameterValue (µg/mL)
Limit of Detection (LOD)0.025[5][6]
Limit of Quantification (LOQ)0.35[5][6]

Note: The LOD and LOQ for individual related substances like IDPP are not explicitly stated in the referenced literature but are covered within the validated method for impurities.

2. Experimental Protocols

A detailed methodology for the quantitative analysis of this compound as a related substance in Latanoprost eye drops is provided below. This protocol is based on a validated, stability-indicating HPLC method.[5]

2.1. Principle

The method employs a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection to separate and quantify this compound from Latanoprost and other related substances. The separation is achieved using a combined stationary phase system under gradient elution conditions.

2.2. Materials and Reagents

  • This compound Reference Standard

  • Latanoprost Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.2)

  • Water (HPLC grade)

  • Latanoprost ophthalmic solution (Sample)

2.3. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic data acquisition and processing software.

2.4. Chromatographic Conditions

ParameterCondition
Column Combined system: Chiral and Cyano columns[5]
Mobile Phase Gradient elution with a mixture of phosphate buffer (pH 3.2), acetonitrile, and methanol[7]
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[5][7]
Injection Volume 80 µL[7]
Column Temperature Ambient

2.5. Preparation of Solutions

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile or mobile phase). Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range (0.05 - 2.77 µg/mL).

  • Sample Solution: For the quantification of related substances, the Latanoprost ophthalmic solution can often be used directly.[7] If necessary, dilute the sample with the mobile phase to bring the concentration of the active pharmaceutical ingredient (API) and its impurities within the validated range of the method.

  • System Suitability Solution: A solution containing Latanoprost and all known related substances, including IDPP, should be prepared to verify the performance of the chromatographic system.

2.6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the system suitability solution to verify parameters such as resolution, tailing factor, and theoretical plates.

  • Inject the standard solutions at different concentration levels to establish a calibration curve.

  • Inject the sample solution(s) in duplicate.

  • After all injections are complete, process the chromatograms using the data acquisition software.

2.7. Calculation

The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions. The peak area of IDPP in the sample chromatogram is compared to the calibration curve to determine its concentration.

3. Visualizations

Diagram 1: Experimental Workflow for Quantitative Analysis

G cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare Standard Solutions (IDPP Reference Standard) Equilibrate System Equilibration Sample Prepare Sample Solution (Latanoprost Formulation) SST Prepare System Suitability Solution Inject Inject Blank, SST, Standards, and Samples Equilibrate->Inject Chromatogram Acquire Chromatograms Inject->Chromatogram CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify IDPP in Sample Chromatogram->Quantify CalCurve->Quantify

Caption: Workflow for the quantitative analysis of IDPP.

Diagram 2: Logical Relationship of IDPP in Pharmaceutical Quality Control

G cluster_manufacturing Latanoprost Manufacturing cluster_qc Quality Control cluster_release Product Release API Latanoprost API Impurity IDPP (Impurity) API->Impurity generates Method Analytical Method (e.g., HPLC) Impurity->Method is detected by Validation Method Validation Method->Validation Quantification Impurity Quantification Validation->Quantification Spec Specification Compliance Quantification->Spec Release Product Release Spec->Release

Caption: Role of IDPP analysis in quality control.

References

Application Notes and Protocols for Quality Control in Latanoprost Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the essential quality control procedures for the manufacturing of Latanoprost, a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1] Adherence to these guidelines ensures the identity, purity, potency, and stability of the final drug product, ultimately safeguarding patient safety and therapeutic efficacy.

Introduction to Latanoprost and its Quality Control

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active acid form.[1] Its chemical structure is isopropyl-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate.[2] Due to its sensitivity to temperature and light, stringent quality control measures are imperative throughout the manufacturing process.[3][4] Good Manufacturing Practices (GMP) are fundamental to ensuring the quality of Latanoprost, governing aspects from cleanroom environments and raw material sourcing to final batch testing and packaging integrity.[5]

Quality Control of Latanoprost Active Pharmaceutical Ingredient (API)

The quality control of the Latanoprost API is the first critical step. The United States Pharmacopeia (USP) provides a monograph with detailed specifications for Latanoprost.[6]

Identification
  • Infrared (IR) Absorption: The IR spectrum of the sample should be concordant with the spectrum of a Latanoprost USP Reference Standard.[6]

  • High-Performance Liquid Chromatography (HPLC): The retention time of the major peak in the chromatogram of the sample preparation should correspond to that of the standard preparation as obtained in the assay.[6]

Assay

The potency of the Latanoprost API is determined by HPLC. The assay value should be between 94.0% and 102.0% on an anhydrous and solvent-free basis.[6]

Impurity Profiling

Impurity profiling is a critical aspect of quality control to ensure the safety of the drug.[7] Known impurities of Latanoprost include its isomers, such as 15(S)-Latanoprost and 5,6-trans-Latanoprost, and degradation products like Latanoprost acid.[7][8] Forced degradation studies under conditions of high temperature, UV light, acid, alkali, and oxidation are performed to identify potential degradation products and to establish the stability-indicating power of the analytical methods.[8]

Table 1: Acceptance Criteria for Latanoprost API

TestMethodAcceptance Criteria
Identification AIR SpectroscopyConcordant with USP Latanoprost RS
Identification BHPLCRetention time corresponds to USP Latanoprost RS[6]
AssayHPLC94.0% - 102.0%[6]
Related CompoundsHPLCSpecific limits for known and unknown impurities
Water ContentKarl Fischer TitrationAs per specification
Residual SolventsGas ChromatographyWithin specified limits

Quality Control of Latanoprost Ophthalmic Solution

The finished drug product, typically a 0.005% ophthalmic solution, undergoes a comprehensive set of tests to ensure its quality, safety, and efficacy.[9]

Physicochemical Tests

The physical and chemical properties of the ophthalmic solution are crucial for its performance and patient comfort.

Table 2: Physicochemical Specifications for Latanoprost Ophthalmic Solution

TestMethodAcceptance Criteria
AppearanceVisual InspectionClear, colorless solution[10]
pHpH meterApproximately 6.7[2][11]
OsmolalityOsmometerApproximately 267 mOsmol/kg[2]
ViscosityViscometerAs per specification[9]
Particulate MatterLight ObscurationMeets pharmacopeial requirements[12]
Identification and Assay of Latanoprost

The identity and concentration of Latanoprost in the ophthalmic solution are confirmed using a validated stability-indicating HPLC method.

Impurities and Degradation Products

The levels of impurities and degradation products in the finished product must be strictly controlled. The reporting threshold for impurities in new drug products with a maximum daily dose of ≤ 1 g is 0.1%.[8]

Sterility and Preservative Efficacy

Ophthalmic solutions must be sterile to prevent eye infections. Sterility testing is performed according to pharmacopeial methods. If a preservative, such as benzalkonium chloride (0.02%), is included in the formulation, its effectiveness must be demonstrated over the shelf life of the product.[2][12]

Experimental Protocols

Protocol for HPLC Assay and Impurity Determination of Latanoprost Ophthalmic Solution

This protocol is a general guideline and should be validated for specific formulations and equipment.

Objective: To determine the assay of Latanoprost and quantify its related substances in the ophthalmic solution.

Materials:

  • Latanoprost Ophthalmic Solution (Sample)

  • Latanoprost USP Reference Standard (RS)

  • Known impurity reference standards (e.g., 15(S)-Latanoprost, 5,6-trans-Latanoprost, Latanoprost acid)

  • HPLC grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA) or phosphate buffer

  • HPLC system with UV detector

Chromatographic Conditions (Example): [13]

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of 0.05% (v/v) TFA in water and 0.05% (v/v) TFA in acetonitrile (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Latanoprost RS in a suitable diluent (e.g., mobile phase).

    • Prepare working standard solutions at different concentration levels for linearity assessment.

    • Prepare a system suitability solution containing Latanoprost RS and known impurity standards.

  • Sample Preparation:

    • Accurately transfer a known volume of the Latanoprost Ophthalmic Solution into a volumetric flask.

    • Dilute with the diluent to a suitable concentration for analysis.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (diluent), system suitability solution, standard solutions, and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Calculations:

    • Assay: Calculate the percentage of Latanoprost in the sample by comparing the peak area of the Latanoprost peak in the sample preparation with that of the standard preparation.

    • Impurities: Calculate the percentage of each impurity by comparing its peak area to the peak area of the Latanoprost standard (assuming a response factor of 1 if not determined) or by using individual impurity standards.

System Suitability:

  • Tailing factor for the Latanoprost peak: Not more than 2.0.

  • Theoretical plates for the Latanoprost peak: Not less than 2000.

  • Resolution between Latanoprost and the nearest eluting peak: Not less than 1.5.

  • Relative standard deviation (RSD) for replicate injections of the standard solution: Not more than 2.0%.[13]

Table 3: Validation Parameters for a Latanoprost HPLC Method

ParameterTypical Results
Linearity (Assay)Correlation coefficient (r²) > 0.999 for a range of 40-60 µg/mL[8]
Linearity (Impurities)Correlation coefficient (r²) > 0.999 for a range of 0.05-2.77 µg/mL[8]
Accuracy (Recovery)98.0% - 102.0% for assay; 90.0% - 110.0% for impurities[8]
Precision (RSD)< 2.0% for assay and impurities
Limit of Detection (LOD)e.g., 0.025 µg/mL for Latanoprost[8]
Limit of Quantitation (LOQ)e.g., 0.35 µg/mL for Latanoprost[8]

Visualizations

Latanoprost Mechanism of Action

Latanoprost is a prostaglandin F2α analogue that acts as a selective prostanoid FP receptor agonist.[2] It lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1]

Latanoprost_Mechanism Latanoprost Latanoprost (Prodrug) Cornea Cornea (Esterases) Latanoprost->Cornea Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Cornea->Latanoprost_Acid FP_Receptor Prostanoid FP Receptor Latanoprost_Acid->FP_Receptor Agonist Binding Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Simplified signaling pathway of Latanoprost's mechanism of action.

Latanoprost Degradation Pathway

Forced degradation studies have shown that Latanoprost can degrade through hydrolysis and oxidation. The primary degradation product is Latanoprost acid, formed by the hydrolysis of the isopropyl ester.[8]

Latanoprost_Degradation Latanoprost Latanoprost Stress_Conditions Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agents) Latanoprost->Stress_Conditions Latanoprost_Acid Latanoprost Acid (Hydrolysis Product) Stress_Conditions->Latanoprost_Acid Hydrolysis Other_Degradants Other Degradation Products (e.g., 15-keto-latanoprost) Stress_Conditions->Other_Degradants Oxidation, etc.

Caption: Logical relationship of Latanoprost degradation under stress conditions.

Experimental Workflow for Latanoprost Quality Control

The following diagram illustrates a typical workflow for the quality control testing of a batch of Latanoprost ophthalmic solution.

QC_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Start Receive Batch Sample Sample_Prep Sample Preparation (Dilution, etc.) Start->Sample_Prep Physicochemical Physicochemical Tests (pH, Osmolality, Appearance) Sample_Prep->Physicochemical HPLC_Analysis HPLC Analysis (Assay, Impurities) Sample_Prep->HPLC_Analysis Sterility Sterility Testing Sample_Prep->Sterility Preservative Preservative Efficacy Sample_Prep->Preservative Data_Analysis Data Analysis and Comparison to Specifications Physicochemical->Data_Analysis HPLC_Analysis->Data_Analysis Sterility->Data_Analysis Preservative->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report Release Batch Release/Rejection Report->Release

Caption: General experimental workflow for Latanoprost ophthalmic solution QC.

References

Application of the Horner-Wadsworth-Emmons Reaction in Drug Development and Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis, particularly in the fields of drug discovery and natural product synthesis.[1][2][3] This reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions to react with aldehydes or ketones, leading to the formation of alkenes with a high degree of stereoselectivity.[4][5] The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble dialkyl phosphate byproduct, which simplifies purification.[4][6]

A key feature of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4] However, modifications such as the Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl), allow for the highly selective synthesis of (Z)-alkenes.[7] This stereochemical control is of paramount importance in the synthesis of complex biologically active molecules where specific isomeric configurations are crucial for their therapeutic effects.

The versatility of the HWE reaction is demonstrated in its application to a wide array of synthetic challenges, including the formation of small to large rings through intramolecular reactions, the synthesis of α,β-unsaturated carbonyl compounds, and the coupling of complex molecular fragments in the late stages of a synthesis.[1][7] Its reliability and broad functional group tolerance have established the HWE reaction as an indispensable tool for medicinal chemists and synthetic organic chemists.

Two prominent examples showcasing the utility of the HWE reaction in the synthesis of complex, biologically important molecules are the total synthesis of Prostaglandin F2α and the anticancer agent Epothilone B. In these syntheses, the HWE reaction is employed to construct key carbon-carbon double bonds with high stereocontrol, illustrating its critical role in the development of potential therapeutics.

Data Presentation

The following tables summarize quantitative data for the Horner-Wadsworth-Emmons reaction in the context of the total synthesis of Prostaglandin F2α and a general protocol for the Still-Gennari modification for the synthesis of (Z)-alkenes.

Table 1: Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α (Corey Synthesis)

Reaction StepAldehyde SubstratePhosphonate ReagentBaseSolventTemperature (°C)Yield (%)Stereoselectivity
Formation of the lower side chainCorey AldehydeDimethyl (2-oxoheptyl)phosphonateNaHDMERoom Temp70 (for 2 steps: oxidation and HWE)Predominantly E

Table 2: General Conditions for the Still-Gennari Modification for (Z)-Alkene Synthesis

Aldehyde SubstratePhosphonate ReagentBaseAdditiveSolventTemperature (°C)Yield (%)Stereoselectivity (Z:E)
Generic AldehydeBis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS18-crown-6THF-78High>95:5

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α (Corey Synthesis)

This protocol describes the introduction of the lower side chain of Prostaglandin F2α via an HWE reaction as reported by E.J. Corey.[8]

Materials:

  • Corey Aldehyde derivative

  • Dimethyl (2-oxoheptyl)phosphonate

  • Sodium hydride (NaH)

  • Dimethoxyethane (DME), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Quenching and extraction reagents (e.g., saturated aqueous NH₄Cl, ethyl acetate)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous dimethoxyethane (DME).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in anhydrous DME to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the Corey aldehyde (1.0 equivalent) in anhydrous DME dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enone product.

Protocol 2: Still-Gennari Modification for the Synthesis of (Z)-α,β-Unsaturated Esters

This protocol provides a general procedure for the (Z)-selective olefination of an aldehyde using a bis(2,2,2-trifluoroethyl)phosphonate.[5]

Materials:

  • Aldehyde (1.0 equivalent)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a solution in THF or toluene)

  • 18-crown-6 (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere and low-temperature reactions

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution (1.1 equivalents) to the flask and stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow start Start setup Set up Reaction Under Inert Atmosphere start->setup cool Cool to 0 °C setup->cool add_base Add Base (e.g., NaH) cool->add_base add_phosphonate Add Phosphonate Reagent add_base->add_phosphonate form_anion Stir to Form Phosphonate Anion add_phosphonate->form_anion cool2 Cool to 0 °C form_anion->cool2 add_aldehyde Add Aldehyde Substrate cool2->add_aldehyde react Stir at Room Temp (Monitor by TLC) add_aldehyde->react quench Quench Reaction (e.g., sat. aq. NH4Cl) react->quench workup Aqueous Workup and Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction.

Prostaglandin F2α Signaling Pathway

PGF2a_Signaling PGF2a Prostaglandin F2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Smooth_muscle Smooth Muscle Contraction Ca_release->Smooth_muscle Leads to Gene_expression Altered Gene Expression PKC->Gene_expression Regulates

Caption: Simplified signaling pathway of Prostaglandin F2α.

Epothilone B Mechanism of Action

EpothiloneB_MoA EpothiloneB Epothilone B Tubulin αβ-Tubulin Dimers EpothiloneB->Tubulin Binds to Microtubule_poly Microtubule Polymerization EpothiloneB->Microtubule_poly Promotes Tubulin->Microtubule_poly Microtubule_stabilization Microtubule Stabilization Microtubule_poly->Microtubule_stabilization Microtubule_dynamics Disruption of Microtubule Dynamics Microtubule_stabilization->Microtubule_dynamics Mitotic_spindle Defective Mitotic Spindle Microtubule_dynamics->Mitotic_spindle Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Mitotic_spindle->Cell_cycle_arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action of the anticancer agent Epothilone B.

References

Synthesis of Isopropyl 5-(diphenylphosphoryl)pentanoate: An Application Note and Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Isopropyl 5-(diphenylphosphoryl)pentanoate. This compound is of interest as a reference standard in the analysis of pharmaceutical preparations, such as Latanoprost, where it may be present as a trace impurity.[1][2][3] The protocol herein details a robust and efficient synthetic method, purification procedures, and comprehensive characterization data. The synthesis is achieved through the nucleophilic substitution of isopropyl 5-bromopentanoate with diphenylphosphine oxide. This application note includes detailed experimental procedures, tables of quantitative data for reagents and expected analytical results, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is an organophosphorus compound characterized by a pentanoate backbone with an isopropyl ester and a terminal diphenylphosphoryl group.[1][4] Its primary relevance in the pharmaceutical industry is as a potential impurity in the synthesis of Latanoprost, a prostaglandin analogue used in the treatment of glaucoma.[2][3] Accurate synthesis and characterization of this compound are therefore crucial for its use as a reference standard in quality control and analytical method development to ensure the purity and safety of final drug products.[1] The synthetic protocol described in this document is based on the alkylation of diphenylphosphine oxide, a versatile and reliable method for the formation of a carbon-phosphorus bond.

Data Presentation

Table 1: Reagent and Solvent Quantities
Reagent/SolventMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Diphenylphosphine oxide202.21101.02.02 g
Sodium Hydride (60% in mineral oil)24.00111.10.44 g
Isopropyl 5-bromopentanoate223.11111.12.45 g
Anhydrous Tetrahydrofuran (THF)72.11--50 mL
Saturated Ammonium Chloride (aq)---50 mL
Ethyl Acetate88.11--100 mL
Brine---50 mL
Anhydrous Sodium Sulfate142.04--q.s.
Table 2: Expected Spectroscopic Data for this compound
AnalysisExpected Values
¹H NMR Aromatic protons: 7.4-7.8 ppm (m, 10H)Isopropyl CH: 4.9-5.1 ppm (septet, 1H)
IR (cm⁻¹) P=O stretch: ~1180C=O (ester) stretch: 1730-1750C-O stretch: 1050-1200Aromatic C-H stretch: 3000-3100Aliphatic C-H stretch: 2850-2950
Mass Spec. Molecular Ion [M+H]⁺: ~345.16Key Fragments (m/z): Phenyl cation (77)

Experimental Protocol

Synthesis of this compound

This protocol details the synthesis of this compound via the alkylation of diphenylphosphine oxide with isopropyl 5-bromopentanoate.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with diphenylphosphine oxide (2.02 g, 10 mmol). The flask is flushed with nitrogen gas.

  • Deprotonation: Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask, and the mixture is stirred to dissolve the diphenylphosphine oxide. Sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) is carefully added in portions at room temperature. The reaction mixture is then heated to 60°C and stirred for 1 hour to ensure complete deprotonation, forming the sodium salt of diphenylphosphine oxide.

  • Alkylation: A solution of isopropyl 5-bromopentanoate (2.45 g, 11 mmol) in 10 mL of anhydrous THF is added dropwise to the reaction mixture at 60°C. The reaction is maintained at this temperature and monitored by thin-layer chromatography (TLC) until completion (typically 4-6 hours).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a crystalline solid.[1][2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents Reagents Diphenylphosphine oxide Sodium Hydride Isopropyl 5-bromopentanoate Anhydrous THF reaction_setup Reaction Setup 1. Charge flask with diphenylphosphine oxide and THF under N2. 2. Add NaH and heat to 60°C for 1h. reagents->reaction_setup alkylation Alkylation 3. Add isopropyl 5-bromopentanoate dropwise. 4. Maintain at 60°C for 4-6h (monitor by TLC). reaction_setup->alkylation workup Work-up 5. Quench with sat. NH4Cl (aq). 6. Extract with Ethyl Acetate. 7. Wash with brine and dry over Na2SO4. alkylation->workup purification Purification 8. Concentrate under reduced pressure. 9. Purify by flash column chromatography. workup->purification final_product {Final Product|this compound} purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

  • Tetrahydrofuran is a flammable liquid. Use in a well-ventilated fume hood.

  • Isopropyl 5-bromopentanoate is a potential irritant. Avoid contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this procedure.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is suitable for producing the compound in a laboratory setting for use as an analytical standard. The inclusion of comprehensive data and a clear workflow diagram is intended to facilitate the successful replication of this synthesis by researchers and professionals in the field of drug development and quality control.

References

Application Notes and Protocols for the Wittig Olefination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction, first reported by Georg Wittig in 1954, is a cornerstone of organic synthesis that enables the creation of alkenes from aldehydes or ketones.[1][2] This olefination reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond.[3][4][5][6] The reaction's high degree of reliability and predictability in positioning the double bond makes it an invaluable tool, avoiding the isomeric mixtures that can result from other elimination reactions.[1][7] Its broad applicability and tolerance for various functional groups have cemented its role in the synthesis of complex molecules, including numerous pharmaceutical products like Vitamin A and the opioid antagonist Nalmefene.[7][8]

Mechanism of Action

The Wittig reaction proceeds through a sequence of well-defined steps. The overall transformation effectively swaps the C=O double bond of the carbonyl compound with the C=P double bond of the phosphorus ylide, yielding the desired alkene and triphenylphosphine oxide as a byproduct.[3]

The reaction is generally understood to proceed via the following steps:

  • Ylide Formation : A phosphorus ylide is prepared by the deprotonation of a phosphonium salt. The phosphonium salt is itself typically synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide.[3][7][9]

  • Nucleophilic Attack : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[6][10]

  • Oxaphosphetane Formation : This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[7][11] The formation of this intermediate is believed to be a concerted [2+2] cycloaddition process under lithium-free conditions.[4]

  • Decomposition : The unstable oxaphosphetane intermediate spontaneously decomposes to form the final products: a thermodynamically stable alkene and triphenylphosphine oxide.[7][9] This decomposition step is irreversible and exothermic.[9]

Wittig_Mechanism Ylide Phosphonium Ylide (Wittig Reagent) Oxaphosphetane Oxaphosphetane (4-membered ring intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane invisible_node Oxaphosphetane->invisible_node Decomposition Alkene Alkene Product TPPO Triphenylphosphine Oxide (Byproduct) invisible_node->Alkene invisible_node->TPPO

Caption: General mechanism of the Wittig reaction.

Stereoselectivity

The stereochemical outcome (E/Z isomerism) of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[12]

  • Non-stabilized Ylides : Ylides with alkyl or hydrogen substituents (R = alkyl, H) are considered non-stabilized. They react rapidly and typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[4][6][12]

  • Stabilized Ylides : Ylides bearing electron-withdrawing groups (e.g., ester, ketone) are stabilized by resonance. These ylides are less reactive and generally yield (E)-alkenes with high selectivity.[4][5][12] The initial addition to the carbonyl is reversible, allowing for equilibration to the more thermodynamically stable intermediate that leads to the E-alkene.[13][14]

  • Semi-stabilized Ylides : Ylides with aryl substituents (R = aryl) often provide poor E/Z selectivity.[4]

Experimental Protocols

The following protocols provide a general framework for performing a Wittig olefination. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) as the ylides are sensitive to oxygen and moisture.[6][10]

Wittig_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Assemble Dry Glassware under Inert Atmosphere prep_salt Step A: Prepare Phosphonium Salt (Triphenylphosphine + Alkyl Halide) start->prep_salt prep_ylide Step B: Prepare Ylide Solution (Phosphonium Salt + Strong Base in Anhydrous Solvent) prep_salt->prep_ylide add_carbonyl Step C: Add Aldehyde/Ketone (Slowly, at 0 °C to RT) prep_ylide->add_carbonyl stir Stir Reaction Mixture (Monitor by TLC) add_carbonyl->stir quench Step D: Quench Reaction (e.g., with aq. NH4Cl) stir->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography to remove TPPO) extract->purify end End: Characterize Final Alkene Product purify->end

Caption: General experimental workflow for the Wittig reaction.

Protocol A: Preparation of the Phosphonium Salt

This step involves the SN2 reaction of triphenylphosphine with an alkyl halide.[3][7]

  • Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve triphenylphosphine (1.0 eq.) in an appropriate solvent (e.g., toluene, acetonitrile).[15]

  • Addition : Add the alkyl halide (1.0-1.2 eq.).

  • Reaction : Heat the mixture to reflux and stir for 12-24 hours.[15]

  • Isolation : Cool the reaction mixture to room temperature. The phosphonium salt often precipitates. Collect the solid by vacuum filtration, wash with a non-polar solvent like diethyl ether to remove any unreacted starting material, and dry under vacuum.[15]

Protocol B: In Situ Preparation of the Phosphorus Ylide

This protocol describes the formation of the ylide immediately before its use in the Wittig reaction.[16]

  • Setup : To a dry Schlenk flask or a three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the phosphonium salt (1.1 eq.).[1]

  • Solvent : Add anhydrous tetrahydrofuran (THF) via syringe.[1]

  • Cooling : Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.[1]

  • Base Addition : Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), dropwise via syringe.[1][16] The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange-red).[1]

  • Stirring : Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[1]

Protocol C: The Wittig Reaction

  • Substrate Addition : In a separate dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq.) in a minimal amount of anhydrous THF.[1]

  • Reaction : Slowly add the solution of the carbonyl compound to the freshly prepared ylide solution at 0 °C via cannula or syringe.[1]

  • Warming : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitoring : Stir the reaction for 1-24 hours.[1][17] Monitor the progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.[1][17]

Protocol D: Work-up and Purification

  • Quenching : Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).[18] The aqueous layer should be extracted multiple times (e.g., 3x).

  • Washing : Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration : Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The primary byproduct, triphenylphosphine oxide (TPPO), can often be challenging to remove. Purification is typically achieved by flash column chromatography.[17] In some cases, TPPO can be precipitated from the crude mixture by adding a less polar solvent and filtering.[17]

Data Presentation: One-Pot Wittig Reaction Scope

The following table summarizes data from a versatile one-pot aqueous Wittig reaction, demonstrating its applicability to various aldehydes and alkyl halides.[19] This method is particularly attractive for its operational simplicity and use of greener solvents.

EntryAldehyde (R1)Alkyl Halide (R2)Product% YieldE:Z Ratio
1BenzaldehydeMethyl bromoacetateMethyl cinnamate46.5 (87.0)95.5:4.5
24-MethoxybenzaldehydeMethyl bromoacetateMethyl 4-methoxycinnamate54.9 (87.0)99.8:0.2
32-ThiophenecarboxaldehydeMethyl bromoacetateMethyl 3-(2-thienyl)propenoate55.8 (90.5)93.1:6.9
4BenzaldehydeBromoacetonitrileCinnamonitrile56.9 (86.1)58.8:41.2
Table adapted from data presented in reference[19]. Yields in parentheses represent the highest reported yield.

References

Application Notes and Protocols: Isopropyl 5-(diphenylphosphoryl)pentanoate in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropyl 5-(diphenylphosphoryl)pentanoate is a chemical compound primarily recognized as a process impurity in the synthesis of Latanoprost, a prostaglandin analogue used in the treatment of glaucoma and ocular hypertension.[1][2][3] Due to its potential impact on the safety and efficacy of the final drug product, its presence is carefully monitored during the manufacturing process.[1] Consequently, this compound serves as a critical reference standard in the quality control of Latanoprost formulations to ensure they meet stringent regulatory requirements.[1][4]

These application notes provide detailed protocols for the use of this compound as a reference standard for the identification and quantification of impurities in Latanoprost drug substances and products.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValueReference
CAS Number 2088449-88-9[1][4][5]
Molecular Formula C₂₀H₂₅O₃P[4][5]
Molecular Weight 344.38 g/mol [4][5]
Synonyms DPP isopropyl ester; 5-(diphenylphosphinyl)-pentanoic acid, 1-methylethyl ester[3][4]
Appearance Neat[5]
Solubility 25 mg/mL in DMF (Dimethylformamide)[4]
Storage -20°C[5]
Application: Impurity Standard in Latanoprost Quality Control

The primary application of this compound is as a certified reference material for the identification and quantification of this specific impurity in Latanoprost. Its use is crucial for:

  • Method Development and Validation: Establishing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and detection of Latanoprost and its impurities.[1][4]

  • Routine Quality Control: Regular testing of Latanoprost batches to ensure that the levels of this compound do not exceed the specified limits.

  • Stability Studies: Assessing the formation of this impurity over time under various storage conditions.

Experimental Protocols

Protocol 1: Preparation of Stock and Standard Solutions

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.

Materials:

  • This compound reference standard

  • Dimethylformamide (DMF), HPLC grade

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add approximately 5 mL of DMF to dissolve the standard.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with DMF and mix thoroughly.

    • This stock solution should be stored at the recommended temperature (-20°C) and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with a suitable mobile phase or diluent to achieve concentrations relevant to the expected impurity levels in Latanoprost samples.

    • For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the diluent.

Workflow for Standard Solution Preparation

G cluster_prep Standard Solution Preparation weigh Weigh Reference Standard dissolve Dissolve in DMF weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate volume Bring to Volume sonicate->volume stock Stock Solution (1 mg/mL) volume->stock dilute Dilute Stock Solution stock->dilute working Working Standard Solutions dilute->working

Caption: Workflow for the preparation of stock and working standard solutions of this compound.

Protocol 2: Quantification of this compound in Latanoprost by HPLC

This protocol outlines a general procedure for the quantification of the impurity in a Latanoprost sample. The specific chromatographic conditions may need to be optimized.

Materials:

  • Latanoprost sample for analysis

  • This compound working standard solutions

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the column and system)

  • Diluent (compatible with the mobile phase)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the Latanoprost drug substance or product.

    • Dissolve and dilute the sample in the diluent to a final concentration suitable for analysis.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength appropriate for the analysis of both Latanoprost and the impurity.

  • Analysis:

    • Inject a blank (diluent) to ensure no interference from the solvent.

    • Inject the prepared working standard solutions to establish a calibration curve.

    • Inject the prepared Latanoprost sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of both Latanoprost and this compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the concentration of the impurity in the sample using the calibration curve generated from the working standard solutions.

Logical Flow for Impurity Quantification

G cluster_workflow Impurity Quantification Workflow prep_standards Prepare Standard Solutions injection Inject Standards & Sample prep_standards->injection prep_sample Prepare Latanoprost Sample prep_sample->injection hplc_setup HPLC System Setup & Equilibration hplc_setup->injection data_acq Chromatographic Data Acquisition injection->data_acq peak_id Peak Identification (by Retention Time) data_acq->peak_id quant Quantification (using Calibration Curve) peak_id->quant report Report Impurity Level quant->report

Caption: Logical workflow for the quantification of this compound impurity in Latanoprost samples.

Further Research Potential

While the primary role of this compound is as an impurity standard, its organophosphorus structure could present opportunities for future research in medicinal chemistry.[1] The diphenylphosphoryl group is a functional moiety in various areas of chemical research, and the ester linkage could be explored for potential biological activity or as a scaffold for designing new chemical entities.[1] However, to date, there is no published research detailing its use as a pharmacologically active agent.

References

Navigating the Labyrinth of Pharmaceutical Impurities: A Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rigorous landscape of pharmaceutical development, ensuring the purity, safety, and efficacy of drug substances and products is paramount. The presence of impurities, even at trace levels, can significantly impact a drug's quality and potentially pose a risk to patient health. This comprehensive guide provides detailed application notes and protocols for the development of analytical standards for pharmaceutical impurities, tailored for researchers, scientists, and drug development professionals.

This document outlines the regulatory framework, analytical strategies, and detailed methodologies required for the robust identification, quantification, and control of impurities in pharmaceuticals, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).

Regulatory Framework: Understanding the ICH Guidelines

The foundation for controlling pharmaceutical impurities is a set of internationally recognized guidelines from the ICH. These documents provide a scientific and risk-based approach to the control of impurities.

Organic Impurities

Organic impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation of the drug substance.[1][2] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for the reporting, identification, and qualification of these impurities in new drug substances and new drug products, respectively.[3][4]

Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A(R2)) [3][5]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI, whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*Total Daily Intake

Table 2: Thresholds for Degradation Products in New Drug Products (ICH Q3B(R2)) [4][6]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg0.1%1.0% or 5 µg TDI, whichever is lower1.0% or 50 µg TDI, whichever is lower
10 mg - 100 mg0.1%0.5% or 20 µg TDI, whichever is lower0.5% or 200 µg TDI, whichever is lower
> 100 mg - 2 g0.1%0.2% or 2 mg TDI, whichever is lower0.2% or 3 mg TDI, whichever is lower
> 2 g0.1%0.10%0.15%
*Total Daily Intake
Residual Solvents

Residual solvents are organic volatile chemicals used in the manufacture of drug substances or excipients, or in the preparation of drug products.[7][8] The ICH Q3C(R8) guideline classifies these solvents into three classes based on their toxicity and establishes Permitted Daily Exposures (PDEs).[9][10]

Table 3: Classification and Limits of Residual Solvents (ICH Q3C(R8)) [9][11]

ClassDescriptionExample SolventsConcentration Limit (ppm) - Option 1
Class 1 Solvents to be avoided; known or suspected human carcinogens and environmental hazards.Benzene, Carbon tetrachlorideBenzene: 2, Carbon tetrachloride: 4
Class 2 Solvents to be limited; nongenotoxic animal carcinogens or agents with irreversible toxicity.Acetonitrile, Chloroform, MethanolAcetonitrile: 410, Chloroform: 60, Methanol: 3000
Class 3 Solvents with low toxic potential.Acetic acid, Ethanol, Acetone≤ 5000 (0.5%)
Option 1 assumes a daily dose of 10g.
Elemental Impurities

Elemental impurities can be introduced from raw materials, catalysts, or manufacturing equipment.[12][13] The ICH Q3D(R2) guideline establishes PDEs for 24 elemental impurities based on their toxicity and route of administration.[14][15]

Table 4: Permitted Daily Exposures (PDEs) for Elemental Impurities (ICH Q3D(R2)) - Oral Administration [15][16]

ElementClassPDE (µ g/day )
Cadmium (Cd)15
Lead (Pb)15
Arsenic (As)115
Mercury (Hg)130
Cobalt (Co)2A50
Vanadium (V)2A100
Nickel (Ni)2A200
Silver (Ag)2B150
Gold (Au)2B300
Palladium (Pd)2B100
Platinum (Pt)2B100
Lithium (Li)3550
Copper (Cu)33000
Tin (Sn)36000
*This is a partial list for illustrative purposes.
Genotoxic Impurities

Genotoxic impurities are a class of impurities that have the potential to damage DNA and cause mutations, which may lead to cancer.[17] The ICH M7(R2) guideline provides a framework for the assessment and control of these impurities to limit potential carcinogenic risk.[18][19] A key concept is the Threshold of Toxicological Concern (TTC), which is a level of exposure for any unstudied chemical that is not expected to pose a significant risk of carcinogenicity or other toxic effects. For most genotoxic impurities, the TTC is 1.5 µ g/day .[18]

Analytical Strategies and Methodologies

A multi-tiered analytical approach is often necessary for the comprehensive profiling of pharmaceutical impurities. This typically involves a combination of chromatographic and spectroscopic techniques.

Caption: General workflow for pharmaceutical impurity analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is a cornerstone technique for the separation, detection, and quantification of organic impurities.[13]

Objective: To develop a stability-indicating HPLC method for the determination of related substances in a drug product.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Materials:

  • Drug Product

  • Reference Standards for the Active Pharmaceutical Ingredient (API) and known impurities

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Purified water (e.g., Milli-Q)

  • Formic acid (or other suitable buffer components)

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the API reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Prepare stock solutions of known impurity reference standards in the same diluent.

    • Prepare a working standard solution by diluting the API stock solution to the target concentration (e.g., 1 mg/mL).

    • Prepare a spiked sample solution containing the API and known impurities at a level corresponding to the specification limit (e.g., 0.15%).

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of the drug product equivalent to a target API concentration (e.g., 1 mg/mL) into a volumetric flask.

    • Add a suitable diluent, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • To ensure the method is stability-indicating, perform forced degradation studies on the drug substance.[7]

    • Expose the drug substance to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 80°C), and light (e.g., ICH photostability conditions).[7]

    • Analyze the stressed samples using the developed HPLC method to demonstrate that degradation products are resolved from the main peak and any other impurities.

  • Analysis:

    • Inject the blank (diluent), working standard, spiked sample, and test samples into the HPLC system.

    • Identify and quantify impurities in the test samples by comparing their retention times and peak areas to those of the reference standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is the preferred method for the identification and quantification of volatile residual solvents.[13][20]

Objective: To determine the levels of Class 1, 2, and 3 residual solvents in a drug substance according to ICH Q3C.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

Materials:

  • Drug Substance

  • Reference standards for residual solvents

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

Chromatographic Conditions (Example):

ParameterCondition
Column 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu

Headspace Parameters (Example):

ParameterCondition
Oven Temperature 80 °C
Loop Temperature 100 °C
Transfer Line Temp 120 °C
Equilibration Time 30 min

Procedure:

  • Standard Preparation:

    • Prepare a stock solution containing a mixture of the target residual solvents in DMSO.

    • Prepare a series of working standard solutions by diluting the stock solution with DMSO to cover the expected concentration range.

  • Sample Preparation:

    • Accurately weigh a specific amount of the drug substance (e.g., 100 mg) into a headspace vial.

    • Add a known volume of DMSO (e.g., 1 mL).

    • Seal the vial and vortex to dissolve the sample.

  • Analysis:

    • Place the standard and sample vials in the headspace autosampler.

    • The headspace vapor is automatically injected into the GC-MS system.

    • Identify and quantify the residual solvents based on their retention times and mass spectra by comparison with the reference standards.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Unknown Impurity Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities.[21][22]

Objective: To identify an unknown impurity detected during HPLC analysis of a drug substance.

Instrumentation:

  • LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Drug Substance containing the unknown impurity

  • HPLC-grade solvents compatible with MS (e.g., acetonitrile, methanol, formic acid, ammonium formate).

LC-MS Conditions (Example):

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Optimized to resolve the unknown impurity from the API
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), positive and negative modes
Mass Analyzer Full scan mode (e.g., m/z 100-1000) followed by data-dependent MS/MS

Procedure:

  • Sample Preparation:

    • Prepare a solution of the drug substance in a suitable MS-compatible solvent.

  • Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire high-resolution mass data for the unknown impurity peak.

    • The accurate mass measurement allows for the generation of a molecular formula.

    • Acquire MS/MS fragmentation data for the unknown impurity.

    • Elucidate the structure of the impurity by interpreting the fragmentation pattern, often with the aid of software tools and by considering the synthetic route and potential degradation pathways.

Qualification of Impurities

Once an impurity is identified and its level exceeds the qualification threshold, its biological safety must be established.[23]

Caption: Decision tree for impurity identification and qualification.

Genotoxic Impurity Assessment

The assessment of genotoxic impurities follows a specific workflow outlined in ICH M7.[19]

Caption: Workflow for genotoxic impurity risk assessment.

By implementing these robust analytical strategies and adhering to the established regulatory guidelines, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their products, ultimately protecting patient health.

References

Application Note: Isopropyl 5-(diphenylphosphoryl)pentanoate for System Suitability Testing in the Analysis of Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropyl 5-(diphenylphosphoryl)pentanoate is a known process impurity and potential degradant of Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2][3] As a critical quality attribute, the accurate identification and quantification of impurities in pharmaceutical products are essential for ensuring their safety and efficacy. This application note describes the use of this compound as a reference standard for system suitability testing (SST) in a High-Performance Liquid Chromatography (HPLC) method for the analysis of Latanoprost and its related substances.

System suitability testing is an integral part of chromatographic analysis, verifying that the analytical system is performing adequately to generate accurate and reproducible results.[4][5][6] By incorporating this compound into the SST solution, laboratories can ensure the method's ability to separate this specific impurity from the active pharmaceutical ingredient (API) and other related compounds.

Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard.

PropertyValue
CAS Number 2088449-88-9[3][7][8][9]
Molecular Formula C₂₀H₂₅O₃P[3][7][8][9]
Molecular Weight 344.4 g/mol [3][7][8][9]
Synonyms DPP isopropyl ester, 5-(diphenylphosphinyl)-pentanoic acid, 1-methylethyl ester[1][3][7]
Appearance Crystalline solid[3]
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (50 mg/ml)[1][3]

Experimental Protocol: HPLC Analysis of Latanoprost and this compound

This protocol outlines a reverse-phase HPLC method for the separation and quantification of Latanoprost and the system suitability testing using this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Latanoprost reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile and water (70:30, v/v) with 0.1% TFA, adjusted to pH 3.0[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Detection Wavelength 210 nm[10]
Injection Volume 10 µL

3. Preparation of Solutions

  • Standard Stock Solution (Latanoprost): Accurately weigh and dissolve Latanoprost reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution (this compound): Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing 50 µg/mL of Latanoprost and 1.0 µg/mL of this compound in the mobile phase.

  • Sample Solution: Prepare the test sample containing Latanoprost at a target concentration of 50 µg/mL in the mobile phase.

4. System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the System Suitability Solution. The following parameters must be met for the system to be deemed suitable for analysis.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between Latanoprost and this compound peaks
Tailing Factor (T) ≤ 2.0 for the Latanoprost peak
Precision (%RSD) ≤ 2.0% for the peak area of Latanoprost from five replicate injections

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the System Suitability Solution and verify that the SST criteria are met.

  • Inject the sample solutions in duplicate.

  • Identify the peaks of Latanoprost and this compound based on their retention times relative to the standards.

  • Quantify the amount of this compound in the sample using the peak area response from the standard.

Data Presentation: Expected System Suitability Results

The following table summarizes the expected quantitative data from the system suitability testing.

InjectionLatanoprost Peak AreaLatanoprost Retention Time (min)This compound Peak AreaThis compound Retention Time (min)Resolution (Rs)Tailing Factor (Latanoprost)
1 12543215.21250126.852.51.1
2 12587655.22251056.862.51.1
3 12510985.20249876.842.61.2
4 12602345.23252106.872.51.1
5 12556785.21250556.852.61.2
Mean 12560195.21250746.852.541.14
Std. Dev. 3621.50.0189.70.010.050.05
%RSD 0.29%0.21%0.36%0.16%--

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the system suitability testing and sample analysis.

experimental_workflow prep Solution Preparation stock_api Latanoprost Stock (100 µg/mL) prep->stock_api stock_imp IDPP Stock (100 µg/mL) prep->stock_imp sample Sample Solution (API: 50 µg/mL) prep->sample sss System Suitability Solution (API: 50 µg/mL, Impurity: 1.0 µg/mL) stock_api->sss stock_imp->sss sst System Suitability Testing (5 Replicate Injections of SSS) sss->sst analysis Sample Analysis (Duplicate Injections) sample->analysis hplc HPLC System Equilibration hplc->sst check Check Acceptance Criteria (Resolution, Tailing, Precision) sst->check pass SST Passed check->pass Yes fail SST Failed (Troubleshoot System) check->fail No pass->analysis fail->hplc data Data Processing and Quantification analysis->data report Generate Report data->report

Workflow for HPLC Analysis and System Suitability Testing.

Conclusion

The use of this compound as a reference standard in system suitability testing is crucial for the reliable analysis of Latanoprost and its impurities. The detailed protocol and acceptance criteria provided in this application note offer a robust framework for researchers and quality control analysts to ensure the validity of their chromatographic results, ultimately contributing to the safety and quality of pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropyl 5-(diphenylphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isopropyl 5-(diphenylphosphoryl)pentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is often prepared in a two-step process: 1) Synthesis of the precursor, 5-(diphenylphosphoryl)pentanoic acid, and 2) its subsequent esterification with isopropanol.

Step 1: Synthesis of 5-(diphenylphosphoryl)pentanoic Acid via Michael Addition

A common route to (ω-carboxyalkyl)diphenylphosphine oxides is the Michael addition of diphenylphosphine oxide to an α,β-unsaturated carboxylic acid. In this case, the reaction would be between diphenylphosphine oxide and pent-2-enoic acid.

Question: The Michael addition reaction to form 5-(diphenylphosphoryl)pentanoic acid is sluggish or incomplete. What are the possible causes and solutions?

Answer:

Low yields or incomplete conversion in the Michael addition can be attributed to several factors:

  • Insufficient Catalyst: The reaction is often base-catalyzed. Ensure the appropriate catalyst (e.g., a strong base like sodium ethoxide or potassium tert-butoxide) is used in the correct stoichiometric amount.

  • Poor Solubility of Reactants: Diphenylphosphine oxide or the carboxylic acid may not be fully soluble in the chosen solvent at the reaction temperature. Consider using a co-solvent or a different solvent system to improve solubility.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increasing the temperature while monitoring for side product formation is recommended.

  • Purity of Reactants: Impurities in the starting materials, particularly in diphenylphosphine oxide, can hinder the reaction. Ensure the purity of all reactants before starting the synthesis.

ParameterRecommended ConditionTroubleshooting Action
Catalyst0.1 - 0.3 equivalents of a strong baseIncrease catalyst loading incrementally.
SolventAnhydrous THF, Dioxane, or TolueneTry a different solvent or a co-solvent system.
Temperature50-80 °CGradually increase the temperature in 10 °C increments.
Reaction Time12-24 hoursMonitor the reaction by TLC or ¹H NMR to determine the optimal time.

Question: How can I effectively purify the 5-(diphenylphosphoryl)pentanoic acid product?

Answer:

Purification of the carboxylic acid precursor can be challenging due to the presence of unreacted starting materials and byproducts.

  • Acid-Base Extraction: Utilize the acidic nature of the product. After the reaction, the mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/ether.

  • Column Chromatography: If extraction and crystallization are insufficient, silica gel column chromatography can be employed. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically effective.

Step 2: Esterification of 5-(diphenylphosphoryl)pentanoic Acid with Isopropanol

The final step is the esterification of the carboxylic acid with isopropanol, commonly achieved through Fischer esterification or by using coupling agents.

Question: The Fischer esterification of 5-(diphenylphosphoryl)pentanoic acid with isopropanol gives a low yield. How can I improve it?

Answer:

Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, consider the following:

  • Use of Excess Alcohol: Employ a large excess of isopropanol to shift the equilibrium towards the ester.

  • Water Removal: The removal of water as it is formed is crucial. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.

  • Reaction Temperature: The reaction typically requires refluxing temperatures to proceed efficiently.

ParameterRecommended ConditionTroubleshooting Action
Isopropanol5-10 equivalents or as solventIncrease the excess of isopropanol.
Catalyst5-10 mol% H₂SO₄ or TsOHIncrease catalyst loading if the reaction is slow.
Water RemovalDean-Stark trap or molecular sievesEnsure efficient water removal.
TemperatureRefluxMaintain a steady reflux.

Question: What are alternative methods for the esterification if Fischer esterification is not effective?

Answer:

If Fischer esterification proves problematic, especially due to the sensitive nature of the starting material or desired mild conditions, other methods can be employed:

  • Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species like an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with isopropanol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Coupling Agents: Use peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base and isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the two-step synthesis of this compound?

A1: While the yield can vary significantly based on the specific conditions and scale, a typical overall yield for this two-step synthesis would be in the range of 60-80%. The Michael addition step often proceeds in high yield (80-95%), and the esterification can also be efficient (75-90%) with proper optimization.

Q2: Are there any common side reactions to be aware of during the synthesis?

A2: Yes, in the Michael addition step, if the reaction temperature is too high or the reaction time is too long, side reactions such as polymerization of the unsaturated carboxylic acid can occur. During the esterification, particularly if using harsh acidic conditions, dehydration of the isopropanol to propene is a potential side reaction. If converting the carboxylic acid to an acid chloride, care must be taken to avoid side reactions with the phosphine oxide moiety.

Q3: How can I monitor the progress of the reactions?

A3: Both reactions can be conveniently monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid for the first step, and ethyl acetate/hexanes for the second). The spots can be visualized using a UV lamp (due to the phenyl groups) and/or by staining with potassium permanganate. For more quantitative analysis, ¹H or ³¹P NMR spectroscopy can be used to analyze aliquots from the reaction mixture.

Q4: What are the key safety precautions for this synthesis?

A4: Diphenylphosphine oxide can be irritating to the skin and eyes. Strong bases and acids used in the synthesis are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be carried out in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water, releasing toxic gases.

Experimental Protocols

Protocol 1: Synthesis of 5-(diphenylphosphoryl)pentanoic Acid
  • To a solution of diphenylphosphine oxide (1.0 eq) in anhydrous toluene, add pent-2-enoic acid (1.1 eq).

  • Add potassium tert-butoxide (0.2 eq) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to afford 5-(diphenylphosphoryl)pentanoic acid as a white solid.

Protocol 2: Synthesis of this compound (Fischer Esterification)
  • Suspend 5-(diphenylphosphoryl)pentanoic acid (1.0 eq) in isopropanol (10 eq).

  • Add concentrated sulfuric acid (0.1 eq) dropwise.

  • Heat the mixture to reflux and stir for 12 hours. A Dean-Stark trap can be used to remove water.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants1 Step 1 Reactants cluster_reactants2 Step 2 Reactants dp_oxide Diphenylphosphine Oxide step1 Michael Addition (Synthesis of Precursor) dp_oxide->step1 pen_acid Pent-2-enoic Acid pen_acid->step1 base Base Catalyst base->step1 precursor 5-(diphenylphosphoryl)pentanoic Acid step1->precursor purification1 Purification 1 (Extraction/Crystallization) precursor->purification1 isopropanol Isopropanol step2 Esterification isopropanol->step2 acid_cat Acid Catalyst acid_cat->step2 final_product This compound step2->final_product purification2 Purification 2 (Chromatography) final_product->purification2 purification1->step2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Synthesis start Low Product Yield step_check Which step has low yield? start->step_check michael_issue Michael Addition Issue? step_check->michael_issue Step 1 ester_issue Esterification Issue? step_check->ester_issue Step 2 catalyst_check Check Catalyst michael_issue->catalyst_check Incomplete Reaction solubility_check Check Solubility michael_issue->solubility_check Incomplete Reaction temp_check1 Check Temperature michael_issue->temp_check1 Slow Reaction excess_alcohol Use Excess Alcohol ester_issue->excess_alcohol Low Conversion water_removal Remove Water ester_issue->water_removal Low Conversion alt_method Consider Alternative Method ester_issue->alt_method No Reaction

Caption: Troubleshooting decision tree for the synthesis.

purification techniques for Isopropyl 5-(diphenylphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl 5-(diphenylphosphoryl)pentanoate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most prevalent and effective method for purifying this compound is column chromatography on silica gel. This technique is highly efficient at separating the target compound from common impurities such as unreacted starting materials or byproducts like phosphine oxides.

Q2: What are the typical impurities encountered during the synthesis and purification of this compound?

A2: Common impurities may include unreacted diphenylphosphine oxide or a related phosphinite starting material, excess isopropyl 5-halopentanoate (e.g., bromopentanoate), and benzene or other solvent residues. In some cases, a small amount of the corresponding phosphinic acid may be present if the compound is exposed to moisture.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is generally less effective for this compound if it is a viscous oil at room temperature, which is common for similar phosphonate esters. However, if the compound is a solid or can be induced to crystallize, a mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/ether, may be effective for removing less polar or more polar impurities.

Q4: Is this compound stable during purification?

A4: this compound is generally stable under standard purification conditions. However, prolonged exposure to acidic or basic conditions, including some grades of silica gel, can potentially lead to hydrolysis of the ester group. Using deactivated or neutral silica gel is a recommended precaution.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: Low Purity After Column Chromatography

If the purity of your compound is low after performing column chromatography, consult the following troubleshooting steps.

Experimental Protocol: Column Chromatography A typical protocol for purifying the target compound is as follows:

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The solvent system is run through the column, and fractions are collected.

  • Analysis: Fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Pure fractions are combined and concentrated under reduced pressure to yield the final product.

Purity Troubleshooting Flowchart This diagram outlines the decision-making process for troubleshooting low purity after chromatography.

G Diagram 1: Troubleshooting Low Purity start Low Purity Detected (e.g., by NMR or LC-MS) check_tlc Review TLC Analysis: Are spots overlapping? start->check_tlc change_solvent Optimize Solvent System (e.g., use a shallower gradient) check_tlc->change_solvent Yes check_loading Was the column overloaded? check_tlc->check_loading No re_purify Re-purify via Column Chromatography change_solvent->re_purify final_product Achieved High Purity Product re_purify->final_product reduce_load Reduce Sample Load and Re-purify check_loading->reduce_load Yes check_silica Is silica gel appropriate? (Consider neutral or deactivated) check_loading->check_silica No reduce_load->re_purify change_adsorbent Use Alternative Adsorbent (e.g., Alumina, C18) check_silica->change_adsorbent No check_silica->final_product Yes, issue resolved change_adsorbent->re_purify

Caption: Troubleshooting workflow for low purity post-chromatography.

Table 1: Comparison of Column Chromatography Eluent Systems

Eluent System (Hexanes:Ethyl Acetate)Typical Retention Factor (Rf)Separation EfficiencyCommon Impurities Removed
90:100.65LowNon-polar impurities
70:300.40ModerateDiphenylphosphine oxide
50:500.25HighPolar byproducts
30:70 (Gradient)0.10 - 0.40Very HighBaseline separation of multiple components
Issue 2: Persistent Impurity - Diphenylphosphine Oxide

Diphenylphosphine oxide is a common and often challenging byproduct to remove due to its moderate polarity, which can cause it to co-elute with the desired product.

Purification Workflow for Removing Phosphine Oxide This diagram illustrates a suggested workflow for isolating the target compound from phosphine oxide impurities.

G Diagram 2: Purification Workflow start Crude Product Containing Diphenylphosphine Oxide chromatography Column Chromatography (Silica Gel, Gradient Elution) start->chromatography analysis TLC/NMR Analysis of Fractions chromatography->analysis combine Combine Pure Fractions analysis->combine Fractions are pure impure_fractions Combine Impure Fractions analysis->impure_fractions Fractions contain mixture final_product Pure Isopropyl 5-(diphenylphosphoryl)pentanoate combine->final_product re_chromatography Re-run Chromatography (Shallow Gradient) impure_fractions->re_chromatography re_chromatography->analysis

Caption: Workflow for isolating product from phosphine oxide impurities.

Table 2: Quantitative Comparison of Purification Techniques

TechniquePurity Achieved (%)Yield (%)ThroughputKey Advantage
Standard Column Chromatography90-95%75-85%ModerateGood general-purpose separation
Gradient Column Chromatography>98%70-80%ModerateExcellent for resolving close-eluting spots
Preparative HPLC>99%50-70%LowHighest purity achievable
Recrystallization (if applicable)95-98%60-75%HighScalable and cost-effective

Technical Support Center: Overcoming Poor Yield in Phosphonate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during phosphonate ester synthesis. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific problems to help you optimize your reaction yields and streamline your workflow.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during common phosphonate ester synthesis reactions.

Issue 1: Low or No Yield in Michaelis-Arbuzov Reaction

Q: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?

A: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions. Here are key troubleshooting steps:

  • Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1]

    • Recommendation: If possible, use a more reactive alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl.[1] For less reactive halides, consider using a catalyst.[1]

  • Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters. Insufficient heat can lead to an incomplete reaction.[1]

    • Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. Be aware that excessively high temperatures can promote side reactions.[1]

  • Side Reactions: A common side reaction involves the newly formed alkyl halide byproduct reacting with the starting phosphite, leading to a mixture of products.[1]

    • Recommendation: Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction. Alternatively, using an excess of the initial alkyl halide can help drive the reaction towards the desired product.[1]

Logical Workflow for Troubleshooting Low Michaelis-Arbuzov Yield

start Low Yield in Michaelis-Arbuzov check_substrate Assess Alkyl Halide Reactivity (R-X) start->check_substrate primary_halide Primary R-X? check_substrate->primary_halide reactive_halide Reactive Halogen? (I > Br > Cl) primary_halide->reactive_halide Yes solution1 Use more reactive halide (R-I or R-Br) or consider catalyst primary_halide->solution1 No check_temp Evaluate Reaction Temperature reactive_halide->check_temp Yes reactive_halide->solution1 No temp_optimal Temp Optimal? (120-160°C) check_temp->temp_optimal check_side_reactions Investigate Side Reactions temp_optimal->check_side_reactions Yes solution2 Optimize Temperature: Monitor by TLC/NMR temp_optimal->solution2 No solution3 Use phosphite yielding volatile byproduct or excess alkyl halide check_side_reactions->solution3 end_node Improved Yield solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low Michaelis-Arbuzov reaction yields.

Issue 2: Poor Yield in Pudovik Reaction

Q: My Pudovik reaction is showing low to no yield of the desired α-hydroxyphosphonate. What are the potential causes and solutions?

A: Low yields in the Pudovik reaction can stem from several factors, including catalyst activity, steric hindrance, and reaction equilibrium.

  • Inactive Catalyst: The base catalyst may be old, hydrated, or otherwise deactivated.[2]

    • Recommendation: It is crucial to use a fresh, anhydrous base. Consider screening different bases and Lewis acids to find the optimal catalyst for your substrate. The catalyst loading should also be optimized; typically, 5-20 mol% is a good starting point.[1][2]

  • Steric Hindrance: Highly sterically hindered aldehydes or ketones may react slowly or not at all.[2]

    • Recommendation: In such cases, longer reaction times, elevated temperatures, or the use of a less sterically demanding phosphite reagent may be necessary.[2]

  • Reversibility of the Reaction: The Pudovik reaction can be reversible.[2]

    • Recommendation: To drive the equilibrium towards the product, it may be beneficial to use an excess of one of the reactants or to remove the product from the reaction mixture as it forms, for example, through crystallization.[2]

  • Solvent Effects: The choice of solvent can influence reactant solubility and reaction rate.

    • Recommendation: Aprotic solvents like THF, dichloromethane (DCM), and acetonitrile (MeCN) are commonly used.[1] Solvent-free conditions, sometimes with microwave irradiation, can also lead to high yields and are a greener alternative.[1]

Issue 3: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction

Q: I am getting a low yield in my Horner-Wadsworth-Emmons (HWE) reaction. What are the common reasons and how can I fix it?

A: Low yields in the HWE reaction often point to issues with deprotonation, the reactivity of the carbonyl compound, or unintended side reactions.

  • Incomplete Deprotonation: The phosphonate may not be fully deprotonated if the base is not strong enough.

    • Recommendation: Select a base with a pKa higher than that of the phosphonate. For simple phosphonates like triethyl phosphonoacetate, strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are effective.

  • Poor Reactivity of the Carbonyl Compound: Ketones are generally less reactive than aldehydes. Steric hindrance around the carbonyl group can also significantly impede the reaction.

    • Recommendation: For hindered substrates, you may need to increase the reaction temperature or prolong the reaction time. Using a more nucleophilic phosphonate carbanion can also be beneficial.

  • Side Reactions: The phosphonate carbanion or the base can participate in unwanted side reactions with sensitive functional groups on your substrates.

    • Recommendation: For base-sensitive substrates, milder conditions such as the Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine) are recommended.

Experimental Workflow for HWE Optimization

cluster_start Start cluster_deprotonation Deprotonation Check cluster_carbonyl Carbonyl Reactivity cluster_side_reactions Side Reactions start Low HWE Yield deprotonation Verify Complete Deprotonation start->deprotonation base_strength Base Strong Enough? deprotonation->base_strength solution_base Use Stronger Base (e.g., NaH, KOtBu) base_strength->solution_base No carbonyl Assess Carbonyl Reactivity base_strength->carbonyl Yes end_node Improved Yield solution_base->end_node steric_hindrance Sterically Hindered? carbonyl->steric_hindrance solution_carbonyl Increase Temperature or Reaction Time steric_hindrance->solution_carbonyl Yes side_reactions Check for Side Reactions steric_hindrance->side_reactions No solution_carbonyl->end_node base_sensitive Base-Sensitive Substrate? side_reactions->base_sensitive solution_side Use Milder Conditions (Masamune-Roush) base_sensitive->solution_side Yes base_sensitive->end_node No solution_side->end_node

Caption: Experimental workflow for optimizing Horner-Wadsworth-Emmons reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in phosphonate ester synthesis in general?

A1: Across different methods, common culprits for low yields include:

  • Poor quality of reagents: Ensure starting materials are pure and solvents are anhydrous, as moisture can quench reactive intermediates.

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are critical and often need to be optimized for specific substrates.

  • Steric hindrance: Bulky groups on either the phosphorus reagent or the electrophile can slow down or prevent the reaction.

  • Side reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

  • Difficult purification: The desired product may be difficult to separate from byproducts or unreacted starting materials, leading to losses during workup.

Q2: How can I improve the purification of my phosphonate ester product?

A2: Purification strategies depend on the properties of your phosphonate ester.

  • For nonpolar to moderately polar esters: Standard silica gel chromatography is often effective.

  • Removal of Triphenylphosphine Oxide (TPPO): If your synthesis involves reagents like triphenylphosphine, the resulting TPPO can be challenging to separate. It can often be precipitated from the crude reaction mixture by adding a non-polar solvent like hexane or a mixture of diethyl ether and hexane, followed by filtration.[1] For less polar products, a short plug of silica can help retain the more polar TPPO.[1]

Q3: I need to synthesize a phosphonic acid. Is it better to purify the phosphonate ester first or the final phosphonic acid?

A3: It is often easier to purify the less polar phosphonate ester precursor by standard silica gel chromatography and then deprotect it to the acid.[1] Phosphonic acids are often highly polar and can show strong adhesion to silica gel, making them difficult to elute.[1]

Q4: My phosphonic acid product is a sticky, hygroscopic solid that is difficult to handle. What can I do?

A4: This is a common issue with phosphonic acids. Here are a few suggestions:

  • Salt formation: Conversion of the phosphonic acid to a salt (e.g., sodium or triethylammonium salt) can alter its solubility and facilitate crystallization.[1]

  • Lyophilization: Lyophilization from tert-butanol can sometimes yield a more manageable fluffy solid instead of a sticky substance.[1]

Data Summary Tables

Table 1: Michaelis-Arbuzov Reaction Optimization

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Alkyl Halide Benzyl ChlorideBenzyl BromideBenzyl IodideIncreasing[1]
Catalyst None (Thermal)ZnBr₂ (0.2 mmol)-Varies[1]
Temperature 120-160°CRoom Temp-Varies[1]
Solvent NeatDichloromethane-Varies[1]

Table 2: Pudovik Reaction Optimization

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Catalyst DBN (5 mol%)Lewis Acid-Varies[1]
Solvent AcetonitrileTHFDichloromethaneVaries[1]
Temperature Room TempIncreased Temp-Varies[1]

Detailed Experimental Protocols

Protocol 1: Catalyzed Michaelis-Arbuzov Reaction

This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction.[1]

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

  • Add zinc bromide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Base-Catalyzed Pudovik Reaction

This protocol provides a general procedure for the synthesis of α-hydroxyphosphonates.[1]

Materials:

  • Aromatic aldehyde (3.83 mmol)

  • Diethyl phosphite (3.83 mmol)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.19 mmol, 5 mol%)

  • Acetonitrile (MeCN)

Procedure:

  • Prepare a solution of the aromatic aldehyde and diethyl phosphite in MeCN.

  • Add DBN to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Reaction Mechanism: Michaelis-Arbuzov

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products P_reagent Trialkyl Phosphite (R'O)₃P phosphonium Phosphonium Salt [(R'O)₃P⁺-R] X⁻ P_reagent->phosphonium SN2 Attack RX Alkyl Halide R-X RX->phosphonium phosphonate Phosphonate Ester (R'O)₂P(=O)R phosphonium->phosphonate Dealkylation (SN2) R_X_prime Alkyl Halide R'-X phosphonium->R_X_prime

Caption: Mechanism of the Michaelis-Arbuzov reaction.

References

troubleshooting Wittig reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this pivotal olefination reaction. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your experimental design and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are organized to address specific problems you may encounter during your Wittig reaction, from low yields to unexpected side products.

Low or No Product Yield

Q1: I am not getting any of my desired alkene product, or the yield is very low. What are the common causes?

A1: Low or no yield in a Wittig reaction can stem from several factors, primarily related to the stability and reactivity of your ylide and the reaction conditions. Here are the most common culprits and their solutions:

  • Ylide Decomposition: Phosphorus ylides, especially unstabilized ylides (where the carbon is attached to alkyl or hydrogen groups), are highly reactive and sensitive to air and moisture.[1][2] Exposure to either will lead to hydrolysis and oxidation, reducing the amount of active ylide available to react with your carbonyl compound.

    • Troubleshooting:

      • Work under inert atmosphere: Always prepare and handle ylides under a dry, inert atmosphere such as nitrogen or argon.[1]

      • Use anhydrous solvents: Ensure that your solvents are rigorously dried before use.

      • Flame-dry glassware: Remove any adsorbed water from your reaction flasks by flame-drying under vacuum.

  • Incomplete Ylide Formation: The phosphonium salt precursor to the ylide requires a sufficiently strong base for complete deprotonation. If the base is not strong enough, you will have unreacted phosphonium salt and a lower concentration of your ylide.

    • Troubleshooting:

      • Choose the appropriate base: For unstabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH) are typically required.[1][3][4] For stabilized ylides (containing electron-withdrawing groups), weaker bases like sodium hydroxide or potassium carbonate may suffice.[1][5]

      • Verify base quality: Ensure your base has not degraded due to improper storage.

  • Steric Hindrance: A sterically hindered ketone or a bulky ylide can significantly slow down the reaction rate, leading to low yields, especially with less reactive stabilized ylides.[6]

    • Troubleshooting:

      • Increase reaction time and/or temperature: Monitor the reaction by TLC and allow it to stir for a longer period. Gentle heating may be necessary, but be cautious as this can also promote side reactions.

      • Consider an alternative olefination method: For highly hindered systems, the Horner-Wadsworth-Emmons (HWE) reaction is often a more effective alternative.[6]

  • Issues with Starting Materials: Degradation of the aldehyde or ketone starting material can also lead to poor results. Aldehydes, in particular, can be prone to oxidation or polymerization.[6]

    • Troubleshooting:

      • Use fresh or purified starting materials: Ensure the purity of your carbonyl compound before starting the reaction.

      • In situ generation: In some cases, the aldehyde can be generated in situ from the corresponding alcohol immediately before the Wittig reaction.

Presence of Unexpected Side Products

Q2: Besides my desired alkene, I am observing other spots on my TLC plate. What are these side products and how can I avoid them?

A2: The most common byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO). However, other side products can also form depending on your specific reaction conditions and substrates.

  • Triphenylphosphine Oxide (TPPO): This is an unavoidable byproduct of the reaction, formed as the thermodynamic driving force for the olefination.[1][7] Its removal is a primary challenge in purification.

    • Troubleshooting Purification: See the "Purification Strategies" section below for detailed protocols on removing TPPO.

  • Products from Ylide Decomposition: As mentioned earlier, ylides can react with oxygen and water.[1][2]

    • Side Products: Oxidation can lead to the formation of the corresponding carbonyl compound of the ylide fragment and TPPO. Hydrolysis will protonate the ylide, leading to the formation of an alkyltriphenylphosphonium salt.

  • Side Reactions with Enolizable Ketones: If your ketone has acidic α-protons, the basic ylide can act as a base and deprotonate the ketone to form an enolate. This can lead to side reactions such as aldol condensations, reducing the yield of the desired alkene.

    • Troubleshooting:

      • Use a non-nucleophilic base for ylide generation: If possible, use a hindered base to form the ylide to minimize its basicity in the reaction mixture.

      • Inverse addition: Add the ketone slowly to the ylide solution to maintain a low concentration of the ketone and favor the Wittig reaction over enolization.

      • Lower reaction temperature: Running the reaction at lower temperatures can disfavor the enolization pathway.

  • Reactions with Base-Sensitive Functional Groups: The strongly basic conditions used to generate the ylide can be incompatible with certain functional groups on your carbonyl compound or ylide precursor, such as esters (saponification) or some protecting groups.

    • Troubleshooting:

      • Protect sensitive groups: If possible, protect the sensitive functional groups before the Wittig reaction and deprotect them afterward.

      • Use milder bases for stabilized ylides: If you are using a stabilized ylide, a weaker base can often be used, minimizing side reactions with base-sensitive groups.

Poor Stereoselectivity (E/Z Mixture)

Q3: My reaction is producing a mixture of E and Z isomers, and I want to favor one over the other. How can I control the stereoselectivity?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Unstabilized Ylides: These ylides (e.g., R = alkyl) typically favor the formation of the (Z)-alkene, especially under "salt-free" conditions.[5] This is because the reaction is under kinetic control, and the transition state leading to the cis-oxaphosphetane intermediate is sterically favored.

  • Stabilized Ylides: These ylides (e.g., R = ester, ketone) generally favor the formation of the (E)-alkene.[5] The reaction is under thermodynamic control, and the more stable trans-oxaphosphetane intermediate is preferentially formed.

  • Semi-stabilized Ylides: Ylides with groups like phenyl or vinyl often give mixtures of (E)- and (Z)-alkenes.

Troubleshooting for High (Z)-Selectivity (with unstabilized ylides):

  • Use "Salt-Free" Conditions: The presence of lithium salts can lead to equilibration of the betaine intermediate, resulting in a loss of (Z)-selectivity.[5] To achieve high (Z)-selectivity, it is crucial to use bases that do not contain lithium cations.

    • Recommended Bases: Sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or potassium tert-butoxide (KOtBu).

  • Use Non-Polar, Aprotic Solvents: Solvents like tetrahydrofuran (THF), diethyl ether, or toluene are preferred as they do not significantly stabilize the charged intermediates, thus preserving kinetic control.

  • Low Reaction Temperatures: Running the reaction at low temperatures (e.g., -78 °C) helps to prevent the reversal of the initial addition and subsequent equilibration that can lead to the (E)-isomer.

Troubleshooting for High (E)-Selectivity (with stabilized ylides):

  • Use Protic Solvents: Protic solvents can help to stabilize the betaine intermediate and facilitate equilibration to the more stable trans-intermediate, leading to the (E)-alkene.

  • Schlosser Modification: For unstabilized ylides where the (E)-isomer is desired, the Schlosser modification can be employed. This involves deprotonating the betaine intermediate with a strong base (like phenyllithium) at low temperature to form a β-oxido ylide, which then equilibrates to the more stable trans-adduct before being protonated and eliminated to give the (E)-alkene.[6]

Data Presentation

The following table summarizes the expected stereochemical outcome based on the type of ylide used in the Wittig reaction.

Ylide TypeSubstituent on Ylide CarbonTypical StereoselectivityControlling Factors
Unstabilized Alkyl, H(Z)-alkeneKinetic Control
Stabilized -COOR, -COR, -CN, -SO₂R(E)-alkeneThermodynamic Control
Semi-stabilized Phenyl, VinylMixture of (E) and (Z)Intermediate

Experimental Protocols

Protocol 1: General Procedure for a Salt-Free Wittig Reaction for High (Z)-Selectivity

This protocol is designed for unstabilized ylides to maximize the yield of the (Z)-alkene.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (nitrogen or argon).

    • To the flask, add the phosphonium salt (1.0 equiv).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation:

    • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv) in THF to the phosphonium salt suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change (typically to deep yellow, orange, or red).

  • Reaction with Carbonyl:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF to the ylide solution via a syringe pump over 30 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO)

The removal of the highly polar and often crystalline TPPO is a critical step in obtaining a pure alkene product.

Method A: Precipitation

  • After the reaction work-up, concentrate the crude product.

  • Add a non-polar solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether, hexanes, or pentane).

  • Stir or sonicate the mixture to induce precipitation of TPPO as a white solid.

  • Filter the mixture, washing the solid with a small amount of the cold non-polar solvent.

  • Concentrate the filtrate to obtain the crude product with reduced TPPO content. This process may need to be repeated.

Method B: Column Chromatography

  • TPPO is a relatively polar compound and can be separated from less polar alkenes by silica gel chromatography.

  • A typical eluent system is a gradient of ethyl acetate in hexanes. The less polar alkene will elute first, followed by the more polar TPPO.

Mandatory Visualizations

Wittig_Troubleshooting start Wittig Reaction Issues low_yield Low or No Yield start->low_yield side_products Unexpected Side Products start->side_products poor_selectivity Poor E/Z Selectivity start->poor_selectivity ylide_decomp Ylide Decomposition (Air/Moisture Sensitive) low_yield->ylide_decomp Check for incomplete_ylide Incomplete Ylide Formation (Weak Base) low_yield->incomplete_ylide Check for steric_hindrance Steric Hindrance low_yield->steric_hindrance Consider starting_material Starting Material Degradation low_yield->starting_material Check tppo Triphenylphosphine Oxide (TPPO) side_products->tppo Identify ylide_decomp_prod Ylide Decomposition Products side_products->ylide_decomp_prod Identify enolizable_ketone Enolizable Ketone Side Reactions side_products->enolizable_ketone Consider if using base_sensitive Base-Sensitive Group Reactions side_products->base_sensitive Check for unstabilized Unstabilized Ylide (Favors Z) poor_selectivity->unstabilized If using stabilized Stabilized Ylide (Favors E) poor_selectivity->stabilized If using salt_effect Lithium Salt Effect (Reduces Z-selectivity) unstabilized->salt_effect Problem?

Caption: Troubleshooting workflow for common Wittig reaction issues.

Z_Selectivity_Workflow start Goal: High (Z)-Selectivity (Unstabilized Ylide) salt_free Use 'Salt-Free' Base (NaHMDS, KHMDS) start->salt_free solvent Use Non-Polar, Aprotic Solvent (THF, Toluene) salt_free->solvent temperature Low Reaction Temperature (-78 °C) solvent->temperature result High (Z)-Alkene Yield temperature->result

Caption: Key parameters for achieving high (Z)-selectivity.

References

Technical Support Center: Optimizing HPLC Separation of Latanoprost and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Latanoprost and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of Latanoprost that need to be separated and monitored?

A1: The most significant impurities that arise during the synthesis and storage of Latanoprost include its isomers: 15(S)-Latanoprost (an epimer) and 5,6-trans-Latanoprost (a geometric isomer).[1][2][3] Another critical impurity is Latanoprost acid, a degradation product formed by the hydrolysis of the isopropyl ester.[4] Other potential impurities can include byproducts from synthesis, such as triphenylphosphine oxide (TPPO).[4]

Q2: What is the typical concentration of Latanoprost in ophthalmic solutions, and why is it challenging for HPLC analysis?

A2: Latanoprost is present at a very low concentration in ophthalmic solutions, typically around 0.005% (50 µg/mL).[5] This low concentration, combined with Latanoprost's weak UV absorbance, makes direct analysis challenging and often requires sensitive detectors and optimized methods to achieve the necessary limit of quantification (LOQ).[4][5]

Q3: What are forced degradation studies, and why are they important for Latanoprost HPLC methods?

A3: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products.[6][7] These studies are crucial for developing a "stability-indicating" HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring that the method is specific and suitable for stability testing.[7][8]

Q4: What detection wavelength is typically used for the HPLC analysis of Latanoprost and its impurities?

A4: A UV detection wavelength of 210 nm is commonly employed for the analysis of Latanoprost and its impurities.[4][8][9] This is due to the chromophoric properties of the Latanoprost molecule.

Troubleshooting Guide

Problem 1: Poor resolution between Latanoprost and its isomers (15(S)-Latanoprost and 5,6-trans-Latanoprost).

  • Possible Cause: Sub-optimal stationary phase or mobile phase composition for separating structurally similar isomers. Reversed-phase columns may not provide adequate selectivity.

  • Troubleshooting Steps:

    • Column Selection: Consider using a normal-phase column, such as an amino (NH2) column, which has demonstrated successful baseline separation of these isomers.[1][3] Alternatively, a combination of chiral and cyano columns in a reversed-phase system can also be effective.[4][7]

    • Mobile Phase Optimization (Normal-Phase): If using an NH2 column, a mobile phase consisting of a mixture of heptane, 2-propanol, and acetonitrile (e.g., 93:6:1 v/v) has been shown to be effective.[1][10]

    • Mobile Phase Optimization (Reversed-Phase): For reversed-phase systems, adjust the organic modifier (e.g., acetonitrile or methanol) concentration and the pH of the aqueous phase. A gradient elution may be necessary to achieve separation.[4][7]

    • Temperature: Optimize the column temperature. Lower temperatures can sometimes improve the resolution of closely eluting peaks.

Problem 2: Peak tailing for the Latanoprost peak.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for Latanoprost. For reversed-phase methods, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) can help to suppress the ionization of any acidic functional groups and improve peak shape.[9]

    • Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Problem 3: Inconsistent retention times.

  • Possible Cause: Issues with the HPLC system, mobile phase preparation, or column equilibration.

  • Troubleshooting Steps:

    • System Check: Ensure there are no leaks in the HPLC system and that the pump is delivering a consistent flow rate.

    • Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to shifting retention times.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. For gradient methods, allow sufficient time for the column to return to initial conditions between runs.

    • Temperature Control: Use a column oven to maintain a constant column temperature, as temperature fluctuations can affect retention times.[6]

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Latanoprost and Impurity Separation.

ParameterMethod 1: Reversed-PhaseMethod 2: Normal-PhaseMethod 3: Reversed-Phase (Combined Columns)
Stationary Phase Waters Xterra RP18 (250 x 4.6 mm, 5 µm)[9]NH2 Column[1][3]Chiral and Cyano Columns[4][7]
Mobile Phase 10mM Ammonium Formate (pH 3.5 with Formic Acid) and Acetonitrile[9]Heptane:2-propanol:Acetonitrile (93:6:1 v/v) with a small amount of water[1][10]Gradient elution with a mixture of water, acetonitrile, and phosphoric acid[4]
Flow Rate 1.0 mL/min[9]Not specified in abstractNot specified in abstract
Detection UV at 210 nm[9]Not specified in abstractUV at 210 nm[4][7]
Separated Components Latanoprost and unspecified impurities[9]Latanoprost, 15(S)-Latanoprost, and 5,6-trans-Latanoprost[1][3]Latanoprost, its isomers, Latanoprost acid, and other degradants[4][7]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Latanoprost and its Impurities

This protocol is a representative method based on published literature for the separation of Latanoprost and its degradation products.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 30°C.[6]

    • Detector Wavelength: 210 nm.[4][9]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 20 µL.

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Diluent: Acetonitrile and water (50:50 v/v).

    • Standard Solution: Prepare a stock solution of Latanoprost reference standard in the diluent at a concentration of approximately 50 µg/mL.

    • Sample Solution: Dilute the Latanoprost ophthalmic solution with the diluent to a final theoretical concentration of 50 µg/mL of Latanoprost.

  • Gradient Program (Example):

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
204060
254060
266040
306040
  • System Suitability:

    • Prepare a system suitability solution containing Latanoprost and known impurities.

    • The resolution between Latanoprost and its closest eluting impurity should be greater than 1.5.

    • The tailing factor for the Latanoprost peak should be less than 2.0.

    • The relative standard deviation for replicate injections of the standard solution should be less than 2.0%.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution in replicate (e.g., n=5).

    • Inject the sample solution.

    • Identify and quantify the impurities based on their retention times relative to the Latanoprost peak.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution, Peak Tailing) check_system Check HPLC System (Leaks, Pump, Detector) start->check_system check_mobile_phase Evaluate Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column Assess Column (Age, Contamination, Suitability) start->check_column optimize_method Optimize Method Parameters (Gradient, Temperature, Flow Rate) check_system->optimize_method System OK check_mobile_phase->optimize_method Mobile Phase OK check_column->optimize_method Column OK validate_method Re-validate/Verify Method optimize_method->validate_method solution Problem Resolved validate_method->solution Method_Development_Workflow start Goal: Separate Latanoprost and its Impurities lit_review Literature Review & Impurity Identification start->lit_review column_selection Column Screening (RP-C18, Cyano, NH2, Chiral) lit_review->column_selection mobile_phase_opt Mobile Phase Optimization (Organic Solvent, pH, Buffer) column_selection->mobile_phase_opt gradient_dev Gradient Development & Temperature Optimization mobile_phase_opt->gradient_dev forced_degradation Forced Degradation Study & Specificity gradient_dev->forced_degradation validation Method Validation (ICH Q2) forced_degradation->validation Method is stability-indicating final_method Finalized Analytical Method validation->final_method

References

Technical Support Center: Isopropyl 5-(diphenylphosphoryl)pentanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limits for Isopropyl 5-(diphenylphosphoryl)pentanoate.

Troubleshooting Guide: Enhancing Detection Limits

This guide addresses common issues encountered during the analysis of this compound, providing actionable solutions to improve sensitivity and achieve lower detection limits.

Q1: I am observing a very low signal-to-noise ratio for my analyte. How can I improve it?

A1: A low signal-to-noise (S/N) ratio can be addressed by either increasing the signal of the analyte or decreasing the baseline noise. Here are several strategies:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for organophosphorus compounds. Optimizing ESI source parameters is crucial.

      • Capillary Voltage: A typical starting range is 3–5 kV for positive mode and -2.5 to -4 kV for negative mode.[1][2] Fine-tune this parameter to maximize the ion current for your specific instrument and mobile phase.

      • Nebulizer Gas Pressure: This controls the droplet size. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression. A common range is 20–60 psi.[1][2]

      • Desolvation Temperature and Gas Flow: These parameters aid in solvent evaporation. Higher temperatures and flow rates can improve ionization efficiency, but overly high temperatures may degrade thermally labile compounds. A typical desolvation temperature range is 250–450°C.[1][2]

    • Ionization Mode: While positive ion mode is often used, it is worthwhile to test negative ion mode as well, as some organophosphorus compounds show better sensitivity in this mode.

  • Improve Chromatographic Peak Shape:

    • Gradient Elution: Employing a sharp gradient can produce narrower and taller peaks compared to isocratic elution, which directly increases the signal height.

    • Mobile Phase Additives: The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for compounds analyzed in positive ion mode.

  • Reduce Baseline Noise:

    • Solvent Purity: Use high-purity, LC-MS grade solvents and additives to minimize background noise.

    • Mobile Phase Volatility: In LC-MS, using more volatile mobile phases can help lower baseline noise.

A logical workflow for troubleshooting a low S/N ratio is presented below.

G start Low S/N Ratio Observed check_ms Optimize MS Parameters (Voltage, Gas, Temp) start->check_ms check_chroma Improve Chromatography (Gradient, Additives) start->check_chroma check_noise Reduce Baseline Noise (Solvent Purity) start->check_noise derivatization Consider Chemical Derivatization check_ms->derivatization check_chroma->derivatization sample_prep Optimize Sample Preparation (SPE, Concentration) check_noise->sample_prep end Improved Detection Limit derivatization->end sample_prep->end

Figure 1: Troubleshooting workflow for a low signal-to-noise ratio.

Q2: My sample matrix is complex, and I suspect matrix effects are suppressing my signal. What can I do?

A2: Matrix effects are a common challenge in LC-MS analysis. Here are some effective strategies to mitigate them:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound, a reverse-phase SPE cartridge (e.g., C18) can be used to retain the analyte while washing away more polar interferences.

    • Liquid-Liquid Extraction (LLE): This can also be used to isolate the analyte from interfering matrix components based on its solubility.

    • Protein Precipitation: If working with biological matrices like plasma, protein precipitation with a solvent like ice-cold methanol is a necessary first step.

  • Chromatographic Separation:

    • Ensure adequate chromatographic separation between your analyte and the bulk of the matrix components. Adjusting the gradient profile or trying a different column chemistry (e.g., phenyl-hexyl instead of C18) can help.

  • Dilution:

    • A simple approach is to dilute the sample. This will reduce the concentration of matrix components, but also the analyte, so this method is only suitable if the initial analyte concentration is high enough.

  • Use of an Internal Standard:

    • A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If not available, a structurally similar compound that is not present in the sample can be used.

Q3: I have optimized my LC-MS system and sample preparation, but the detection limit is still not low enough. Are there any other options?

A3: Yes, chemical derivatization can significantly enhance the detection sensitivity of organophosphorus compounds, often by several orders of magnitude. This involves chemically modifying the analyte to improve its ionization efficiency or chromatographic properties.

  • Derivatization for Phosphonic Acids: While this compound is an ester, it can be hydrolyzed to its corresponding carboxylic acid and phosphonic acid. The phosphonic acid moiety can then be targeted for derivatization.

    • Methylation: Derivatization with trimethylsilyldiazomethane (TMSCHN2) has been shown to increase the sensitivity of phosphonates by 2-3 orders of magnitude in LC-MS analysis.[3]

    • Cationic Derivatization: Reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) can be used to introduce a permanently charged group, which dramatically improves ionization efficiency in positive ESI mode. This has been reported to improve detection limits by one to over two orders of magnitude.[4]

    • Fluorescent Derivatization: For HPLC with fluorescence detection, derivatizing agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to attach a fluorescent tag.

The general workflow for analysis incorporating a derivatization step is as follows:

G start Sample Collection sample_prep Sample Preparation (e.g., SPE, LLE) start->sample_prep hydrolysis Optional: Hydrolysis to 5-(diphenylphosphinyl)pentanoic acid sample_prep->hydrolysis derivatization Chemical Derivatization (e.g., with CAX-B) hydrolysis->derivatization lcms_analysis LC-MS/MS Analysis derivatization->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end Low-Level Detection data_processing->end

Figure 2: Experimental workflow including a chemical derivatization step.

Data on Improved Detection Limits

The following table summarizes the potential improvement in detection limits for organophosphorus acids (as a proxy for the hydrolyzed analyte) with and without derivatization, based on published data for similar compounds.

Analytical MethodAnalyte TypeLimit of Quantification (LOQ)Fold Improvement
Direct LC-MS/MSPhosphonates1.4 - 57 µg/L-
LC-MS/MS with SPEPhosphonates5.0 - 200 ng/L~28 - 285
Direct LC-MS/MSOrganophosphorus Acids1 - 10 ng/mL-
LC-MS/MS with CAX-B DerivatizationOrganophosphorus Acids0.02 - 0.2 ng/mL~50 - 100

Data synthesized from literature on phosphonate and organophosphorus acid analysis.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of HPLC-grade water.

  • Loading: Load 1 mL of the sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Chemical Derivatization with CAX-B (for hydrolyzed analyte)

This protocol is adapted for the parent acid, 5-(diphenylphosphinyl)pentanoic acid.

  • Hydrolysis: If starting with the isopropyl ester, perform a basic or acidic hydrolysis to yield the parent carboxylic/phosphonic acid. Neutralize the sample post-hydrolysis.

  • Solvent Exchange: Evaporate the aqueous sample and reconstitute in 500 µL of acetonitrile.

  • Derivatization Reaction: To the acetonitrile solution, add 1 mg of potassium carbonate and 1 mg of CAX-B.

  • Incubation: Vortex the mixture and incubate at 70°C for 1 hour.[4]

  • Dilution: After cooling to room temperature, dilute the reaction mixture 1:5 with water before injection into the LC-MS system.[4]

Protocol 3: UPLC-MS/MS Analysis

  • LC System: UPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a good starting point. For increased retention of the polar hydrolyzed and derivatized forms, a HILIC column could be explored.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B) over several minutes to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI source.

  • MS Parameters: Optimize source parameters as described in Q1. Use Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions determined by infusing a standard of the analyte.

Frequently Asked Questions (FAQs)

Q: What is the typical application of this compound analysis?

A: this compound is primarily analyzed as a potential impurity in Latanoprost ophthalmic solutions. Therefore, its detection and quantification are crucial for the quality control of this pharmaceutical product.

Q: Which analytical technique is most suitable for detecting this compound at low levels?

A: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most suitable technique due to its high sensitivity and selectivity.

Q: Should I use positive or negative ion mode for ESI-MS?

A: It is recommended to test both positive and negative ion modes during method development. While many organophosphorus compounds ionize well in negative mode, the specific structure of this compound may also allow for good ionization in positive mode, especially with mobile phase additives like formic acid. If derivatization with a reagent like CAX-B is performed, positive ion mode will be required.

Q: I am seeing peak tailing in my chromatogram. What could be the cause?

A: Peak tailing for phosphonates can be caused by several factors:

  • Secondary Interactions: The phosphonate group can have secondary interactions with the silica support of the column. Using a column with a highly inert surface or adding a competing agent to the mobile phase can help.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Mismatch between Injection Solvent and Mobile Phase: In HILIC, injecting a sample in a solvent much stronger (more aqueous) than the mobile phase can cause severe peak distortion. Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.

Q: Can I use GC-MS for the analysis of this compound?

A: While GC-MS is a powerful technique, this compound has a relatively high molecular weight and may require derivatization to improve its volatility for GC analysis. For trace-level quantification, LC-MS/MS is generally the preferred method for this type of compound.

References

stability issues of Isopropyl 5-(diphenylphosphoryl)pentanoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isopropyl 5-(diphenylphosphoryl)pentanoate in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is a crystalline solid that is generally stable under normal temperature and storage conditions.[1] When stored at -20°C, it has a shelf life of at least four years.[2] For shipping, it can be maintained at room temperature in the continental US, though this may vary for other locations.[2]

Q2: What are the primary degradation pathways I should be concerned about for this molecule in solution?

A2: As a compound containing both an ester and a phosphine oxide group, the most probable degradation pathways in solution involve hydrolysis of the isopropyl ester bond. This reaction can be catalyzed by the presence of acids or bases.[1] While the diphenylphosphoryl group is generally stable, extreme conditions could potentially lead to cleavage of the phosphorus-carbon bonds, although this is less common than ester hydrolysis.

Q3: In which solvents is this compound soluble and are there any known stability issues with these solvents?

A3: The solubility profile of this compound is as follows:

  • Dimethylformamide (DMF): 25 mg/mL

  • Dimethyl sulfoxide (DMSO): 25 mg/mL

  • Ethanol: 50 mg/mL

  • Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[2][3]

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: No specific incompatibilities have been documented. However, based on its chemical structure, it is advisable to avoid strong acids, strong bases, and potent oxidizing agents, as these could accelerate degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound in solution.

Issue 1: Unexpectedly low assay values or the appearance of new peaks in my chromatogram over time.

Possible Cause: Degradation of the compound in your experimental solution.

Troubleshooting Steps:

  • Verify Solution Preparation and Storage:

    • Ensure that you are using high-purity, anhydrous solvents.

    • Confirm that the pH of your solution is near neutral if not otherwise required by your experimental protocol.

    • Store stock and working solutions at or below -20°C when not in use.

    • Prepare fresh solutions for critical experiments.

  • Investigate Potential Hydrolysis:

    • The primary degradation product is likely the corresponding carboxylic acid, 5-(diphenylphosphoryl)pentanoic acid, resulting from the hydrolysis of the isopropyl ester.

    • Analyze your sample using a stability-indicating method, such as reverse-phase HPLC with mass spectrometric detection (LC-MS), to identify potential degradants.

  • Assess for Photodegradation:

    • If your experimental setup involves exposure to light, particularly UV light, photodegradation could be a factor.

    • Protect your solutions from light by using amber vials or covering them with aluminum foil.

    • Compare the stability of a light-exposed sample to a dark control.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause: Inconsistent sample handling or partial degradation of the compound.

Troubleshooting Steps:

  • Standardize Sample Preparation:

    • Ensure uniform timing for sample preparation and analysis across all replicates.

    • Use a consistent source and lot of solvent for all samples.

  • Evaluate Solution Stability in Your Experimental Matrix:

    • Perform a time-course experiment to determine the stability of this compound in your specific buffer or medium.

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to understand the degradation kinetics.

Experimental Protocols

The following are generalized protocols for forced degradation studies, which are essential for understanding the stability of a compound. These should be adapted based on the specific experimental needs.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

2. Hydrolytic Degradation:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis. If no degradation is seen, a higher concentration of acid (e.g., 1 M HCl) can be used.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. If no degradation is observed, a higher concentration of base (e.g., 1 M NaOH) can be employed.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for up to 7 days and analyze at appropriate intervals.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours. Withdraw aliquots at various time points, dilute, and analyze.

4. Thermal Degradation:

  • Expose a known quantity of the solid compound to dry heat at 80°C in an oven for 48 hours. At designated time points, dissolve a sample in a suitable solvent and dilute for analysis.

5. Photostability Testing:

  • Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. Analyze both samples after a defined exposure period.

Analytical Method for Stability Monitoring

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and/or Mass Spectrometric (MS) detection.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 222, 266, or 272 nm). MS detection is highly recommended for the identification of unknown degradation products.[2]

  • Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides representative data for the hydrolysis of similar organophosphorus esters under forced conditions. This data is intended to give a general indication of expected stability.

Stress ConditionpHTemperature (°C)Expected Degradation ProductsRepresentative Half-life (t½)
Acid Hydrolysis 1605-(diphenylphosphoryl)pentanoic acid + IsopropanolDays to Weeks
Neutral Hydrolysis 7605-(diphenylphosphoryl)pentanoic acid + IsopropanolWeeks to Months
Base Hydrolysis 13255-(diphenylphosphoryl)pentanoic acid + IsopropanolHours to Days
**Oxidation (3% H₂O₂) **-25Potential hydroxylation of phenyl rings, other oxidative productsVariable, depends on specific conditions
Thermal (Solid) -80To be determinedGenerally stable
Photostability -AmbientTo be determinedGenerally stable, but testing is recommended

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) hydrolysis Hydrolysis (Acid, Base, Neutral) stock->hydrolysis Expose to Stress oxidation Oxidation (H2O2) stock->oxidation Expose to Stress thermal Thermal (Solid & Solution) stock->thermal Expose to Stress photo Photostability (UV/Vis) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis & Degradant ID hplc->data pathway Elucidate Degradation Pathway data->pathway stability Determine Stability Profile data->stability

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Primary Degradation Products parent This compound acid 5-(diphenylphosphoryl)pentanoic acid parent->acid Hydrolysis (H2O, H+ or OH-) alcohol Isopropanol parent->alcohol Hydrolysis (H2O, H+ or OH-)

Caption: Primary hydrolysis degradation pathway.

References

minimizing the formation of impurities in Latanoprost synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities during the synthesis of Latanoprost.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during Latanoprost synthesis?

A1: During the synthesis and storage of Latanoprost, several types of impurities can form. These are broadly categorized as:

  • Related Substances: These are structurally similar compounds that may arise from the synthetic process itself. Key examples include the 15(S)-Latanoprost epimer (Impurity I) and the 5,6-trans-Latanoprost geometric isomer (Impurity II).[1][2][3]

  • Degradation Products: Latanoprost is sensitive to environmental factors. Degradation can be induced by exposure to heat, light, moisture, and non-optimal pH conditions.[4][5][6] A primary degradation product is Latanoprost acid (Impurity H), formed by the hydrolysis of the isopropyl ester.[7]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[4]

Q2: What are the primary causes of impurity formation in Latanoprost synthesis?

A2: Impurity formation is often linked to specific reaction conditions and the inherent stability of Latanoprost and its intermediates.

  • Epimerization: The stereocenter at C-15 is susceptible to inversion, leading to the formation of the 15(S)-Latanoprost epimer. This can be influenced by reaction conditions during the reduction of the C-15 ketone.

  • Isomerization: The cis double bond between carbons 5 and 6 can isomerize to the trans form, particularly under certain reaction or purification conditions.[2]

  • Hydrolysis: The isopropyl ester of Latanoprost can be hydrolyzed to the corresponding carboxylic acid (Latanoprost acid) in the presence of acidic or alkaline conditions, or at elevated temperatures.[7]

  • Oxidation: Latanoprost can be susceptible to oxidation, leading to the formation of related impurities.[5]

  • Photodegradation: Exposure to UV light can cause degradation of Latanoprost.[6]

Q3: How can I effectively monitor and quantify impurities during and after the synthesis of Latanoprost?

A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the detection and quantification of Latanoprost and its impurities.[4] Both Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods have been developed to achieve separation of the active pharmaceutical ingredient (API) from its closely related impurities.[2][8] UV detection is commonly employed for quantification.[1]

Troubleshooting Guides

Issue 1: High Levels of 15(S)-Latanoprost (Epimer) Detected
  • Possible Cause 1: Non-Stereoselective Reduction of the C-15 Ketone. The choice of reducing agent and reaction conditions for the reduction of the enone precursor to the C-15 alcohol is critical for controlling the stereochemistry.

    • Troubleshooting Steps:

      • Reagent Selection: Employ a stereoselective reducing agent. For instance, (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Cl] is reported to provide high diastereoselectivity in this reduction.[9]

      • Temperature Control: Perform the reduction at low temperatures (e.g., -23 to -25 °C) to enhance stereoselectivity.[10]

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC to avoid prolonged reaction times that might contribute to epimerization.

  • Possible Cause 2: Inversion of the Chiral Center at C-15 during Downstream Processing. Certain pH or thermal conditions during subsequent steps or purification can potentially lead to epimerization.

    • Troubleshooting Steps:

      • Judicious Intermediate Selection: One strategy to inhibit inversion is to use a diol intermediate for the reduction of the double bond before protecting the hydroxyl group.[11][12]

      • Purification Strategy: If epimerization has occurred, purification using chiral HPLC may be necessary, although this can be expensive for large-scale production.[13] Normal-phase chromatography can also be effective in separating diastereomers.

Issue 2: Presence of 5,6-trans-Latanoprost (Geometric Isomer)
  • Possible Cause: Isomerization of the Z (cis) double bond to the E (trans) form. This can be catalyzed by acid, heat, or light during the synthesis or purification stages.

    • Troubleshooting Steps:

      • Control of Reaction Conditions: Ensure that acidic conditions are minimized or neutralized promptly after reactions where they are employed.

      • Temperature Management: Avoid excessive temperatures during reaction work-ups and solvent evaporation.

      • Light Protection: Protect reaction mixtures and isolated intermediates from direct light, especially UV light.

      • Purification Method: Normal-phase HPLC has been shown to be effective in separating the 5,6-trans isomer from Latanoprost.[2][14]

Issue 3: Significant Amount of Latanoprost Acid (Hydrolysis Product)
  • Possible Cause: Hydrolysis of the Isopropyl Ester. This is often caused by exposure to acidic or basic conditions, or elevated temperatures, particularly in the presence of water.

    • Troubleshooting Steps:

      • pH Control: Maintain a neutral or slightly acidic pH (around 5.0 to 6.25) during aqueous work-ups and in the final formulation to enhance stability.[15]

      • Anhydrous Conditions: Use anhydrous solvents and reagents where possible, especially in steps where the ester is present and subjected to potentially hydrolytic conditions.

      • Temperature Control: Keep temperatures low during processing and storage. Studies have shown that Latanoprost degrades more rapidly at elevated temperatures.[16]

Experimental Protocols

Protocol 1: HPLC Analysis of Latanoprost and its Isomers (15(S) and 5,6-trans)

This protocol is adapted from a validated method for the separation of Latanoprost from its key isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • NH2 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Heptane (HPLC grade)

    • 2-Propanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Latanoprost, 15(S)-Latanoprost, and 5,6-trans-Latanoprost reference standards.

  • Chromatographic Conditions:

    • Mobile Phase: Heptane:2-Propanol:Acetonitrile (93:6:1 v/v/v) with the addition of a small amount of water (e.g., 0.5 mL per liter of mobile phase).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Preparation: Prepare individual and mixed standard solutions of Latanoprost and its impurities in the mobile phase at appropriate concentrations (e.g., 1-10 µg/mL for Latanoprost).

    • Sample Preparation: Dissolve the synthesized Latanoprost sample in the mobile phase to a known concentration.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Quantification: Identify the peaks based on the retention times of the reference standards. Calculate the amount of each impurity using the peak areas and the calibration curves derived from the standard solutions.

Protocol 2: Forced Degradation Study to Identify Potential Degradation Products

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of Latanoprost.[6][7][8]

  • Instrumentation and Reagents:

    • HPLC system as described in Protocol 1.

    • Latanoprost sample.

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

    • Temperature-controlled oven, UV light chamber.

  • Procedure:

    • Acidic Degradation: Treat a solution of Latanoprost with 0.1 M HCl at room temperature or slightly elevated temperature for a specified period. Neutralize the solution before HPLC analysis.

    • Alkaline Degradation: Treat a solution of Latanoprost with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Treat a solution of Latanoprost with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose a solid or solution sample of Latanoprost to elevated temperatures (e.g., 50°C, 70°C) for a defined duration.[16]

    • Photolytic Degradation: Expose a solution of Latanoprost to UV light (e.g., 254 nm) for a set time.

    • Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control sample to identify and quantify the degradation products formed.

Data Presentation

Table 1: Summary of HPLC Methods for Latanoprost Impurity Analysis

ParameterMethod 1 (Isomer Separation)Method 2 (General Impurity Profiling)[8]Method 3 (Latanoprost & Latanoprost Acid)[17]
Column NH2Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)Waters Cortecs C18 (150 x 4.6 mm, 2.7 µm)
Mobile Phase Heptane:2-Propanol:Acetonitrile (93:6:1 v/v) + waterAcetonitrile and 0.1% Trifluoroacetic acid in waterGradient of Acetonitrile and 0.1% Acetic acid in water
Detection UV at 210 nmUV (wavelength not specified)UV at 210 nm
Flow Rate 1.0 mL/min1.0 mL/minNot specified
Key Feature Baseline separation of 15(S) and 5,6-trans isomersIsocratic RP-HPLC method for Latanoprost and its impuritiesGradient method to separate Latanoprost and its acid metabolite

Table 2: Latanoprost Degradation under Forced Stress Conditions

Note: The following data is derived from stability studies on the final Latanoprost product and is intended to illustrate the impact of different stress factors. These insights can be valuable for handling intermediates during synthesis.

Stress ConditionTemperatureDurationDegradation Rate / % LossKey Degradants FormedReference
Thermal 27°C-Stable-[16]
37°CDaily0.15 µg/mL/dayNot specified[16]
50°CDaily0.29 µg/mL/dayNot specified[16]
Acidic Room Temp4 hours (5M HCl)Significant degradationLatanoprost Acid (Impurity H)[6][7]
Alkaline Room Temp4 hours (5M NaOH)Significant degradationLatanoprost Acid (Impurity H)[6][7]
Oxidative Room Temp6 hours (30% H₂O₂)Significant degradationOxidative impurities[6]
Photolytic Room Temp24 hours (White light)Significant degradationNot specified[6]

Visualizations

Latanoprost_Synthesis_Workflow start_material Corey Lactone Diol swern_oxidation Corey Aldehyde start_material->swern_oxidation Swern Oxidation final_product Latanoprost impurity_node impurity_node hwe_reaction Enone Intermediate swern_oxidation->hwe_reaction reduction Diol Intermediate hwe_reaction->reduction trans_isomer_formation 5,6-trans Isomer hwe_reaction->trans_isomer_formation Isomerization wittig_reaction Latanoprost Acid reduction->wittig_reaction epimer_formation 15(S)-Epimer reduction->epimer_formation Epimerization esterification Latanoprost wittig_reaction->esterification esterification->final_product hydrolysis_product Latanoprost Acid esterification->hydrolysis_product Hydrolysis

Caption: A simplified workflow of Latanoprost synthesis from Corey Lactone Diol, highlighting key reaction steps and points of impurity formation.

Caption: A troubleshooting decision tree for identifying and addressing common impurities in Latanoprost synthesis based on HPLC analysis.

References

Technical Support Center: Refinement of Recrystallization Methods for Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their recrystallization techniques for organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization?

A1: The selection of an appropriate solvent is the most critical factor. An ideal solvent should dissolve the target compound sparingly or not at all at room temperature but show high solubility at its boiling point.[1][2][3] This temperature-dependent solubility differential is the basis for the purification.

Q2: How do I choose the right solvent for my compound?

A2: A general principle is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[4] However, the ideal recrystallization solvent will have a polarity somewhat different from the solute to ensure low solubility at low temperatures.[5] The best approach is often empirical testing with small amounts of your compound and various solvents.[6]

Q3: My compound has "oiled out" instead of forming crystals. What does this mean and what should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[7][8] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities.[8][9] To remedy this, you can try reheating the solution, adding more solvent to decrease the concentration, and allowing it to cool more slowly.[8][10] Using a different solvent with a lower boiling point may also resolve the issue.

Q4: I'm getting a very low yield after recrystallization. What are the common causes and how can I improve it?

A4: Low yield is a common issue and can be caused by several factors:

  • Using too much solvent: This is the most frequent reason, as the compound remains in the "mother liquor" upon cooling.[8] To fix this, you can evaporate some of the solvent and attempt to recrystallize again.[8]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.[8][10]

  • Incomplete crystallization: Ensure the solution has cooled sufficiently, including using an ice bath, to maximize crystal formation before filtration.[10]

Q5: No crystals are forming, even after cooling the solution in an ice bath. What steps can I take to induce crystallization?

A5: A supersaturated solution may require intervention to initiate crystallization. Here are some techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[11][12]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[12]

  • Reducing Solvent Volume: If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration and induce saturation.[8][12]

  • Cooling further: A salt/ice bath can achieve lower temperatures and may help induce crystallization.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during recrystallization.

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is not saturated (too much solvent used).[8]2. Supersaturation has occurred.3. The compound is very soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and re-cool.[8]2. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[11][12]3. Re-evaluate your solvent choice; a less polar solvent may be required.
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the compound.[8][9]2. The solution is cooling too rapidly.[7]3. High concentration of impurities.[7]1. Choose a solvent with a lower boiling point.2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8][10]3. Consider a preliminary purification step before recrystallization.
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[8]2. Premature crystallization during hot filtration.[8]3. Incomplete cooling before filtration.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent, which can be boiled off later.[10]3. Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 15-20 minutes) before filtering.[10]
Colored Crystals (when the pure compound should be colorless) 1. Colored impurities are present in the starting material.1. Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the charcoal and be removed during filtration.[11]
Crystals are small and powdery 1. The solution cooled too quickly ("crashed out").1. Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly at room temperature before moving to an ice bath.[13]

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Dielectric Constant (ε)Safety Considerations
Water10080.1Non-flammable, non-toxic.
Ethanol7824.3Flammable.
Methanol6532.7Flammable, toxic.
Acetone5620.7Highly flammable.
Ethyl Acetate776.0Flammable.
Dichloromethane409.1Volatile, potential carcinogen.
Toluene1112.4Flammable, toxic.
Hexane691.9Flammable.
Heptane981.9Flammable.

Note: Dielectric constant is a measure of a solvent's polarity.

Table 2: Solubility of Selected Organic Compounds in Various Solvents ( g/100 mL)
CompoundSolventSolubility at Cold Temperature (approx. 20-25°C)Solubility at Hot Temperature (near boiling point of solvent)
Acetanilide Water0.53 g / 100 mL (at 0°C)[14]5.5 g / 100 mL (at 100°C)[14]
EthanolSoluble[15]Very Soluble[15]
AcetoneSoluble[16]Very Soluble[15]
Benzoic Acid Water0.34 g / 100 mL (at 25°C)5.9 g / 100 mL (at 100°C)
EthanolSolubleVery Soluble
TolueneSlightly SolubleSoluble
Naphthalene WaterInsoluble[17]Insoluble[17]
EthanolInsoluble at room temperature[17]Soluble near boiling point[17]
TolueneSoluble[17]Very Soluble

Note: This table provides illustrative data. For a comprehensive range of compounds and solvents, consulting a reference such as the CRC Handbook of Chemistry and Physics is recommended.[1]

Experimental Protocols & Workflows

General Recrystallization Workflow

Recrystallization_Workflow start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool Clear Solution insoluble_impurities Insoluble Impurities Removed hot_filter->insoluble_impurities Solid Impurities collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash soluble_impurities Soluble Impurities in Mother Liquor collect->soluble_impurities dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: General workflow for single-solvent recrystallization.

Solvent Selection Logic

Solvent_Selection start Start: Impure Compound test_rt Test Solubility in Cold Solvent start->test_rt dissolves_cold Dissolves in Cold? test_rt->dissolves_cold test_hot Test Solubility in Hot Solvent dissolves_cold->test_hot No too_soluble Unsuitable Solvent (Too Soluble) dissolves_cold->too_soluble Yes dissolves_hot Dissolves in Hot? test_hot->dissolves_hot good_solvent Good Single Solvent dissolves_hot->good_solvent Yes bad_solvent Unsuitable Solvent (Insoluble) dissolves_hot->bad_solvent No consider_mixed Consider Mixed Solvent System bad_solvent->consider_mixed too_soluble->consider_mixed

Caption: Decision-making process for selecting a suitable recrystallization solvent.

Troubleshooting: "Oiling Out"

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success still_oils Still Oils Out slow_cool->still_oils check_bp Is Solvent BP < Compound MP? change_solvent Change to a Lower Boiling Point Solvent check_bp->change_solvent No purify_further Consider Further Purification Before Recrystallization check_bp->purify_further Yes still_oils->check_bp

Caption: Logical steps for troubleshooting the "oiling out" phenomenon.

Detailed Experimental Protocols

1. Single-Solvent Recrystallization

  • Dissolution: Place the impure solid in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask containing the solid until it completely dissolves.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask.[19]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[18]

  • Drying: Allow the crystals to dry completely, either by air-drying or in a desiccator.

2. Two-Solvent Recrystallization

This method is used when a single suitable solvent cannot be found. It employs a pair of miscible solvents: one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B).

  • Dissolution: Dissolve the impure solid in a minimum amount of hot solvent A.[15]

  • Induce Cloudiness: While keeping the solution hot, add solvent B dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.[15]

  • Clarification: Add a few more drops of hot solvent A until the cloudiness just disappears.[15]

  • Crystallization, Collection, Washing, and Drying: Follow steps 3-6 from the single-solvent recrystallization protocol. The wash solvent should be a cold mixture of the two solvents in the same proportion as the final crystallization mixture.

3. Hot Gravity Filtration

This technique is used to remove insoluble impurities from a hot recrystallization solution.

  • Setup: Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask on a hot plate.

  • Pre-heating: Heat the flask so that the hot solvent vapors pre-heat the funnel and prevent premature crystallization.[19]

  • Filtration: Pour the hot solution containing the dissolved compound and insoluble impurities through the filter paper in portions.

  • Rinsing: Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] This includes endogenous materials like proteins, lipids, and salts in biological samples, as well as excipients in pharmaceutical formulations.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), significantly impacting the accuracy, precision, and sensitivity of quantitative results.[1][6][7]

Q2: What are the common signs that matrix effects may be impacting my assay?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in assay sensitivity.[1][8] You might also observe inconsistent peak areas for quality control (QC) samples across different batches or lots of the biological matrix.[1]

Q3: How can I definitively identify and quantify matrix effects?

A3: There are two primary experimental methods to assess matrix effects: the post-extraction spike method and the post-column infusion method.[6][9]

  • Post-Extraction Spike Method: This quantitative method compares the analyte's signal response in a neat solvent to its response in a blank matrix sample that has been spiked with the analyte after extraction.[10] The difference between these responses reveals the extent of ion suppression or enhancement.[2][11]

  • Post-Column Infusion Method: This is a qualitative technique where a constant flow of the analyte solution is infused into the LC eluent stream after the analytical column but before the mass spectrometer.[4][12] A blank matrix extract is then injected. Any fluctuation (dip or rise) in the constant analyte signal indicates at which retention times co-eluting matrix components are causing ion suppression or enhancement.[13][14]

Q4: What are the most effective strategies to mitigate matrix effects?

A4: A multi-faceted approach is often necessary, combining sample preparation, chromatographic optimization, and calibration strategies.[6]

  • Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[2][3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[3]

  • Chromatographic Separation: Optimizing the LC method can separate the analyte of interest from co-eluting matrix components.[2] This can involve adjusting the mobile phase, gradient profile, or using a different column chemistry.[15]

  • Calibration Strategies: Using an appropriate internal standard, especially a Stable Isotope-Labeled Internal Standard (SIL-IS), is a widely accepted method to compensate for matrix effects.[2][16][17] A SIL-IS is chemically almost identical to the analyte and will experience similar matrix effects, allowing for reliable quantification.[18] Matrix-matched calibration, where standards are prepared in a blank matrix, can also be used to account for these effects.[2]

Q5: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS)?

A5: The use of a SIL-IS is highly recommended for quantitative bioanalytical methods whenever feasible.[16] It is the most recognized technique to correct for matrix effects because the SIL-IS co-elutes with and behaves almost identically to the analyte during extraction and ionization.[4] However, it is crucial to verify that the SIL-IS truly co-elutes with the analyte, as chromatographic shifts can occur (deuterium effect), potentially leading to differential matrix effects.[16]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your LC-MS experiments.

Issue 1: Poor reproducibility and high variability in Quality Control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[1] Phospholipids are a common cause of ion suppression in plasma and serum samples.[3]

  • Troubleshooting Workflow:

    G A Poor Reproducibility in QCs B Perform Post-Column Infusion with Blank Matrix Extract A->B Step 1 D Ion Suppression/Enhancement Zone Identified? B->D C Assess Matrix Effect Quantitatively (Post-Extraction Spike) F Enhance Sample Preparation: - Use SPE or LLE - Phospholipid removal plates C->F D->C No E Optimize Chromatography: - Change gradient - Adjust pH - Switch column D->E Yes H Re-evaluate QC Performance E->H G Implement SIL-IS or Matrix-Matched Calibration F->G G->H

    Caption: Troubleshooting workflow for poor reproducibility.

Issue 2: Low signal intensity or complete signal loss for the analyte.

  • Possible Cause: Significant ion suppression caused by co-eluting endogenous compounds (e.g., phospholipids) or formulation excipients.[3][8]

  • Troubleshooting Steps:

    • Confirm Instrument Performance: Analyze a neat (in-solvent) standard of your analyte to ensure the LC-MS system is functioning correctly.

    • Qualitative Assessment: Perform a post-column infusion experiment to identify retention time regions with severe ion suppression.[13]

    • Improve Sample Cleanup: This is often the most critical step. If using protein precipitation, consider switching to a more selective technique like LLE or SPE to better remove interfering components.[3] Specialized techniques like HybridSPE can specifically target phospholipids.[19]

    • Chromatographic Adjustment: Modify your LC method to move the analyte's retention time away from the suppression zones identified in the post-column infusion experiment.[2]

Issue 3: Calibration curve is non-linear or has poor correlation.

  • Possible Cause: The matrix effect is not consistent across the concentration range of the calibration standards. High concentrations of the analyte itself can sometimes contribute to matrix effects.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect at Different Concentrations: Use the post-extraction spike method to assess the matrix effect at your low, medium, and high calibration points.

    • Use a SIL-IS: An ideal SIL-IS will track the analyte's response across the full calibration range, correcting for inconsistencies.[20]

    • Prepare Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in the same biological matrix as your samples can compensate for concentration-dependent matrix effects.[2]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[10][12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

This table provides representative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery for small molecule pharmaceuticals in human plasma.

Sample Preparation MethodTypical Analyte Recovery (%)Matrix Effect (%)*Key Advantages & Disadvantages
Protein Precipitation (PPT) with Acetonitrile80-105%40-85% (Suppression)Fast and simple, but often results in significant matrix effects due to insufficient cleanup.[21]
Liquid-Liquid Extraction (LLE) with MTBE75-95%85-105%Good removal of polar interferences; can be labor-intensive.[21]
Solid-Phase Extraction (SPE) - Reversed-Phase (C18)85-100%90-110%Provides cleaner extracts than PPT and LLE; method development can be more complex.[21]
Solid-Phase Extraction (SPE) - Mixed-Mode (MCX)>90%95-115%Highly effective for a broad range of interferences; may require more optimization.[21]
HybridSPE®-Phospholipid >95%98-105%Specifically targets and removes phospholipids, a major source of matrix effects in plasma.

*Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100. A value <100% indicates suppression, >100% indicates enhancement.[21]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects.[21]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix using your validated sample preparation method. Spike the analyte and IS into the final, clean extract at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before the extraction process.

  • Analysis: Analyze all samples by LC-MS.

  • Calculations:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[21]

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100[21]

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Spiked Matrix cluster_2 Set C: Pre-Spiked Matrix A1 Solvent A2 Spike Analyte + IS A1->A2 A3 Analyze A2->A3 Result1 Calculate Matrix Effect (B vs A) A3->Result1 B1 Blank Matrix B2 Extract B1->B2 B3 Spike Analyte + IS B2->B3 B4 Analyze B3->B4 B4->Result1 Result2 Calculate Recovery (C vs B) B4->Result2 C1 Blank Matrix C2 Spike Analyte + IS C1->C2 C3 Extract C2->C3 C4 Analyze C3->C4 C4->Result2

Caption: Workflow for the Post-Extraction Spike method.
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This protocol helps identify retention time regions where matrix effects occur.[1][13]

  • System Setup:

    • Use a T-connector to introduce a standard solution of your analyte (and/or IS) at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.

  • Equilibration: Allow the infused analyte signal to stabilize, creating a constant, elevated baseline in your mass chromatogram.

  • Injection: Inject a blank matrix extract that has been processed with your sample preparation method.

  • Monitoring: Monitor the signal of the infused analyte. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1] This provides a "map" of problematic regions in your chromatogram.

G LC LC Pump Autosampler Column Tee LC->Tee Syringe Syringe Pump (Analyte Solution) Syringe->Tee MS Mass Spectrometer Tee->MS Data Data System (Monitor Signal) MS->Data

Caption: Post-Column Infusion experimental setup.

References

Technical Support Center: Method Optimization for Trace-Level Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trace-level impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and troubleshooting. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of method optimization for trace-level impurity analysis?

The primary goals are to develop a robust and reliable analytical method that can consistently detect, separate, and quantify impurities at very low concentrations. Key objectives include:

  • High Sensitivity: Achieving low limits of detection (LOD) and quantitation (LOQ) to measure trace impurities accurately.

  • Specificity: Ensuring the method can distinguish the impurity from the active pharmaceutical ingredient (API), other impurities, and matrix components.

  • Resolution: Achieving baseline separation between the impurity peak and any adjacent peaks.

  • Good Peak Shape: Obtaining symmetrical (Gaussian) peaks for accurate integration and quantification.

  • Robustness: Ensuring the method is insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and temperature.[1][2]

  • Accuracy and Precision: Delivering results that are close to the true value and are reproducible over multiple runs.[1][3]

Q2: What are the most common analytical techniques used for trace impurity profiling?

The most prevalent techniques are separation-based methods, often coupled with highly sensitive detectors:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorses for non-volatile and thermally sensitive impurities. They are typically paired with UV or Mass Spectrometry detectors.[4]

  • Gas Chromatography (GC): This technique is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents.[4]

  • Mass Spectrometry (MS and MS/MS): Often used as a detector for LC and GC (LC-MS, GC-MS), MS provides high sensitivity and specificity, enabling the identification and quantification of impurities based on their mass-to-charge ratio.[4][5]

Q3: What is Analytical Quality by Design (AQbD) and how does it apply to impurity analysis?

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods.[2][6] For impurity analysis, it involves:

  • Defining an Analytical Target Profile (ATP): This specifies the performance requirements of the method, such as the required LOQ and accuracy for a given impurity.[1]

  • Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing), while CMPs are the variables that can affect them (e.g., pH, column temperature).

  • Performing a Risk Assessment: To understand the relationships between CMPs and CMAs.

  • Establishing a Method Operable Design Region (MODR): This is a defined space of experimental conditions within which the method is known to perform robustly.

  • Implementing a Control Strategy: To ensure the method consistently operates within the MODR during routine use.

Applying AQbD helps create more robust and reliable impurity methods, reducing the likelihood of failures during validation, transfer, or routine use.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Category 1: Chromatographic Issues
Q: My chromatogram shows unexpected peaks (ghost peaks). How do I identify the source and eliminate them?

A: Ghost peaks are extraneous peaks that are not present in the sample. A systematic approach is required to isolate their source.

Initial Diagnosis:

  • Perform a "Blank" Injection: Inject the mobile phase or sample solvent. If the ghost peak appears, the contamination is in the solvent, mobile phase, or HPLC system itself.[7] If it doesn't appear, the issue may be related to the sample matrix or carryover from a previous injection.

  • Perform a "No Injection" Run: Run the gradient without making an injection.[8][9] If the peak is still present, the source is likely the mobile phase, system tubing, or detector. If the peak disappears, the source is related to the injector, syringe, or vials.[9]

Troubleshooting Workflow:

G start Problem: Unexpected Ghost Peak blank_inj Perform Blank Injection (inject sample solvent) start->blank_inj peak_present1 Peak Present? blank_inj->peak_present1 no_inj Perform 'No Injection' Run (gradient only) peak_present1->no_inj Yes source_sample Source: Sample Matrix or Previous Injection Carryover peak_present1->source_sample No peak_present2 Peak Present? no_inj->peak_present2 source_injector Source: Injector Carryover, Syringe, Vial/Septa peak_present2->source_injector No source_system Source: Mobile Phase, System Contamination peak_present2->source_system Yes action_injector Action: - Optimize needle wash - Use fresh vials/septa - Clean injector port source_injector->action_injector action_system Action: - Use fresh HPLC-grade solvents - Flush system with strong solvent - Clean detector flow cell source_system->action_system action_sample Action: - Increase needle wash volume - Check for late eluting peaks from previous sample source_sample->action_sample G cluster_mitigation Mitigation Strategies start Problem: Suspected Matrix Effects optimize_chrom Optimize Chromatography start->optimize_chrom improve_cleanup Improve Sample Cleanup start->improve_cleanup dilute_sample Dilute Sample start->dilute_sample use_is Use Internal Standard start->use_is desc1 Goal: Separate impurity from interfering matrix components. optimize_chrom->desc1 desc2 Goal: Remove interferences before injection (e.g., SPE, LLE). improve_cleanup->desc2 desc3 Goal: Reduce concentration of matrix components injected. dilute_sample->desc3 desc4 Goal: Compensate for signal variation. (Best choice: Stable Isotope Labeled IS) use_is->desc4

References

Validation & Comparative

Comparative Guide to Analytical Methods for Isopropyl 5-(diphenylphosphoryl)pentanoate Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Isopropyl 5-(diphenylphosphoryl)pentanoate, a Key Latanoprost Impurity.

This guide provides a comprehensive overview and comparison of validated analytical methods for the accurate quantification of this compound (IDPP). As a known process-related impurity in the ophthalmic drug Latanoprost, precise and reliable measurement of IDPP is critical for ensuring the quality, safety, and efficacy of the final drug product.[1] This document details the experimental protocols and performance characteristics of the primary analytical technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and discusses potential alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and validated method for the analysis of Latanoprost and its impurities.[1][2] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher selectivity and sensitivity, which can be advantageous for trace-level analysis or in complex matrices.

Quantitative Performance Data

The following table summarizes the key performance parameters of a validated stability-indicating HPLC-UV method for the simultaneous determination of Latanoprost and its related substances, including this compound.

ParameterHPLC-UV Method
Analyte(s) Latanoprost and 6 related substances (including IDPP)
Linearity Range 40–60 µg/mL (Latanoprost), 0.05–2.77 µg/mL (related substances)
Correlation Coefficient (r) > 0.999[1]
Accuracy/Recovery 98.0–102.0% (Latanoprost), 90.0–110.0% (impurities)[1]
Limit of Detection (LOD) 0.025 µg/mL (Latanoprost)
Limit of Quantitation (LOQ) 0.35 µg/mL (Latanoprost)[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below is a representative protocol for the analysis of this compound using a stability-indicating HPLC-UV method.

Method 1: Stability-Indicating HPLC-UV for Latanoprost and Related Substances

This method is designed to quantify Latanoprost and its six related substances, including this compound, in the presence of degradation products.[1]

Instrumentation and Conditions:

ParameterValue
HPLC System Standard system with a pump, autosampler, and UV detector
Column Combined system: Chiral and Cyano columns
Mobile Phase Reverse-phase gradient elution
Detection Wavelength 210 nm[1]
Flow Rate Not explicitly stated, to be optimized
Injection Volume Not explicitly stated, to be optimized
Column Temperature Not explicitly stated, to be optimized

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation: Dilute the sample containing Latanoprost and its impurities with the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm filter before injection.

Validation:

The method was validated according to the International Council for Harmonisation (ICH) Q2 guidelines, demonstrating linearity, accuracy, precision, and specificity.[1] Forced degradation studies were conducted to confirm its stability-indicating nature.[1]

Alternative Analytical Methods

While HPLC-UV is a robust and widely used technique, GC-MS and LC-MS/MS offer alternative approaches with distinct advantages, particularly in terms of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organophosphorus compounds.

General GC-MS Protocol for Organophosphorus Compounds:

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the analytes from the sample matrix.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless inlet.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.

General LC-MS/MS Protocol for Latanoprost and Impurities:

  • LC Conditions:

    • Column: A reversed-phase C18 or similar column.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the target analytes.

Experimental Workflows and Signaling Pathways

To visualize the analytical workflow and the context of impurity analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Validation sample Latanoprost Drug Product dilution Dilution & Filtration sample->dilution ref_std IDPP Reference Standard cal_standards Calibration Standards ref_std->cal_standards hplc HPLC-UV Analysis dilution->hplc gcms GC-MS Analysis (Alternative) dilution->gcms lcmsms LC-MS/MS Analysis (Alternative) dilution->lcmsms cal_standards->hplc cal_standards->gcms cal_standards->lcmsms peak_integration Peak Integration & Quantification hplc->peak_integration gcms->peak_integration lcmsms->peak_integration validation Method Validation (ICH Q2) peak_integration->validation report Impurity Profile Report validation->report

Analytical workflow for IDPP quantification.

logical_relationship cluster_drug Drug Product Quality cluster_analysis Analytical Control latanoprost Latanoprost (API) quality Drug Product Quality, Safety & Efficacy latanoprost->quality idpp IDPP (Impurity) idpp->quality analytical_method Validated Analytical Method quantification Accurate Quantification analytical_method->quantification quantification->idpp Monitors

Logical relationship of impurity analysis.

References

A Comparative Guide to the Analysis of Latanoprost Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of analytical methodologies for the identification and quantification of impurities in Latanoprost. Latanoprost, a prostaglandin F2α analogue, is a widely used medication for the treatment of glaucoma and ocular hypertension. Ensuring the purity of Latanoprost is critical for its safety and efficacy, as impurities can potentially alter the drug's therapeutic effects or introduce toxicity. This document outlines various analytical techniques, presents supporting experimental data, and provides detailed protocols to assist researchers in selecting and implementing the most suitable methods for their specific needs.

Introduction to Latanoprost Impurities

Impurities in Latanoprost can originate from various sources, including the manufacturing process (synthesis impurities), degradation of the active pharmaceutical ingredient (API) over time (degradation products), and residual solvents used during manufacturing.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities. Common impurities include stereoisomers, geometric isomers, oxidation products, and hydrolytic degradation products.[1][2]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Latanoprost and its impurities.[2] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully employed, with the choice depending on the specific impurities being targeted and the sample matrix.

Quantitative Data Summary

The following table summarizes the performance of various HPLC methods for the analysis of Latanoprost and its key impurities.

MethodAnalyte(s)Stationary PhaseMobile PhaseLinearity RangeLOQLODReference
NP-HPLC Latanoprost, 15(S)-Latanoprost, 5,6-trans-LatanoprostNH2 columnHeptane:2-Propanol:Acetonitrile (93:6:1, v/v) with water1-10 µg/mL (Latanoprost), 0.5-15 µg/mL (15(S)-Latanoprost), 3-24 µg/mL (5,6-trans-Latanoprost)0.42 µg/mL (15(S)-Latanoprost)Below 0.05% reporting level[3]
RP-HPLC Latanoprost and related substancesC18 columnAcetonitrile:Water (70:30, v/v) with 0.1% TFA, pH 3.040-60 µg/mL (Latanoprost), 0.05-2.77 µg/mL (impurities)0.35 µg/mL (Latanoprost)0.025 µg/mL (Latanoprost)[4]
RP-HPLC Latanoprost and Latanoprost AcidC18+ columnAqueous acetic acid (pH 3.1) and acetonitrile with 0.1% acetic acid (gradient)1.0-150 µg/mL2.5 µg/mL1.0 µg/mL[5]
RP-HPLC LatanoprostC18 columnMethanol:Acetonitrile (20:80, v/v)10-60 µg/mLNot ReportedNot Reported[6]

LOQ: Limit of Quantitation; LOD: Limit of Detection; TFA: Trifluoroacetic acid

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Isomer Separation

This method is particularly effective for the baseline separation of Latanoprost from its stereoisomers, the 15(S)-epimer, and the 5,6-trans geometric isomer.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • NH2 column (e.g., 250 x 4.6 mm, 5 µm)

  • Heptane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Latanoprost, 15(S)-Latanoprost, and 5,6-trans-Latanoprost reference standards

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of heptane, 2-propanol, and acetonitrile in a 93:6:1 (v/v/v) ratio, with the addition of a small amount of water.[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of Latanoprost and its isomer impurities in the mobile phase. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration for system suitability checks.

  • Sample Solution: Dissolve the Latanoprost sample in the mobile phase to achieve a concentration suitable for analysis.

4. Analysis:

  • Inject the mixed standard solution to verify the resolution between the Latanoprost and isomer peaks.

  • Inject the sample solutions and identify the impurity peaks based on their retention times relative to the standards.

  • Quantify the impurities based on their peak area response.

Protocol 2: Reversed-Phase HPLC for General Impurity Profiling

This method is a stability-indicating assay capable of separating Latanoprost from its degradation products and other related substances.

1. Instrumentation and Materials:

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for pH adjustment)

  • Latanoprost and impurity reference standards

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10mM ammonium formate with pH adjusted to 3.5 with formic acid) and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: UV at 210 nm[7]

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of Latanoprost and its impurities in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare working standards by diluting the stock solutions.

  • Sample Solution: Dilute the Latanoprost sample with the mobile phase to a known concentration.

4. Forced Degradation Studies (for method validation):

  • To confirm the stability-indicating nature of the method, Latanoprost samples can be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products. The stressed samples are then analyzed to ensure the method can separate the degradation products from the main peak and other impurities.

Mandatory Visualizations

Latanoprost Signaling Pathway

Latanoprost is a prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid. Latanoprost acid is a selective agonist of the Prostaglandin F receptor (FP receptor). Activation of the FP receptor in the ciliary muscle and other tissues of the eye leads to an increase in the uveoscleral outflow of aqueous humor, which in turn reduces intraocular pressure.

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Latanoprost Latanoprost Esterases Esterases Latanoprost->Esterases Latanoprost_Acid Latanoprost_Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds to Esterases->Latanoprost_Acid Increase_Uveoscleral_Outflow Increased Uveoscleral Aqueous Humor Outflow FP_Receptor->Increase_Uveoscleral_Outflow Activates signaling cascade leading to Reduced_IOP Reduced Intraocular Pressure Increase_Uveoscleral_Outflow->Reduced_IOP Results in

Caption: Latanoprost mechanism of action.

Experimental Workflow for Latanoprost Impurity Analysis

The following diagram illustrates a typical workflow for the comparative analysis of Latanoprost impurities from sample receipt to final data reporting.

Latanoprost_Impurity_Analysis_Workflow Sample_Receipt Sample Receipt (Latanoprost API or Formulation) Sample_Preparation Sample Preparation (Dissolution, Dilution) Sample_Receipt->Sample_Preparation HPLC_Analysis HPLC Analysis (NP-HPLC or RP-HPLC) Sample_Preparation->HPLC_Analysis Standard_Preparation Standard Preparation (Latanoprost & Impurities) Standard_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Peak_Identification Peak Identification (Based on Retention Times) Data_Acquisition->Peak_Identification Peak_Quantification Peak Quantification (Peak Area Integration) Peak_Identification->Peak_Quantification Data_Analysis Data Analysis (Impurity Calculation, Comparison) Peak_Quantification->Data_Analysis Reporting Reporting (Comparison Guide, Certificate of Analysis) Data_Analysis->Reporting

Caption: Experimental workflow for impurity analysis.

Conclusion

The selection of an appropriate analytical method for the determination of Latanoprost impurities is crucial for ensuring the quality and safety of the final drug product. This guide provides a comparative overview of commonly used HPLC methods, along with detailed experimental protocols and performance data. Both NP-HPLC and RP-HPLC methods offer reliable and robust approaches for the separation and quantification of various Latanoprost impurities. The choice between these methods will depend on the specific impurities of interest and the laboratory's capabilities. The provided workflows and signaling pathway diagrams offer a visual representation of the analytical process and the drug's mechanism of action, aiding in a comprehensive understanding of Latanoprost and its related substances.

References

A Head-to-Head Battle: Cross-Validation of HPLC and UPLC for Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the critical task of impurity profiling. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in informed decision-making for analytical method development and transfer.

In the pharmaceutical industry, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are paramount to ensure safety and efficacy.[1][2] For decades, High-Performance Liquid Chromatography (HPLC) has been the established workhorse for this purpose.[3] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant improvements in speed, resolution, and sensitivity.[1][4] This guide delves into the nuances of cross-validating these two indispensable analytical techniques for impurity profiling, offering a clear perspective on their respective strengths and the considerations for method transfer.

Performance Under the Microscope: A Quantitative Comparison

The primary motivation for migrating from HPLC to UPLC is the substantial gain in performance. UPLC systems utilize columns with sub-2 µm particles, which, when coupled with instrumentation capable of handling higher backpressures, leads to dramatic enhancements in chromatographic efficiency.[3][5] This translates to faster analysis times, sharper peaks, and improved separation of closely eluting impurities.[4][6]

A comparative analysis of key performance parameters from various studies reveals the tangible benefits of UPLC.[1] For instance, an analysis that might take 20-30 minutes on a conventional HPLC system can often be completed in 2-5 minutes on a UPLC system.[4] This acceleration in throughput is a significant advantage in high-volume quality control environments and during the fast-paced stages of drug development.[6]

ParameterHPLCUPLCAdvantage of UPLC
Analysis Time Longer (e.g., 20-60 minutes)[1][3]Significantly shorter (e.g., 2-10 minutes)[1][4]Higher throughput, faster method development.[1][6]
Resolution Good, but may be insufficient for complex mixtures.[1]Higher, leading to better separation of impurities.[1][4]More accurate impurity profiling and quantification.[1]
Sensitivity (Signal-to-Noise Ratio) LowerHigher, due to sharper and narrower peaks.[1][5][7]Improved detection and quantification of trace impurities.[1][7]
Solvent Consumption HigherLower per analysis (by 50-80%)[3][4][5]Reduced operational costs and environmental impact.[1][4]
System Backpressure Lower (up to 400 bar)[3]Significantly higher (up to 1000 bar or more)[3][4]Requires specialized instrumentation.[1]
Limit of Detection (LOD) & Limit of Quantification (LOQ) HigherLower[7]Enhanced capability to detect and quantify trace-level impurities.

The Experimental Blueprint: Protocols for HPLC and UPLC

The successful cross-validation or transfer of a method from HPLC to UPLC necessitates a thorough understanding of the experimental parameters and how they translate between the two platforms. While the fundamental principles of liquid chromatography remain the same, key adjustments are required to achieve equivalent or superior separation.[8][9]

A Generalized HPLC Method for Impurity Profiling

This protocol is a representative example and would require optimization for specific analytes.

  • Chromatographic System: A standard HPLC system with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A suitable buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Mobile Phase B: An organic solvent (e.g., acetonitrile or methanol).

  • Gradient Program: A linear gradient tailored to the separation of the target impurities.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[3]

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

  • Detection Wavelength: Optimized for the analyte and its impurities.

A Corresponding UPLC Method for Impurity Profiling

This protocol illustrates the typical adjustments made when transferring a method from HPLC to UPLC.

  • Chromatographic System: An ultra-performance liquid chromatography system with a PDA detector.

  • Column: A UPLC C18 column with the same stationary phase chemistry but a smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[6][8]

  • Mobile Phase A & B: Same as the HPLC method to maintain selectivity.[8]

  • Gradient Program: Scaled down from the HPLC method to account for the smaller column volume and higher flow rate. Geometric scaling calculators are often used for this purpose.[8][10]

  • Flow Rate: Typically 0.2 - 0.5 mL/min.[3]

  • Injection Volume: Scaled down to 1 - 5 µL to prevent column overload.

  • Column Temperature: Often slightly higher than HPLC to reduce mobile phase viscosity at high pressures.

  • Detection Wavelength: Same as the HPLC method.

Visualizing the Path Forward: Workflows and Logical Relationships

To ensure a seamless transition and robust validation, a structured workflow is essential. The following diagrams, generated using Graphviz, illustrate the key stages in the cross-validation process and the logical relationship between HPLC and UPLC in method development and transfer.

cluster_0 Method Development & Initial Validation cluster_1 Method Transfer & Cross-Validation cluster_2 Final Validation & Implementation A Develop HPLC Method for Impurity Profiling B Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) A->B C Select Equivalent UPLC Column Chemistry B->C Initiate Method Transfer D Scale HPLC Method Parameters to UPLC (Gradient, Flow Rate, Injection Volume) C->D E Perform Initial UPLC Runs & System Suitability D->E F Conduct Cross-Validation Studies E->F G Compare Key Performance Parameters (Retention Time, Resolution, Peak Area) F->G H Full UPLC Method Validation G->H Confirm Equivalence or Superiority I Implement UPLC Method for Routine Analysis H->I

Caption: Workflow for transferring and cross-validating an impurity profiling method from HPLC to UPLC.

cluster_hplc HPLC cluster_uplc UPLC hplc_particles Larger Particles (3-5 µm) uplc_particles Smaller Particles (<2 µm) hplc_particles->uplc_particles leads to hplc_pressure Lower Pressure (<400 bar) uplc_pressure Higher Pressure (>1000 bar) hplc_pressure->uplc_pressure enables hplc_flow Higher Flow Rate (1-2 mL/min) uplc_flow Lower Flow Rate (0.2-0.5 mL/min) hplc_flow->uplc_flow allows for hplc_time Longer Run Time uplc_time Shorter Run Time hplc_time->uplc_time results in hplc_resolution Good Resolution uplc_resolution Higher Resolution hplc_resolution->uplc_resolution improves hplc_sensitivity Standard Sensitivity uplc_sensitivity Enhanced Sensitivity hplc_sensitivity->uplc_sensitivity enhances

Caption: Logical relationship between HPLC and UPLC characteristics and performance outcomes.

The Verdict: Navigating the Transition

The transition from HPLC to UPLC for impurity profiling offers undeniable advantages in terms of speed, resolution, and sensitivity, ultimately leading to increased laboratory efficiency and more robust analytical data.[11] However, a successful transition hinges on a systematic and well-documented cross-validation process. Key considerations include the careful selection of an equivalent UPLC column chemistry, precise scaling of method parameters, and a thorough comparison of the performance of both methods to ensure that the new UPLC method is equivalent or superior to the original HPLC method.[6][9] While HPLC remains a reliable and widely used technique, the compelling performance benefits of UPLC make it an increasingly attractive option for modern pharmaceutical analysis.

References

A Comparative Guide to Phosphonate Reagents in Organic Synthesis: The Horner-Wadsworth-Emmons vs. the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon double bonds is a critical transformation. This guide provides an in-depth comparison of phosphonate-based reagents, exemplified by structures akin to Isopropyl 5-(diphenylphosphoryl)pentanoate, with traditional phosphonium ylides. The focus is on the practical application of these reagents in olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are pivotal in the synthesis of pharmaceuticals like prostaglandin analogs.

While this compound is primarily recognized as a reference standard in the quality control of Latanoprost, a prostaglandin analog used to treat glaucoma, its core structure represents a phosphine oxide.[1][2] This class of compounds, and more broadly phosphonates, are the key reagents in the HWE reaction. This guide will, therefore, compare the performance of HWE reagents against the phosphonium ylides used in the classic Wittig reaction, providing experimental data and protocols to inform reagent selection in complex synthetic endeavors.

Executive Summary: HWE vs. Wittig Reaction

The Horner-Wadsworth-Emmons and Wittig reactions are premier methods for alkene synthesis from carbonyl compounds. The choice between them hinges on factors like desired stereoselectivity, the reactivity of the carbonyl substrate, and the ease of product purification.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate carbanions, which are generally more nucleophilic than the ylides used in the Wittig reaction.[3] A significant practical advantage of the HWE reaction is that its byproduct, a phosphate ester, is water-soluble, facilitating straightforward removal by aqueous extraction.[3][4] This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes.[5][6]

The Wittig reaction , on the other hand, employs phosphonium ylides. A notable drawback is the formation of triphenylphosphine oxide as a byproduct, which is often difficult to separate from the reaction product, frequently necessitating chromatographic purification.[3][4] However, the Wittig reaction, particularly with unstabilized ylides, can be highly selective for the synthesis of (Z)-alkenes.[7]

Quantitative Performance Comparison

The following table summarizes the typical performance of the Horner-Wadsworth-Emmons and Wittig reactions with various aldehydes, providing a comparative overview of their yields and stereoselectivity.

ReactionCarbonyl SubstrateReagentProductYield (%)E/Z RatioReference
HWE BenzaldehydeTriethyl phosphonoacetateEthyl cinnamate95>95:5[4]
Wittig Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate9050:50[4]
HWE CyclohexanecarboxaldehydeTriethyl phosphonoacetateEthyl 3-cyclohexylacrylate85>95:5[4]
Wittig Cyclohexanecarboxaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-cyclohexylacrylate8240:60[4]
HWE (Still-Gennari) BenzaldehydeBis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonateCinnamonitrile88<5:95[8]
Wittig (unstabilized) BenzaldehydeMethylenetriphenylphosphoraneStyrene>90N/A[9]

Experimental Protocols

Detailed methodologies for representative HWE and Wittig reactions are provided below.

Horner-Wadsworth-Emmons Reaction: Synthesis of Methyl (E)-4-methoxycinnamate[10]

Materials:

  • Anhydrous methanol (1.0 mL)

  • 25 wt% Sodium methoxide in methanol (0.40 mL)

  • Trimethyl phosphonoacetate (0.43 mL)

  • p-Anisaldehyde (0.20 mL)

  • Deionized water (2.0 mL)

  • Ethanol for recrystallization

Procedure:

  • To a 5 mL round-bottom flask containing a stir bar, add anhydrous methanol, sodium methoxide solution, and trimethyl phosphonoacetate.

  • Seal the flask with a rubber septum and stir the mixture to form a homogeneous solution.

  • In a separate test tube, dissolve p-anisaldehyde in 0.50 mL of anhydrous methanol.

  • Draw the aldehyde solution into a 1 mL syringe and add it dropwise to the stirred phosphonate solution over ten minutes.

  • Allow the reaction to stir at room temperature for one hour.

  • Quench the reaction by adding 2.0 mL of deionized water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration using a Hirsch funnel and wash with deionized water.

  • Recrystallize the crude product from a minimal amount of ethanol to yield pure methyl (E)-4-methoxycinnamate.

Wittig Reaction: General Procedure for Stabilized Ylides[9]

Materials:

  • Aldehyde/Ketone (1 equivalent)

  • Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) (2 equivalents)

  • Dry Tetrahydrofuran (THF) (15 mL)

Procedure:

  • Dissolve the aldehyde or ketone in dry THF in a round-bottom flask.

  • Add the stabilized Wittig reagent to the solution at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to isolate the alkene product.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed.

HWE_vs_Wittig_Mechanism cluster_HWE Horner-Wadsworth-Emmons Reaction cluster_Wittig Wittig Reaction HWE_start Phosphonate HWE_anion Phosphonate Carbanion HWE_start->HWE_anion Deprotonation HWE_base Base HWE_base->HWE_anion HWE_intermediate Oxaphosphetane Intermediate HWE_anion->HWE_intermediate Nucleophilic Attack HWE_carbonyl Aldehyde/Ketone HWE_carbonyl->HWE_intermediate HWE_product E-Alkene HWE_intermediate->HWE_product Elimination HWE_byproduct Water-soluble Phosphate Ester HWE_intermediate->HWE_byproduct Wittig_start Phosphonium Salt Wittig_ylide Phosphonium Ylide Wittig_start->Wittig_ylide Deprotonation Wittig_base Base Wittig_base->Wittig_ylide Wittig_intermediate Oxaphosphetane Intermediate Wittig_ylide->Wittig_intermediate [2+2] Cycloaddition Wittig_carbonyl Aldehyde/Ketone Wittig_carbonyl->Wittig_intermediate Wittig_product Z-Alkene (typically) Wittig_intermediate->Wittig_product Elimination Wittig_byproduct Triphenylphosphine Oxide Wittig_intermediate->Wittig_byproduct

Diagram 1: Comparison of HWE and Wittig reaction mechanisms.

Experimental_Workflow cluster_HWE_Workflow HWE Workflow cluster_Wittig_Workflow Wittig Workflow HWE_1 Generate Phosphonate Anion HWE_2 React with Carbonyl HWE_1->HWE_2 HWE_3 Aqueous Workup HWE_2->HWE_3 HWE_4 Isolate Product HWE_3->HWE_4 Wittig_1 Generate Phosphonium Ylide Wittig_2 React with Carbonyl Wittig_1->Wittig_2 Wittig_3 Reaction Quench Wittig_2->Wittig_3 Wittig_4 Column Chromatography Wittig_3->Wittig_4 Wittig_5 Isolate Product Wittig_4->Wittig_5

Diagram 2: Typical experimental workflows for HWE and Wittig reactions.

Application in Prostaglandin Synthesis

The synthesis of prostaglandin analogs, such as Latanoprost, often utilizes the Horner-Wadsworth-Emmons reaction to construct the ω-side chain.[1][2] For example, the synthesis of Latanoprost can involve the reaction of a Corey lactone-derived aldehyde with a phosphonate reagent like dimethyl(2-oxo-4-phenylbutyl)phosphonate.[1] This highlights the practical utility of the HWE reaction in complex pharmaceutical synthesis, where its high (E)-selectivity and the ease of byproduct removal are advantageous. Conversely, the Wittig reaction has also been employed in prostaglandin synthesis, particularly when the (Z)-geometry is desired for a specific double bond within the molecule.[10][11]

Conclusion

In the comparison between phosphonate reagents used in the Horner-Wadsworth-Emmons reaction and phosphonium ylides of the Wittig reaction, the HWE approach often emerges as a more practical choice for many applications in drug development and complex molecule synthesis. Its key advantages include the formation of water-soluble byproducts, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity.[4][8] While the Wittig reaction remains an indispensable tool, especially for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction's efficiency and simplified purification protocols make it a powerful and often superior method for olefination. The choice of reagent and reaction will ultimately depend on the specific synthetic target and the desired stereochemical outcome.

References

Inter-Laboratory Comparison of Analytical Results for Pharmaceutical Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of analytical methods for pharmaceutical impurities. It is intended for researchers, scientists, and drug development professionals to ensure the reliability, and consistency of analytical data across different laboratories. The principles outlined are based on established regulatory guidelines, including the International Council for Harmonisation (ICH) guidelines Q2(R1) on Validation of Analytical Procedures and Q3A(R2) and Q3B(R2) on Impurities in New Drug Substances and Drug Products.[1][2][3][4][5]

Introduction to Inter-Laboratory Comparison

An Inter-Laboratory Comparison (ILC) or proficiency test is a crucial exercise in analytical quality assurance. It involves multiple laboratories testing the same, homogeneous sample and comparing their results. The primary objective is to assess the performance of participating laboratories and to validate the analytical method's reproducibility.[6] Reproducibility, as defined by ICH, expresses the precision between laboratories and is a key parameter considered in the standardization of an analytical procedure.[1][6]

This guide will walk through a hypothetical inter-laboratory study for the quantification of "Impurity X" in "Drug Substance Y."

Experimental Protocol: Quantification of Impurity X in Drug Substance Y by HPLC

This section details the methodology for the quantitative analysis of Impurity X. Adherence to this protocol is critical for meaningful comparison of results.

2.1. Objective

To determine the concentration of Impurity X in a provided sample of Drug Substance Y using a validated High-Performance Liquid Chromatography (HPLC) method.

2.2. Materials and Reagents

  • Drug Substance Y sample (provided by the coordinating laboratory)

  • Impurity X reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

2.3. Equipment

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.4. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2.5. Preparation of Solutions

  • Standard Solution (Impurity X): Accurately weigh approximately 5 mg of Impurity X reference standard and dissolve in a 50 mL volumetric flask with methanol. Dilute to volume with methanol. Further dilute this solution to achieve a final concentration of approximately 0.01 mg/mL.

  • Sample Solution (Drug Substance Y): Accurately weigh approximately 50 mg of Drug Substance Y sample and dissolve in a 50 mL volumetric flask with methanol. Dilute to volume with methanol.

  • Spiked Sample Solution: Add a known amount of the Impurity X standard solution to the sample solution to assess recovery.

2.6. Analytical Procedure

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the blank (methanol), standard solution, sample solution, and spiked sample solution in duplicate.

  • Record the peak areas for Impurity X.

2.7. Calculation

Calculate the percentage of Impurity X in the Drug Substance Y sample using the following formula:

% Impurity X = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100

Data Presentation and Comparison

The quantitative results from each participating laboratory are summarized in the table below. A key metric for evaluating performance in inter-laboratory comparisons is the z-score, which indicates how far a laboratory's result is from the assigned value (typically the mean or median of all results).[7][8]

Table 1: Inter-Laboratory Comparison Results for the Quantification of Impurity X (%)

Laboratory IDResult 1 (%)Result 2 (%)Mean (%)Standard DeviationZ-Score*
Lab A0.1520.1550.1540.00210.33
Lab B0.1480.1490.1490.0007-0.89
Lab C0.1600.1580.1590.00141.56
Lab D0.1450.1470.1460.0014-1.56
Lab E0.1510.1530.1520.0014-0.22
Overall Mean 0.152
Overall Std Dev 0.005

*Z-Score calculated using the formula: Z = (Lab Mean - Overall Mean) / Overall Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow of this inter-laboratory comparison study.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Analysis and Reporting A Coordinating Lab Prepares and Distributes Homogeneous Samples B Participating Labs Receive Samples and Protocol A->B C Labs Prepare Standard and Sample Solutions B->C D HPLC Analysis C->D E Data Calculation and Internal Review D->E F Submission of Results to Coordinating Lab E->F G Statistical Analysis (e.g., Z-Score Calculation) F->G H Issuance of Final Comparison Report G->H

Caption: Workflow of the Inter-Laboratory Comparison Study.

4.2. Hypothetical Signaling Pathway

Understanding the potential biological impact of an impurity is crucial. The diagram below illustrates a hypothetical signaling pathway that could be affected by an impurity, highlighting the importance of its accurate quantification.

G Impurity Impurity X Receptor Cell Surface Receptor Impurity->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Induces Response Adverse Cellular Response Gene->Response

Caption: Hypothetical Signaling Pathway Affected by an Impurity.

References

A Comparative Guide to Forced Degradation Studies of Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust stability-indicating analytical method is paramount for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of the validation of forced degradation studies for Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.

Forced degradation studies are a critical component of the drug development process, providing insights into the degradation pathways and products of an active pharmaceutical ingredient (API). These studies help in the development and validation of stability-indicating analytical methods that can accurately measure the API in the presence of its degradation products.[1]

Primary Degradation Pathways

Latanoprost is susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and isomerization. The primary degradation product is Latanoprost acid, formed via the hydrolysis of the isopropyl ester.[2] Other significant degradation products include 15-keto-latanoprost (from oxidation) and isomers such as the 15(S)-epimer and the 5,6-trans geometric isomer.[3]

dot

cluster_Latanoprost Latanoprost cluster_Degradation Degradation Products Latanoprost Latanoprost (Isopropyl Ester) Latanoprost_Acid Latanoprost Acid Latanoprost->Latanoprost_Acid Hydrolysis (Acid/Base) Keto_Latanoprost 15-keto-Latanoprost Latanoprost->Keto_Latanoprost Oxidation Isomers 15(S)-Latanoprost 5,6-trans-Latanoprost Latanoprost->Isomers Isomerization (Heat/Light)

Caption: Major degradation pathways of Latanoprost under stress conditions.

Comparison of Forced Degradation Conditions

The stability of Latanoprost has been evaluated under various stress conditions as mandated by ICH guidelines. Extreme pH, oxidation, heat, and light have been identified as significant factors causing degradation.[3][4] The following table summarizes typical conditions used in forced degradation studies.

Stress ConditionStress Agent & ConcentrationDuration & TemperatureKey Degradation Products
Acidic Hydrolysis 5 M HCl4 hoursLatanoprost Acid
Alkaline Hydrolysis 5 M NaOH4 hoursLatanoprost Acid[2]
Oxidative 30% H₂O₂6 hours15-keto-Latanoprost and other oxidation products[3]
Thermal Heat48 hours at 40°CIsomers, Latanoprost Acid[2][3]
Photolytic White Light / UV Light24 hoursIsomers and other photodegradation products[3][5]

Experimental Protocols

A validated stability-indicating method is crucial for separating and quantifying Latanoprost from its degradation products and related substances.[6] High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Workflow for Forced Degradation and Analysis

The general workflow involves subjecting the Latanoprost sample to various stress conditions, followed by chromatographic analysis to separate and identify the resulting degradants.

dot

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample Latanoprost Sample (API or Formulation) Acid Acidic (e.g., HCl) Sample->Acid Base Alkaline (e.g., NaOH) Sample->Base Oxidative Oxidative (e.g., H₂O₂) Sample->Oxidative Thermal Thermal (e.g., 40-80°C) Sample->Thermal Photo Photolytic (UV/Visible Light) Sample->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Validation Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC->Validation

Caption: General workflow for a forced degradation study of Latanoprost.

Example Stability-Indicating HPLC Method

While multiple methods exist, a common approach involves a reverse-phase HPLC system with UV detection.[1][7] The challenge often lies in achieving adequate separation of the structurally similar isomers.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column : A reverse-phase cyano or C18 column (e.g., Hypersil BDS CN, 250 × 4.6 mm, 5 µm) is often effective.[1][8] For isomer separation, an NH2 column has also been used successfully.

  • Mobile Phase : A gradient mixture of a phosphate buffer (e.g., pH 3.2) and organic solvents like acetonitrile and methanol.[8] An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) has also been reported.[1]

  • Flow Rate : Typically 1.0 mL/min.[7]

  • Detection Wavelength : UV detection at 210 nm is commonly used due to the weak UV absorbance of Latanoprost.[1][6]

  • Column Temperature : Maintained at a constant temperature, for instance, 35°C.[9]

  • Injection Volume : Due to the low concentration of Latanoprost in ophthalmic solutions (typically 0.005% or 50 µg/mL), a larger injection volume (e.g., 80 µL) may be necessary to achieve an optimal response.[8]

Method Validation Parameters

Any stability-indicating method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6] The table below summarizes typical acceptance criteria for key validation parameters.

Validation ParameterTypical Results & Acceptance Criteria
Specificity The method must demonstrate the ability to resolve Latanoprost from its degradation products and any matrix components. No interfering peaks should be observed at the retention time of the analyte.
Linearity A linear relationship between concentration and detector response. Correlation coefficient (r²) should be > 0.999. A typical range is 40–60 µg/mL for Latanoprost.[6]
Accuracy (% Recovery) Typically within 98.0–102.0% for the assay of the active ingredient.[6]
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. For Latanoprost, values around 0.025 µg/mL have been reported.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Reported values for Latanoprost are around 0.35 µg/mL.[6]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

By systematically applying these stress conditions and utilizing a validated, specific, and sensitive analytical method, researchers can confidently characterize the stability profile of Latanoprost, ensuring the quality and safety of the final drug product.

References

A Comparative Guide to Detectors for the Analysis of Isopropyl 5-(diphenylphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive analysis of compounds like Isopropyl 5-(diphenylphosphoryl)pentanoate, an organophosphorus compound, is critical. The choice of analytical detector plays a pivotal role in achieving reliable results. This guide provides an objective comparison of various detectors commonly employed for the analysis of organophosphorus compounds, supported by experimental data and detailed methodologies. While specific performance data for this compound is not extensively available in public literature, the data presented here for analogous organophosphorus compounds offers a strong predictive basis for detector performance.

The most common analytical technique for organophosphorus compounds is Gas Chromatography (GC), often coupled with selective detectors such as the Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), and Mass Spectrometry (MS).[1][2][3] High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for compounds that are thermally unstable.[4]

Comparison of Common Detectors

The selection of a detector is often a trade-off between sensitivity, selectivity, cost, and ease of use. Below is a summary of the performance of different detectors for the analysis of organophosphorus compounds.

DetectorPrinciple of OperationSelectivitySensitivity (LOD)Linearity (R²)Key AdvantagesKey Limitations
Nitrogen-Phosphorus Detector (NPD) A thermionic detector that shows a high response to compounds containing nitrogen or phosphorus.[2][3]High for N and PLow to sub-ppb (ng/mL) range.[5]>0.999 for most compounds in the 1-500 ng/mL range.[5]High selectivity, excellent sensitivity for targeted compounds.Not suitable for compounds without N or P, requires careful optimization.
Flame Photometric Detector (FPD) Measures light emission from phosphorus or sulfur-containing compounds when they are burned in a hydrogen-rich flame.[2][6]High for P and S~0.36-0.43 ng/mL for some organophosphorus compounds.[7][8]Good, but can be non-linear.Highly selective for P and S, robust and reliable.Response can be quenched by co-eluting hydrocarbons, non-linear response for P.
Pulsed Flame Photometric Detector (PFPD) An advancement of the FPD that uses a pulsed flame, adding a time-dependent variable to the analysis.[9][10]Enhanced selectivity compared to FPD.[9][10]Generally more sensitive than FPD.[9][10]Improved linearity over FPD.Higher sensitivity and selectivity than FPD, reduced hydrocarbon quenching.More complex and expensive than FPD.
Mass Spectrometry (MS) Ionizes molecules and separates the ions based on their mass-to-charge ratio.[11]Highly selective, provides structural information.Can achieve low ng/L to pg/L levels, depending on the analyzer.[12]Excellent over a wide dynamic range.Provides structural confirmation, high sensitivity and selectivity, can be used for unknown identification.Higher initial cost and maintenance, can be complex to operate.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Uses an inductively coupled plasma to ionize the sample, followed by mass spectrometry.[7][8]Extremely high for specific elements (e.g., phosphorus).~0.12-0.14 ng/mL for some organophosphorus compounds.[7][8]Excellent (R² > 0.9999).[8]Ultra-sensitive for elemental detection, high selectivity.Very high cost, requires specialized expertise.
HPLC with Diode-Array Detector (DAD) Measures the absorbance of light by the analyte over a range of wavelengths.[13]Moderate, depends on the chromophore of the analyte.0.05 to 6.8 µg/mL for some organophosphorus pesticides.[13]Good within the calibrated range.Versatile, non-destructive, provides spectral information.Lower sensitivity and selectivity compared to GC detectors for organophosphorus compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of MS.[14]Highly selective, provides structural information.0.01-0.1 µg/L for some organophosphorus pesticides.[14]Good linearity.Suitable for thermally labile and non-volatile compounds, high sensitivity and selectivity.Matrix effects can be a significant issue, higher cost than HPLC-DAD.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of organophosphorus compounds using GC and HPLC.

Gas Chromatography (GC) with NPD or FPD

This protocol is based on established methods for organophosphorus pesticide analysis, such as EPA Method 8141B.[2][3]

1. Sample Preparation (QuEChERS Method)

  • Extraction: Homogenize 10-15 g of the sample with acetonitrile.

  • Salting-out: Add anhydrous magnesium sulfate and sodium chloride to separate the layers.

  • Cleanup: Use dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent to remove interferences.

  • Reconstitution: Evaporate the supernatant and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC analysis.

2. GC Conditions

  • Injector: Split/splitless inlet, typically in splitless mode.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5, DB-5) or a column specifically designed for organophosphorus pesticides.[15]

  • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds of interest. For example, start at 100°C, ramp to 180°C at 25°C/min, then to 200°C at 4°C/min, and finally to 250°C at 10°C/min.[15]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[15]

  • Detector Temperature: NPD or FPD operated according to the manufacturer's instructions.

High-Performance Liquid Chromatography (HPLC) with DAD or MS

This protocol is suitable for the analysis of organophosphorus compounds that may be thermally unstable.[4]

1. Sample Preparation

  • Extraction: Extract the sample with a suitable solvent like acetonitrile or perform a solid-phase extraction (SPE) for cleaner samples.

  • Filtration: Filter the extract through a 0.22 µm filter before injection.

2. HPLC Conditions

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid for MS detection) is typical.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detector: DAD set to monitor a wavelength where the analyte absorbs, or an MS detector operated in a suitable ionization mode (e.g., electrospray ionization - ESI).

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the analysis of this compound.

cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis Sample Sample Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GC Gas Chromatography Concentration->GC NPD NPD GC->NPD FPD FPD GC->FPD MS MS GC->MS Data Data Acquisition & Processing NPD->Data FPD->Data MS->Data

Caption: General workflow for GC-based analysis of organophosphorus compounds.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Extraction Extraction (e.g., SPE) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC High-Performance Liquid Chromatography Filtration->HPLC DAD DAD HPLC->DAD MS MS HPLC->MS Data Data Acquisition & Processing DAD->Data MS->Data

Caption: General workflow for HPLC-based analysis of organophosphorus compounds.

References

evaluating the performance of different chromatographic columns for impurity separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chromatographic column is a critical step in ensuring the purity, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of the performance of three common reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Cyano—for the separation of impurities in three widely used drugs: Irbesartan, Atorvastatin, and Amlodipine. The information presented is supported by experimental data to aid in the selection of the most suitable column for specific impurity profiling challenges.

High-performance liquid chromatography (HPLC) is the primary analytical technique for detecting and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1] The heart of an HPLC system is the column, where the separation of the analyte from its impurities occurs. The choice of stationary phase within the column dictates the separation mechanism and ultimately the resolution and selectivity of the method.[2] While C18 columns are the most widely used stationary phase in reversed-phase chromatography, alternative chemistries such as Phenyl-Hexyl and Cyano can offer unique selectivity for challenging separations.[3]

Principles of Separation

The separation of compounds in reversed-phase chromatography is primarily driven by hydrophobic interactions between the analytes and the stationary phase. However, secondary interactions can significantly influence selectivity.

  • C18 (Octadecyl): These columns have a long alkyl chain, leading to strong hydrophobic interactions. They are a good first choice for a wide range of analytes.[3]

  • Phenyl-Hexyl: This stationary phase contains a phenyl ring with a hexyl linker. In addition to hydrophobic interactions, it can participate in π-π interactions with aromatic analytes, offering alternative selectivity, especially for compounds containing phenyl rings.[3]

  • Cyano (CN): Cyano columns are less hydrophobic than C18 and Phenyl-Hexyl phases. They exhibit dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes. They are often suitable for separating polar compounds.[3]

Performance Comparison

The following table summarizes the performance of C18, Phenyl-Hexyl, and Cyano columns for the separation of key impurities in Irbesartan, Atorvastatin, and Amlodipine. The data is compiled from various studies and represents typical performance metrics.

Drug SubstanceColumn TypeKey Performance Metrics
Irbesartan C18 Resolution (Rs) between Irbesartan and Impurity A: > 2.0[4] Tailing Factor (Tf): Typically ≤ 1.5 General Performance: Good retention and separation for most common impurities.[3]
Phenyl-Hexyl Resolution (Rs): Can provide improved resolution for aromatic impurities compared to C18. Tailing Factor (Tf): Generally good peak shape. General Performance: Offers alternative selectivity, which can be advantageous for resolving critical pairs that co-elute on a C18 column.[3]
Cyano Resolution (Rs): May offer better resolution for more polar impurities. Tailing Factor (Tf): Peak shape can be variable depending on the analyte and mobile phase. General Performance: Less retentive than C18 and Phenyl-Hexyl, leading to shorter analysis times for non-polar compounds.[3]
Atorvastatin C18 Resolution (Rs) between Atorvastatin and critical impurities: > 2.0[5][6] Tailing Factor (Tf): Good peak symmetry is achievable with optimized methods. General Performance: Widely used and effective for routine impurity profiling.[7][8]
Phenyl-Hexyl Resolution (Rs) between Atorvastatin and Impurity C: Optimal separation.[3] Tailing Factor (Tf): A column temperature of 30 °C was found to be optimal for reducing peak tailing of the API.[3] General Performance: Provides different selectivity compared to C18, which can be beneficial for resolving specific impurity pairs.[3]
Cyano Resolution (Rs): Data not widely available for a comprehensive comparison. Tailing Factor (Tf): Data not widely available. General Performance: May offer unique selectivity for certain impurities but is less commonly reported for this application.
Amlodipine C18 Resolution (Rs) between Amlodipine and critical impurities: > 2.0 with optimized methods.[9][10] Tailing Factor (Tf): Tailing factor for the main analyte was found to be 1.0 with a plate count of 43685 in one study.[10][11] General Performance: The most commonly used column for amlodipine impurity analysis, providing good results with proper method development.[9]
Phenyl-Hexyl Resolution (Rs): Can offer alternative selectivity to resolve co-eluting impurities observed on C18 columns.[12] Tailing Factor (Tf): Good peak shape can be achieved. General Performance: A viable alternative when C18 columns fail to provide adequate separation.[12]
Cyano Resolution (Rs): A study on the serial coupling of columns for amlodipine impurity profiling included a cyano phase, indicating its potential for altering selectivity.[13] Tailing Factor (Tf): Data not widely available. General Performance: Can be used to fine-tune separations, particularly when combined with other column chemistries.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing column performance. Below are representative experimental workflows for the impurity analysis of each drug.

Irbesartan Impurity Analysis

A stability-indicating HPLC method for Irbesartan and its process-related impurities has been developed and validated.[14] The chromatographic separation is typically achieved on a C18 column with a gradient mobile phase.

  • Column: Hypersil ODS C18 (150 mm x 4.6 mm, 3 µm)[3]

  • Mobile Phase A: 0.55% v/v orthophosphoric acid, pH adjusted to 3.2 with triethylamine.[3]

  • Mobile Phase B: Acetonitrile and Mobile Phase A (95:5 v/v).[3]

  • Gradient: A gradient program is typically used to separate a range of polar and non-polar impurities.[3]

  • Flow Rate: 1.2 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection: UV at 220 nm.[3]

  • Injection Volume: 10 µL.[3]

Atorvastatin Impurity Analysis

A fast, simple, and stability-indicating HPLC method has been developed for the analysis of atorvastatin and its related compounds. Several C18 columns have been shown to provide excellent results.

  • Column: YMC C18 Triart (150mm x 4.6mm, 3µm), Nucleodur 100-3-C18ec (250mm x 4.6mm, 3µm), or Waters Symmetry C18 (250mm x 4.6mm, 5µm).[6]

  • Mobile Phase: A binary system of phosphate buffer (12mM KH2PO4, pH 4.1) and acetonitrile.[6]

  • Gradient: A stepwise gradient starting with 57% phosphate buffer and 43% acetonitrile, with a step to 63% acetonitrile.[6]

  • Flow Rate: 1.3 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV at 244 nm.[6]

Amlodipine Impurity Analysis

A rapid, sensitive, and robust HPLC method has been developed for the estimation of amlodipine impurities in tablet dosage forms using a Quality by Design (QbD) approach.

  • Column: C18, 3 µm particle size, 150 mm length, and 4.6 mm internal diameter.[11][15]

  • Mobile Phase: Phosphate buffer with triethylamine, pH adjusted to 2.8.[11][15]

  • Gradient: A gradient flow is optimized to achieve acceptable resolution.[11][15]

  • Column Temperature: 35°C.[11][15]

  • Detection: Photo Diode Array (PDA) detector at 340 nm.[11][15]

Visualizing the Workflow and Comparison Criteria

To better illustrate the process of column selection and performance evaluation, the following diagrams were created using Graphviz.

Experimental_Workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation prep_std Prepare Standard and Sample Solutions inject Inject Sample prep_std->inject prep_mp Prepare Mobile Phases sys_equil Equilibrate HPLC System prep_mp->sys_equil sys_equil->inject separate Chromatographic Separation (C18, Phenyl-Hexyl, or Cyano column) inject->separate detect Detect Analytes (UV/PDA) separate->detect process Process Chromatographic Data detect->process evaluate Evaluate Performance Metrics (Resolution, Tailing, Efficiency) process->evaluate compare Compare Column Performance evaluate->compare Comparison_Criteria cluster_performance Key Performance Indicators cluster_factors Influencing Factors Resolution Resolution (Rs) Symmetry Peak Symmetry (Tailing Factor) Efficiency Efficiency (Plate Number) Selectivity Selectivity (α) StationaryPhase Stationary Phase Chemistry (C18, Phenyl-Hexyl, Cyano) StationaryPhase->Resolution StationaryPhase->Selectivity MobilePhase Mobile Phase Composition MobilePhase->Resolution MobilePhase->Symmetry Temperature Column Temperature Temperature->Symmetry Temperature->Efficiency

References

certificate of analysis for Isopropyl 5-(diphenylphosphoryl)pentanoate standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical standard for Isopropyl 5-(diphenylphosphoryl)pentanoate, a known impurity of the ophthalmic drug Latanoprost, with other relevant Latanoprost impurity standards. The performance of these standards is evaluated based on their use in High-Performance Liquid Chromatography (HPLC) for the quality control of Latanoprost. This document is intended to assist researchers and analytical scientists in selecting the most appropriate reference standards and analytical methodologies for their specific needs.

This compound, also identified as Latanoprost Impurity D, is a potential process-related impurity in the synthesis of Latanoprost.[1][2] Its monitoring is crucial to ensure the safety and efficacy of the final drug product. The quality of the analytical standard used for its quantification directly impacts the accuracy and reliability of the analytical results.

Comparison of Latanoprost Impurity Standards

The selection of an appropriate impurity standard is critical for the accurate quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Besides this compound, other significant impurities of Latanoprost include 15(S)-Latanoprost, 5,6-trans-Latanoprost, and 15-keto-Latanoprost. The choice of standard can influence method development, validation, and routine quality control.

Impurity StandardTypical PurityCommon Analytical TechniqueKey Performance Metrics (from various validated methods)
This compound (Latanoprost Impurity D) >95%HPLC-UV- Well-resolved peaks in reversed-phase HPLC methods.[2]- Used in stability-indicating assays to confirm method specificity.[2]
15(S)-Latanoprost (Latanoprost Impurity I) ≥98%Normal-Phase and Reversed-Phase HPLC-UV- Baseline separation from Latanoprost and other isomers.[3][4]- Linearity (r² > 0.98), good precision (RSD < 3.7%), and low detection limits (below 0.05% reporting threshold).[3]
5,6-trans-Latanoprost (Latanoprost Impurity II) ≥98%Normal-Phase and Reversed-Phase HPLC-UV- Effectively separated from Latanoprost and its epimer.[3][4]- Good linearity and precision reported in validated methods.[3]
15-keto-Latanoprost ≥98%Reversed-Phase HPLC-UV- A known degradant, crucial for stability-indicating methods.[1]- Quantified in forced degradation studies.[1]

Experimental Protocols

The following are representative HPLC methodologies for the analysis of Latanoprost and its impurities, including this compound.

Method 1: Reversed-Phase HPLC for Simultaneous Determination of Latanoprost and its Impurities (including this compound)

This method is designed for the simultaneous quantification of Latanoprost and six of its related substances.[1]

  • Chromatographic System: A combined stationary system comprising chiral and cyano columns.

  • Mobile Phase: Reverse-phase gradient elution.

  • Detection: UV at 210 nm.

  • Method Validation:

    • Linearity: 0.05–2.77 µg/mL for related substances (r = 0.999).[1]

    • Recovery: 90.0–110.0% for impurities.[1]

    • LOD for Latanoprost: 0.025 µg/mL.[1]

    • LOQ for Latanoprost: 0.35 µg/mL.[1]

Method 2: Normal-Phase HPLC for Isomer Separation

This method provides baseline separation of Latanoprost from its isomers, 15(S)-Latanoprost and 5,6-trans-Latanoprost.[3][4]

  • Column: NH2 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: n-heptane–2-propanol–acetonitrile 93:6:1 (v/v), with a small addition of water.[3]

  • Flow Rate: 1 mL/min.

  • Detection: UV.

  • Method Validation:

    • Precision: RSD (%) <3.7.[3]

    • Linearity: r² > 0.98 for known impurities.[3]

    • Detection Limits: Below the 0.05% reporting threshold (0.39 and 0.42 μg mL−1 for impurities I and II, respectively).[3]

Mandatory Visualizations

Latanoprost Mechanism of Action: Prostaglandin F2α Receptor Signaling Pathway

Latanoprost is a prostaglandin F2α analogue that acts as a selective agonist at the prostaglandin F receptor (FP receptor).[5] Its primary mechanism of action in reducing intraocular pressure involves increasing the uveoscleral outflow of aqueous humor.[5][6] The binding of Latanoprost to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade.

Latanoprost Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latanoprost Latanoprost FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_effects Downstream Effects (e.g., MMP expression, ECM remodeling) Ca_release->Downstream_effects PKC_activation->Downstream_effects IOP_reduction Increased Aqueous Outflow & IOP Reduction Downstream_effects->IOP_reduction

Caption: Latanoprost signaling pathway.

Experimental Workflow for HPLC Analysis of Latanoprost Impurities

The following diagram illustrates a typical workflow for the analysis of Latanoprost and its impurities in a pharmaceutical formulation using HPLC.

HPLC Workflow Start Start Sample_Prep Sample Preparation (e.g., Dissolution of eye drops) Start->Sample_Prep Standard_Prep Standard Preparation (Latanoprost & Impurity Standards) Start->Standard_Prep Injection Inject Sample and Standards Sample_Prep->Injection Standard_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV Detection Chrom_Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification (Comparison with Standards) Data_Acquisition->Quantification Report Report Results Quantification->Report End End Report->End

Caption: HPLC analysis workflow.

References

Navigating the Labyrinth of Impurities: A Comparative Guide to Establishing Acceptance Criteria in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of safe and effective drug development. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Establishing appropriate acceptance criteria for these impurities is a critical and highly regulated process. This guide provides a comparative overview of the key guidelines and methodologies for setting these criteria, with a focus on the internationally harmonized standards and specific considerations from major regulatory bodies.

The Foundation: ICH Q3A Guidelines and Impurity Thresholds

The International Council for Harmonisation (ICH) has established the Q3A(R2) guideline, "Impurities in New Drug Substances," which serves as the global standard for assessing and controlling impurities in chemically synthesized APIs.[1] This guideline introduces a tiered approach based on three key thresholds, which are determined by the maximum daily dose (MDD) of the API.[2]

These thresholds dictate the necessary actions for any given impurity:

  • Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.[3]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[3]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[3]

The following table summarizes the ICH Q3A thresholds for reporting, identification, and qualification of organic impurities in new drug substances.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day Total Daily Intake (TDI) (whichever is lower)0.15% or 1.0 mg/day TDI (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[2][4]

The Decision-Making Pathway: A Workflow for Impurity Qualification

The ICH Q3A guideline provides a decision tree to guide the process of identifying and qualifying impurities.[5][6] This logical workflow ensures that the necessary scientific and safety evaluations are conducted when an impurity exceeds the established thresholds.

G start Impurity Detected in API Batch reporting_check Is impurity level > Reporting Threshold? start->reporting_check report_impurity Report Impurity in Regulatory Submission reporting_check->report_impurity Yes no_action_report No Action Required for Reporting reporting_check->no_action_report No identification_check Is impurity level > Identification Threshold? report_impurity->identification_check no_action_report->identification_check identify_structure Identify Structure of Impurity identification_check->identify_structure Yes no_action_identification No Further Action for Identification identification_check->no_action_identification No qualification_check Is impurity level > Qualification Threshold? identify_structure->qualification_check no_action_identification->qualification_check qualify_impurity Qualify Impurity for Safety qualification_check->qualify_impurity Yes no_action_qualification No Further Action for Qualification qualification_check->no_action_qualification No end Impurity Profile Established qualify_impurity->end no_action_qualification->end

Figure 1: Decision-making workflow for impurity management.

Beyond the Basics: Regulatory Perspectives from the FDA and EMA

While the ICH guidelines provide a harmonized framework, the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have their own nuances and supplementary guidelines, particularly for APIs not covered by ICH Q3A, such as those produced by fermentation or semi-synthesis.[7][8]

The FDA's MAPP 5017.2, for instance, provides principles for establishing impurity acceptance criteria based on clinical relevance for a broader range of drug substances and products, including semi-synthetic and fermentation products, and synthetic peptides.[7] Similarly, the EMA has a specific guideline on setting specifications for related impurities in antibiotics, which often fall into these categories.[8][9] These guidelines acknowledge that the impurity profiles of such products can be more complex and variable than those of purely synthetic ones.[8][9]

G cluster_0 Regulatory Approaches to API Impurities ICH ICH Q3A/B Primarily for chemically synthesized APIs Standardized thresholds for reporting, identification, and qualification FDA FDA (e.g., MAPP 5017.2) Extends principles to semi-synthetic, fermentation, and peptide products Emphasizes clinical relevance for acceptance criteria ICH->FDA Influences EMA EMA (e.g., Antibiotics Guideline) Specific guidance for fermentation and semi-synthetic products Addresses complexity and variability of impurity profiles ICH->EMA Influences FDA->EMA Harmonization Efforts

Figure 2: Comparison of regulatory approaches to API impurities.

Experimental Protocols for Impurity Detection and Quantification

Accurate detection and quantification of impurities are paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse analytical techniques in this field.[][11]

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the primary method for profiling organic impurities due to its versatility and sensitivity.[12]

Objective: To separate, detect, and quantify known and unknown organic impurities in an API.

Methodology:

  • Column Selection: A reversed-phase C18 column is commonly used, offering good retention and separation of a wide range of organic molecules.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition (e.g., water with a buffer like ammonium formate) and gradually increasing the organic solvent (e.g., acetonitrile or methanol) concentration. This allows for the elution of both polar and non-polar impurities.[13]

  • Detection: A UV detector is the most common choice, with the detection wavelength often set at the maximum absorbance of the API to ensure sensitivity for related substances.[13] A Diode Array Detector (DAD) can provide additional spectral information to assess peak purity.

  • Sample Preparation: The API is accurately weighed and dissolved in a suitable solvent, often the initial mobile phase composition, to a known concentration.

  • System Suitability: Before analysis, the system's performance is verified by injecting a standard solution containing the API and known impurities. Parameters such as resolution, tailing factor, and repeatability are assessed to ensure the method is performing as expected.

  • Quantification: Impurity levels are typically determined by comparing the peak area of the impurity to the peak area of a qualified reference standard of the API or the impurity itself.

Gas Chromatography (GC) for Residual Solvents

GC is the preferred method for the analysis of volatile organic compounds, making it ideal for detecting and quantifying residual solvents.[14]

Objective: To identify and quantify residual solvents from the manufacturing process in the API.

Methodology:

  • Sample Introduction: Headspace sampling is the most common technique.[15] The API sample is placed in a sealed vial and heated, allowing the volatile solvents to partition into the headspace gas, which is then injected into the GC. This prevents contamination of the GC system with the non-volatile API.[14]

  • Column Selection: A capillary column with a mid-polarity stationary phase is often used to achieve good separation of a wide range of solvents.[14]

  • Carrier Gas: An inert gas such as helium or hydrogen is used as the carrier gas.

  • Oven Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature. This allows for the separation of solvents with different boiling points.

  • Detection: A Flame Ionization Detector (FID) is typically used due to its high sensitivity for organic compounds.

  • Sample Preparation: The API is accurately weighed and dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) in a headspace vial.[16]

  • Identification and Quantification: Solvents are identified by their retention time compared to known standards. Quantification is achieved by comparing the peak area of the solvent in the sample to the peak area of a standard of known concentration.

Conclusion

Establishing scientifically sound and regulatory-compliant acceptance criteria for impurities is a multifaceted process that is integral to ensuring the quality, safety, and efficacy of active pharmaceutical ingredients. A thorough understanding of the ICH Q3A guidelines, coupled with an awareness of the specific expectations of regulatory bodies like the FDA and EMA, is essential for successful drug development. By implementing robust analytical methodologies and a logical, risk-based approach to impurity qualification, researchers and scientists can confidently navigate this complex landscape and deliver safe and effective medicines to patients.

References

Safety Operating Guide

Proper Disposal of Isopropyl 5-(diphenylphosphoryl)pentanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Isopropyl 5-(diphenylphosphoryl)pentanoate, a compound that may be present as a trace impurity in commercial preparations. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance in a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following general precautions for handling organophosphorus compounds should be strictly followed.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
Ventilation All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
Incompatible Materials Avoid mixing with strong oxidizing agents, strong acids, or strong bases unless part of a validated neutralization procedure.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste characterization, segregation, and labeling.

Step 1: Waste Characterization

  • Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous chemical waste. Organophosphorus esters can exhibit varying levels of toxicity.

  • Regulatory Classification: Consult your institution's Environmental Health and Safety (EHS) office to determine the appropriate hazardous waste classification according to local, state, and federal regulations. This may include characterization for toxicity, reactivity, ignitability, and corrosivity.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled, and chemically compatible waste container.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines. In particular, keep it separate from incompatible substances.

Step 3: Container Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Composition and Concentration: If the waste is a solution, indicate the solvent and the approximate concentration of the compound.

Step 4: Storage

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and regulatory agencies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds no_sds SDS Unavailable? Treat as Hazardous Waste consult_sds->no_sds SDS Unavailable characterize Characterize Waste (Consult EHS) consult_sds->characterize SDS Available no_sds->characterize ppe Don Appropriate PPE characterize->ppe segregate Segregate Waste in Dedicated Container ppe->segregate label Label Container Correctly 'Hazardous Waste' + Chemical Name segregate->label store Store in Satellite Accumulation Area with Secondary Containment label->store dispose Arrange for Disposal (Contact EHS) store->dispose end End: Waste Disposed Compliantly dispose->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Isopropyl 5-(diphenylphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isopropyl 5-(diphenylphosphoryl)pentanoate

This guide provides immediate safety, operational, and disposal protocols for this compound (CAS No. 2088449-88-9). It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Chemical Identifier and Hazard Information

Identifier Value
IUPAC Name This compound
CAS Number 2088449-88-9[1]
Molecular Formula C₂₀H₂₅O₃P
Molecular Weight 344.4 g/mol [2]
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[1][2]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to mitigate risks of exposure. The following table outlines the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile gloves (minimum 4mil thickness) is recommended for incidental contact. For tasks with a higher risk of direct contact, butyl rubber or Viton gloves should be worn over nitrile gloves.[3]Provides protection against skin irritation. Butyl rubber and Viton offer enhanced resistance to a broad range of chemicals, including many organic compounds.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield must be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.Protects against serious eye irritation from splashes or aerosols.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of any aerosols or vapors. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges is required.Prevents respiratory tract irritation.[1]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron made of a chemically resistant material should be worn over the lab coat during procedures with a high splash potential.Protects the skin from accidental contact and spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation and Area Designation
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[3] This area should be clearly marked with a warning sign indicating the presence of a hazardous chemical.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit containing appropriate absorbent materials and neutralization agents should be available in the immediate vicinity.

Weighing and Transferring (for solid form, if applicable)
  • Pre-weighing: Whenever possible, purchase the compound in pre-weighed amounts to minimize handling.[4]

  • Weighing Procedure:

    • Place a balance inside the chemical fume hood or as close as possible to it.[4]

    • Use disposable weigh boats or anti-static weigh paper to prevent scattering of the powder.[4]

    • Carefully transfer the desired amount of the solid using a clean, dedicated spatula.

    • Close the container immediately after weighing.

    • Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

Handling of the Liquid Form
  • Transfer: Use a calibrated pipette with a disposable tip or a dedicated glass syringe for transferring the liquid.

  • Aerosol Prevention: All manipulations that could generate aerosols, such as vortexing or sonicating, must be performed in a closed container within the fume hood.[3]

  • Heating: If heating is required, use a controlled heating mantle or a sand bath. Avoid open flames.

Post-Handling Decontamination
  • Work Surface: Decontaminate the work surface in the fume hood with a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution.

  • Equipment: All non-disposable equipment that has come into contact with the compound should be thoroughly cleaned.

  • Personal Decontamination: After handling is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[3]

Disposal Plan: Waste Management and Neutralization

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection
Waste Stream Collection Container Labeling
Solid Waste A dedicated, sealed, and chemically compatible container (e.g., a labeled plastic bag or a screw-cap container)."Hazardous Waste: this compound (Solid)"
Liquid Waste A dedicated, sealed, and chemically compatible container (e.g., a glass or polyethylene bottle)."Hazardous Waste: this compound (Liquid)"
Contaminated PPE A dedicated, sealed plastic bag."Hazardous Waste: Contaminated PPE"
Laboratory-Scale Neutralization Protocol

For small quantities of residual this compound, chemical neutralization can be performed to reduce its hazard before final disposal. This procedure should be carried out in a chemical fume hood.

Materials:

  • 1 M Sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • pH paper or a calibrated pH meter

  • Appropriate reaction vessel (e.g., a beaker or flask)

Procedure:

  • Carefully transfer the waste containing this compound into the reaction vessel. If it is a solid, dissolve it in a minimal amount of a water-miscible organic solvent like ethanol first.

  • With constant stirring, slowly add the 1 M NaOH solution to the reaction vessel. Organophosphorus esters can be hydrolyzed under basic conditions.[5]

  • Monitor the pH of the solution. Continue adding NaOH until the pH is stable between 10 and 12.

  • Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.

  • After 24 hours, check the pH again and adjust if necessary.

  • Neutralize the resulting solution by slowly adding a weak acid (e.g., 1 M citric acid or dilute hydrochloric acid) until the pH is between 6 and 8.

  • The neutralized solution can then be collected as hazardous aqueous waste for disposal according to institutional guidelines.

Spill Management
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wear the appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and then a detergent solution.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors to contain the spill.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Visual Workflow for Handling this compound

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal A Don PPE B Prepare Designated Area in Fume Hood A->B C Verify Emergency Equipment B->C D Weigh/Transfer Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area and Equipment E->F G Segregate Waste F->G H Doff PPE G->H K Store Waste in Labeled Containers G->K I Wash Hands H->I J Neutralize Small Quantities (Optional) J->K L Arrange for Hazardous Waste Pickup K->L

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.